CCK-B Receptor Antagonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminophenyl)-3-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-27(2,3)22(34)16-33-21-13-5-4-11-19(21)23(20-12-6-7-14-29-20)31-24(25(33)35)32-26(36)30-18-10-8-9-17(28)15-18/h4-15,24H,16,28H2,1-3H3,(H2,30,32,36)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJHMASUFPDZRW-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CCK-B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of Cholecystokinin-B (CCK-B) receptor antagonists. It details the molecular interactions, impact on signaling pathways, and the experimental methodologies used to characterize these compounds.
Core Mechanism of Action: Competitive Antagonism
The Cholecystokinin-B (CCK-B) receptor, also known as the Cholecystokinin-2 (CCK2) receptor, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system (CNS) and the gastrointestinal (GI) tract.[1][2] Its endogenous ligands include the peptide hormones cholecystokinin (CCK) and gastrin.[1] The primary mechanism of action for CCK-B receptor antagonists is competitive binding.[1] These antagonist molecules are designed to occupy the ligand-binding site on the CCK-B receptor without activating it.[1] By binding to the receptor, they physically prevent the endogenous agonists, CCK and gastrin, from binding and initiating the downstream signal transduction cascade.[1] The efficacy of a specific antagonist is determined by its binding affinity for the receptor and its ability to effectively compete with the endogenous ligands.
This blockade of agonist activity leads to the inhibition of various physiological processes. In the CNS, where CCK-B receptors modulate anxiety and pain perception, antagonism can produce anxiolytic and analgesic effects.[2] In the GI tract, these receptors mediate gastric acid secretion; therefore, antagonists can significantly reduce stomach acid production, offering therapeutic potential for acid-related disorders.[3]
CCK-B Receptor Signaling Pathways
The CCK-B receptor mediates its effects by coupling to intracellular G-proteins, primarily Gαq, which triggers a cascade of second messengers.[4][5][6] Antagonists inhibit the initiation of these pathways.
Gαq-Mediated Phosphoinositide-Calcium Pathway
Upon agonist binding, the CCK-B receptor activates the Gαq subunit.[5] This, in turn, stimulates the enzyme Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[7] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).[4] This pathway is central to many of the receptor's physiological effects, including smooth muscle contraction and gastric acid secretion.[4][8]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the CCK-B receptor also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases (ERK1/2).[9][10] This pathway is crucial for regulating cell growth and proliferation.[8] Studies have shown that this activation is complex and can involve both Protein Kinase C (PKC) and Phosphoinositide 3-Kinase (PI3K).[9] Agonist binding can lead to the phosphorylation and activation of ERK, which then translocates to the nucleus to regulate gene transcription.[8][9] CCK-B antagonists block the initial receptor activation step, thereby preventing the downstream phosphorylation of ERK.[10]
Quantitative Data Presentation
The affinity of an antagonist for the CCK-B receptor is a critical parameter. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher binding affinity. The table below summarizes binding affinity data for several well-characterized CCK-B receptor antagonists.
| Compound | Receptor Source | Radioligand | Affinity Metric | Value (nM) | Reference(s) |
| L-365,260 | Guinea Pig Brain | [3H]pBC 264 | Ki | 2.0 | [1] |
| L-365,260 | Guinea Pig Stomach | - | Ki | 1.9 | [1] |
| Itriglumide | - | - | IC50 | 2.3 | [11] |
| GV150013X | - | - | Ki | 2.29 | [11] |
| PD 135158 | Mouse Cortex | - | IC50 | 2.8 | [11] |
| Nastorazepide (Z-360) | Human CCK-B Receptor | [3H]CCK-8 | Ki | 0.47 | [11] |
| CCK-B Antagonist 2 | Gastrin/CCK-B | - | IC50 | 0.43 | [11] |
| Pentagastrin | CCK-B Receptor | - | IC50 | 11 | [1] |
Experimental Protocols
The characterization of CCK-B receptor antagonists relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Radioligand Competition Binding Assay (for Ki Determination)
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the CCK-B receptor, allowing for the determination of the antagonist's inhibition constant (Ki).[12]
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cultured cells known to express CCK-B receptors (e.g., guinea pig brain cortex, CHO cells transfected with human CCK-B receptor) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[13]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[13]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[13] Aliquot and store at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the following in each well: membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable CCK-B radioligand (e.g., [3H]pBC 264 or 125I-BH-CCK-8) near its Kd value, and varying concentrations of the unlabeled antagonist compound.[13][14]
-
To determine non-specific binding, include control wells containing a high concentration of an unlabeled CCK-B agonist or antagonist.
-
To determine total binding, include control wells with only the membrane and radioligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[13]
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes while allowing the unbound radioligand to pass through.[13]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity bound to the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the antagonist to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Intracellular Calcium Mobilization Assay
This functional assay measures an antagonist's ability to block agonist-induced increases in intracellular calcium, a direct consequence of Gαq pathway activation.[15][16]
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line endogenously or recombinantly expressing the CCK-B receptor (e.g., HEK293, CHO cells) in a suitable growth medium.
-
Plate the cells into a 96- or 384-well black, clear-bottom microplate and grow to a confluent monolayer.[17]
-
-
Dye Loading:
-
Aspirate the growth medium and wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, or a FLIPR Calcium Assay Kit) by incubating them in a dye-loading solution for 30-60 minutes at 37°C.[17][18] This allows the dye to enter the cells.
-
-
Antagonist Incubation:
-
After dye loading, add various concentrations of the CCK-B antagonist to the wells. Incubate for a predetermined period to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate into a fluorescence plate reader (e.g., a FlexStation).
-
The instrument will inject a fixed concentration of a CCK-B agonist (e.g., CCK-8 or Gastrin-17) into each well to stimulate the receptors.
-
Simultaneously, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[18]
-
-
Data Analysis:
-
Calculate the response (e.g., peak fluorescence or area under the curve) for each well.
-
Plot the agonist response as a function of the antagonist concentration.
-
Use non-linear regression to determine the IC50 of the antagonist for the inhibition of the calcium response.
-
Western Blot for ERK1/2 Phosphorylation
This assay determines if an antagonist can block agonist-induced activation of the MAPK pathway by measuring the phosphorylation state of ERK1/2.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing CCK-B receptors and serum-starve them overnight to reduce basal signaling activity.[19]
-
Pre-incubate the cells with various concentrations of the antagonist for a specified time.
-
Stimulate the cells with a CCK-B agonist for a short period (e.g., 5-15 minutes) known to induce maximal ERK phosphorylation.[19]
-
-
Protein Extraction:
-
Immediately terminate the stimulation by placing the plate on ice and aspirating the medium.
-
Lyse the cells directly in the plate using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.[19]
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK).[21]
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[20]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.[22]
-
-
Data Analysis:
-
To normalize the data, strip the membrane and re-probe it with a primary antibody that recognizes total ERK1/2 protein.[20]
-
Use densitometry software to quantify the intensity of the p-ERK and total ERK bands.
-
Calculate the ratio of p-ERK to total ERK for each condition to determine the level of ERK activation. Plot these values against the antagonist concentration to assess inhibition.
-
In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)
This in vivo assay directly measures the physiological effect of a CCK-B antagonist on stomach acid production.[23]
Methodology:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the rat (e.g., with urethane) and perform a midline laparotomy to expose the stomach.[24]
-
-
Surgical Procedure (Pylorus Ligation):
-
Carefully ligate the pyloric sphincter at the junction of the stomach and the duodenum to prevent gastric contents from emptying.[25]
-
Administer the CCK-B antagonist (e.g., intravenously or intraperitoneally). A control group should receive a vehicle.
-
Administer a secretagogue like pentagastrin to stimulate acid secretion.[24]
-
-
Sample Collection:
-
Analysis:
-
Determine the acidity of the gastric juice supernatant by titrating with a standardized base (e.g., 0.01 N NaOH) to a neutral pH (e.g., pH 7.0), using a pH meter.[25]
-
Calculate the total acid output (e.g., in µEq/hr) and compare the results from antagonist-treated groups to the control group to determine the percentage of inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 3. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. uniprot.org [uniprot.org]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of both CCK-A and CCK-B receptors activates MAP kinases in AR42J and receptor-transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 19. Western Blotting of Erk Phosphorylation [bio-protocol.org]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of gastric acid secretion [bio-protocol.org]
The Cholecystokinin-B Receptor in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the cholecystokinin-B (CCK-B) receptor's function within the central nervous system (CNS). Cholecystokinin (CCK) is a major neuropeptide in the brain, and its interaction with the CCK-B receptor, a G protein-coupled receptor (GPCR), modulates a wide array of critical physiological and pathological processes.[1] This document details the receptor's signaling pathways, its role in various neurological functions, and the experimental methodologies used to investigate its activity. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Core Functions of the CCK-B Receptor in the CNS
The CCK-B receptor, also known as the CCK2 receptor, is widely distributed throughout the CNS, with high densities in the cerebral cortex, limbic areas such as the amygdala and hippocampus, and the basal ganglia.[2][3][4] Its activation by its endogenous ligands, cholecystokinin and gastrin, triggers a cascade of intracellular events that influence neuronal excitability and neurotransmitter release. The CCK-B receptor has a high affinity for both sulfated and non-sulfated CCK analogs.[5]
Key functions attributed to CCK-B receptor signaling in the CNS include:
-
Anxiety and Panic Disorders: The CCK-B receptor is strongly implicated in the neurobiology of anxiety and panic attacks.[5][6] Administration of CCK-B receptor agonists, such as pentagastrin and CCK-4, can induce panic-like symptoms in both clinical and preclinical studies.[5][6] Conversely, CCK-B receptor antagonists have demonstrated anxiolytic properties in various animal models.[7]
-
Modulation of Dopaminergic Systems: CCK-B receptors play a complex role in regulating dopamine neurotransmission.[8] Activation of CCK-B receptors can suppress dopamine release, particularly in states of heightened dopaminergic activity.[9] This interaction is crucial for processes such as reward, motivation, and the pathophysiology of conditions like schizophrenia.
-
Pain Perception: The CCK system, including the CCK-B receptor, is involved in the modulation of pain signals.
-
Memory and Cognition: CCK-B receptors are also thought to play a role in learning and memory processes.
CCK-B Receptor Signaling Pathways
The CCK-B receptor is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[5][10] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10] These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately modulates gene expression and cellular function.[5][10]
Quantitative Data
Table 1: Binding Affinities (Ki) of Ligands for the CCK-B Receptor
| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |
| CCK-8 | CCK-B | 0.3 - 1 | Human/Rat | [11] |
| Gastrin-17 | CCK-B | 0.3 - 1 | Human/Rat | [11] |
| CCK-4 | CCK-B | ~10 | Human/Rat | [11] |
| L-365,260 (Antagonist) | CCK-B | 1.9 | Guinea Pig | [12] |
| PD 135158 (Antagonist) | CCK-B | 2.8 | Mouse | |
| BC 264 (Agonist) | CCK-B | 0.39 | Rat | [13] |
| YF476 (Netazepide) (Antagonist) | CCK-B | 0.1 | Rat | [12] |
Table 2: CCK-B Receptor Density in Human Brain Regions
| Brain Region | Receptor Density (fmol/mg protein) | Reference |
| Nucleus Caudatus | 8.4 | [14] |
| Cerebral Cortex | Variable | [14] |
| Hippocampus | 0.5 | [14] |
| Basal Ganglia | Variable | [14] |
| Cerebellar Cortex | Variable | [14] |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the affinity and density of CCK-B receptors in a given tissue sample.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Incubation: Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [³H]pBC 264) at various concentrations.[15]
-
Competition Assay: To determine the affinity of unlabeled drugs, incubations are performed with a fixed concentration of radioligand and varying concentrations of the competitor drug.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[16]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Saturation and competition binding data are analyzed using non-linear regression to determine the receptor density (Bmax) and dissociation constant (Kd) or inhibitory constant (Ki).
In Situ Hybridization
This technique is used to visualize the location of CCK-B receptor mRNA within brain tissue sections.
Methodology:
-
Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde), and the brains are removed, post-fixed, and cryoprotected in sucrose solution.[17] Frozen sections are then cut on a cryostat and mounted on slides.
-
Probe Synthesis: A labeled antisense RNA probe complementary to the CCK-B receptor mRNA is synthesized by in vitro transcription using a linearized cDNA template and labeled nucleotides (e.g., digoxigenin-UTP).[17]
-
Hybridization: The tissue sections are pretreated to enhance probe penetration and reduce non-specific binding. The labeled probe is then applied to the sections and incubated overnight at an elevated temperature (e.g., 65°C) to allow for hybridization.[17]
-
Washing: The slides are washed under stringent conditions to remove any unbound or non-specifically bound probe.
-
Detection: The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase). A colorimetric substrate is then added, which produces a colored precipitate at the site of mRNA localization.
-
Imaging: The sections are coverslipped and imaged using a microscope.
Immunohistochemistry
This method is employed to detect the presence and distribution of the CCK-B receptor protein in brain tissue.
Methodology:
-
Tissue Preparation: Similar to in situ hybridization, animals are perfused, and brain tissue is fixed, cryoprotected, and sectioned. For paraffin-embedded sections, tissues are dehydrated and embedded in paraffin wax.[18]
-
Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, an antigen retrieval step (e.g., heat-induced epitope retrieval) is often necessary to unmask the antigenic sites.[19]
-
Blocking: The sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes the CCK-B receptor. This is typically done overnight at 4°C.[19]
-
Secondary Antibody Incubation: After washing, the sections are incubated with a secondary antibody that is conjugated to a reporter molecule (e.g., a fluorophore or an enzyme like horseradish peroxidase).
-
Detection and Imaging: For fluorescently labeled secondary antibodies, the sections are imaged using a fluorescence microscope. For enzyme-linked secondary antibodies, a chromogenic substrate is added to produce a colored product, which is then visualized with a bright-field microscope.[18]
Behavioral Assays
This is a widely used model to assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[20][21]
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Interpretation: Anxiolytic compounds, such as CCK-B antagonists, are expected to increase the time spent in and the number of entries into the open arms, reflecting a decrease in anxiety.[7]
This paradigm measures conditioned fear by assessing the enhancement of the acoustic startle reflex.
Methodology:
-
Training: An animal is placed in a chamber where a neutral conditioned stimulus (CS), such as a light, is paired with an aversive unconditioned stimulus (US), typically a mild footshock.[2][9]
-
Testing: On a subsequent day, the animal is placed in the same or a different context, and the acoustic startle response is measured in the presence and absence of the CS.[9]
-
Data Analysis: The magnitude of the startle response is recorded. Fear-potentiated startle is quantified as the increase in the startle response in the presence of the CS compared to its absence.
-
Interpretation: Anxiogenic compounds can enhance the fear-potentiated startle response, while anxiolytics may reduce it.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens).[22]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).[23]
-
Sample Collection: Neurotransmitters and other molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF, which is then collected in small fractions.[23]
-
Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of neurotransmitters like dopamine.[24][25]
-
Application: This method can be used to assess how CCK-B receptor agonists or antagonists alter the release of dopamine in real-time.[8]
Conclusion
The CCK-B receptor is a pivotal modulator of neuronal function in the central nervous system, with significant implications for both normal physiology and a range of neuropsychiatric disorders. Its roles in anxiety, dopamine signaling, and other cognitive processes make it a compelling target for drug development. The experimental protocols detailed in this guide provide a robust framework for further elucidating the complex functions of the CCK-B receptor and for the discovery of novel therapeutic agents that target this important system.
References
- 1. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fear-conditioning to unpredictable threats reveals sex differences in rat fear-potentiated startle (FPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. med-associates.com [med-associates.com]
- 7. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats | Journal of Neuroscience [jneurosci.org]
- 9. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Investigation of behavioral and electrophysiological responses induced by selective stimulation of CCKB receptors by using a new highly potent CCK analog, BC 264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of CCKB receptors in human brain: no evidence for receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo binding affinities of cholecystokinin agonists and antagonists determined using the selective CCKB agonist [3H]pBC 264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. bosterbio.com [bosterbio.com]
- 19. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 20. Elevated plus maze protocol [protocols.io]
- 21. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 22. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
The Role of the Cholecystokinin-B Receptor in Gastrointestinal Motility: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal (GI) system, regulating various functions including secretion, satiety, and motility.[1][2] Its actions are mediated through two G protein-coupled receptors: the CCK-A (CCK1) receptor and the CCK-B (CCK2) receptor.[3] While the CCK-A receptor is well-established as the primary mediator of many of CCK's effects on GI motility, the role of the CCK-B receptor is more nuanced and an area of ongoing investigation. This technical guide provides an in-depth overview of the current understanding of the CCK-B receptor's function in gastrointestinal motility, with a focus on quantitative data, experimental methodologies, and cellular signaling pathways.
The CCK-B receptor, which also functions as the receptor for the hormone gastrin, is predominantly found in the central nervous system and the stomach.[4][5] In the GI tract, its primary recognized role is in the regulation of gastric acid secretion.[6] However, evidence suggests its involvement, both direct and indirect, in modulating the motor functions of the esophagus, stomach, and intestines.
Data Presentation: Quantitative Effects of CCK-B Receptor Modulation
The following tables summarize the available quantitative data on the effects of CCK-B receptor agonists and antagonists on various parameters of gastrointestinal motility.
| Region | Compound | Model | Parameter Measured | Effect | Potency/Concentration | Citation |
| Lower Esophageal Sphincter (LES) | Gastrin-17 (agonist) | Human | LES Pressure (LESP) | Decrease | 15 pmol/kg/hr (infusion) | [7] |
| Gastrin-17 (agonist) | Human | Transient LES Relaxations (TLESRs) | No significant change in rate or duration | 15 pmol/kg/hr (infusion) | [7] | |
| Gastrin-17 (agonist) | Human | Reflux-associated TLESRs | Significant increase | 15 pmol/kg/hr (infusion) | [7] | |
| Stomach | L-365,260 (antagonist) | Rat | Inhibition of CCK-8-induced delay in gastric emptying | Inhibition | IC50: 0.66 mg/kg | [8] |
| CCK-B Receptor Knockout | Mouse | Basal Gastric pH | Marked increase (from 3.2 to 5.2) | N/A | [9] | |
| Ileum | L-365,260 (antagonist) | Guinea Pig | Antagonism of CCK-8-induced ileal smooth muscle contraction | Competitive antagonism | pA2: 7.77 | [8] |
| Colon | L-365,260 (antagonist) | Fish (Ballan Wrasse) | Frequency of standing contractions (Segment 4) | Increase | 1 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are descriptions of key experimental protocols used to investigate the role of the CCK-B receptor in gastrointestinal motility.
In Vitro Isolated Tissue Bath for Intestinal Smooth Muscle Contractility
This protocol is designed to assess the direct effects of compounds on the contractility of intestinal smooth muscle strips.
Objective: To determine the potency of a CCK-B receptor antagonist in inhibiting agonist-induced contractions of the ileum.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is excised from a guinea pig and placed in oxygenated Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
Mounting: The muscle strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2/5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for at least 60 minutes, with the Krebs solution being changed every 15-20 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a CCK receptor agonist (e.g., CCK-8) by adding increasing concentrations of the agonist to the bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed, and after returning to baseline, a specific CCK-B receptor antagonist (e.g., L-365,260) is added to the bath at a fixed concentration and incubated for a predetermined period (e.g., 20-30 minutes).
-
Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The contractile responses are measured as the change in tension from baseline. The pA2 value for the antagonist is calculated using a Schild plot, which provides a measure of the antagonist's potency.[8]
In Vivo Gastric Emptying Assay
This protocol measures the rate at which a test meal empties from the stomach, providing an in vivo assessment of gastric motility.
Objective: To determine the effect of a CCK-B receptor antagonist on gastric emptying.
Methodology:
-
Animal Model: Rats are fasted overnight with free access to water.
-
Drug Administration: The CCK-B receptor antagonist (e.g., L-365,260) or vehicle is administered intraperitoneally at a specific time before the test meal.
-
Test Meal Administration: A non-nutrient test meal containing a non-absorbable marker (e.g., phenol red) is administered by oral gavage.
-
Gastric Emptying Period: The animals are left for a defined period (e.g., 30 minutes) to allow for gastric emptying to occur.
-
Stomach Harvesting: At the end of the period, the animals are euthanized, and the stomach is clamped at the pylorus and cardia and removed.
-
Quantification of Gastric Contents: The amount of the marker remaining in the stomach is quantified spectrophotometrically.
-
Data Analysis: Gastric emptying is expressed as the percentage of the test meal that has emptied from the stomach. The IC50 for the antagonist's effect on agonist-induced delay in gastric emptying can be calculated.[8]
Intracellular Electrophysiological Recordings from Myenteric Neurons
This protocol allows for the direct measurement of the effects of CCK-B receptor modulation on the electrical activity of enteric neurons.
Objective: To characterize the effects of CCK-B receptor activation on the membrane potential and firing of myenteric neurons.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is dissected, and the longitudinal muscle with the myenteric plexus is pinned flat in a recording chamber.
-
Superfusion: The preparation is continuously superfused with oxygenated Krebs solution at 37°C.
-
Intracellular Recording: A sharp glass microelectrode filled with KCl is used to impale individual myenteric neurons. The membrane potential is recorded using a high-impedance amplifier.
-
Drug Application: CCK receptor agonists and antagonists are applied to the bath via the superfusion solution.
-
Data Acquisition and Analysis: Changes in membrane potential, input resistance, and action potential firing are recorded and analyzed. This allows for the characterization of excitatory or inhibitory responses and the identification of the receptor subtypes involved by using selective antagonists.[3][11]
Signaling Pathways
The CCK-B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[12] Activation of the receptor by its ligands, CCK or gastrin, initiates a cascade of intracellular events that ultimately lead to a physiological response, such as smooth muscle contraction or changes in neuronal excitability.
CCK-B Receptor Signaling Cascade
Caption: CCK-B Receptor Signaling Pathway.
Upon ligand binding, the CCK-B receptor activates the Gαq subunit of its associated G protein.[12] This, in turn, stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses to the endoplasmic reticulum, where it binds to its receptor, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[13] The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[12] This cascade can lead to downstream effects such as the activation of the mitogen-activated protein kinase (MAPK) pathway and, in the context of motility, contraction of smooth muscle cells and modulation of enteric neuron excitability.[12][14]
Experimental Workflow: In Vitro Muscle Strip Assay
References
- 1. Investigation of cholecystokinin receptors in the human lower esophageal sphincter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electrophysiological investigation of the effects of cholecystokinin on enteric neurons [agris.fao.org]
- 3. CCKA and CCKB receptor subtypes both mediate the effects of CCK-8 on myenteric neurons in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 5. Cellular expression of CCK-A and CCK-B/gastrin receptors in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of gastrin-17 on lower esophageal sphincter characteristics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abnormal gastric morphology and function in CCK-B/gastrin receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Cholecystokinin (CCK) on Gut Motility in the Stomachless Fish Ballan Wrasse (Labrus bergylta) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
- 12. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
An In-depth Technical Guide to CCK-B Receptor Signaling Pathways In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro signaling pathways of the Cholecystokinin-B (CCK-B) receptor, a key G-protein coupled receptor (GPCR) involved in various physiological processes in the gastrointestinal and central nervous systems. This document details the primary signaling cascades, offers a compilation of quantitative data for key ligands, and provides detailed experimental protocols for studying these pathways.
Core Signaling Pathways of the CCK-B Receptor
The CCK-B receptor, also known as the gastrin receptor (GR), is a member of the rhodopsin-like GPCR family. Upon binding its endogenous ligands, cholecystokinin (CCK) and gastrin, the receptor undergoes a conformational change, initiating intracellular signaling cascades primarily through the Gq/11 and G12/13 families of G-proteins. These pathways ultimately lead to diverse cellular responses, including gastric acid secretion, cell proliferation, and neurotransmission.[1][2][3][4][5]
Gq/11 Signaling Pathway
The canonical signaling pathway for the CCK-B receptor involves its coupling to Gq/11 proteins. This interaction activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including those involved in the mitogen-activated protein kinase (MAPK) cascade.[1][2][3]
G12/13 Signaling Pathway
In addition to Gq/11, the CCK-B receptor can also couple to G12/13 proteins. Activation of this pathway leads to the stimulation of the small GTPase RhoA. RhoA and its downstream effector, Rho-associated kinase (ROCK), are key regulators of the actin cytoskeleton, influencing cell shape, motility, and adhesion. This pathway is often associated with cellular processes such as stress fiber formation and focal adhesion assembly.[1][3]
MAPK/ERK Cascade Activation
A significant downstream consequence of CCK-B receptor activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This activation can occur through both Gq/11-PKC dependent and independent mechanisms. The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of this pathway involves a series of sequential phosphorylations, culminating in the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression.[2][6]
β-Arrestin Recruitment and Receptor Desensitization
Like many GPCRs, the CCK-B receptor is subject to desensitization, a process that terminates or attenuates signaling in the continued presence of an agonist. This process is primarily mediated by β-arrestins. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This binding sterically hinders further G-protein coupling, effectively desensitizing the receptor. Furthermore, β-arrestin recruitment can initiate receptor internalization and also trigger G-protein-independent signaling cascades.[7][8]
Quantitative Data on Ligand-Receptor Interactions
The following tables summarize in vitro quantitative data for various CCK-B receptor agonists and antagonists. This data is crucial for understanding the potency and efficacy of different compounds and for the development of novel therapeutics.
Table 1: In Vitro Potency (EC50) of CCK-B Receptor Agonists
| Agonist | Cell Line/Tissue | Assay | EC50 (nM) | Reference(s) |
| Gastrin-17 | Purified human islets | Glucagon secretion | 0.008 ± 0.005 | [9] |
| CCK-8 | Purified human islets | Glucagon secretion | 0.013 ± 0.006 | [9] |
| CCK-8 | CHO cells (rat CCK-B) | Inositol phosphate accumulation | 7 | [10] |
Table 2: In Vitro Affinity (IC50/Ki) of CCK-B Receptor Antagonists
| Antagonist | Cell Line/Tissue | Assay | IC50/Ki (nM) | Reference(s) |
| YM022 | Isolated rat stomach ECL cells | Pancreastatin secretion | 0.5 | [11] |
| AG041R | Isolated rat stomach ECL cells | Pancreastatin secretion | 2.2 | [11] |
| YF476 | Isolated rat stomach ECL cells | Pancreastatin secretion | 2.7 | [11] |
| L-740,093 | Isolated rat stomach ECL cells | Pancreastatin secretion | 7.8 | [11] |
| JB93182 | Isolated rat stomach ECL cells | Pancreastatin secretion | 9.3 | [11] |
| RP73870 | Isolated rat stomach ECL cells | Pancreastatin secretion | 9.8 | [11] |
| L-365,260 | Guinea pig pancreatic acini | Radioligand binding | ~10 | [12] |
| Compound 26A | Guinea pig cortex membranes | Radioligand binding | 6.1 | [13] |
| Unnamed Quinazolinone Derivatives | CCK-BR expressing cells | Radioligand binding | 0.2 - 975 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize CCK-B receptor signaling.
Experimental Workflow Overview
A typical workflow for investigating CCK-B receptor signaling in vitro involves several key stages, from cell culture and treatment to data acquisition and analysis.
Protocol 1: Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to CCK-B receptor activation using the ratiometric fluorescent indicator Fura-2 AM.[12][14][15][16]
Materials:
-
Cells stably or transiently expressing the CCK-B receptor (e.g., HEK293, CHO).
-
Glass coverslips or 96-well black-walled, clear-bottom plates.
-
Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without calcium.
-
CCK-B receptor agonist (e.g., Gastrin-17, CCK-8).
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Cell Plating: Seed cells onto glass coverslips or into 96-well plates and allow them to adhere and grow to 70-90% confluency.
-
Dye Loading Solution Preparation: For each ml of HBSS, add 1-5 µL of Fura-2 AM stock solution and an equal volume of 20% Pluronic F-127. Vortex thoroughly to disperse the dye. The final Fura-2 AM concentration is typically 1-5 µM.
-
Cell Loading:
-
Wash the cells once with HBSS.
-
Aspirate the buffer and add the Fura-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM within the cells.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply the CCK-B receptor agonist at the desired concentration.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Plot the F340/F380 ratio over time to visualize the calcium transient.
-
For dose-response curves, determine the peak response at various agonist concentrations and fit the data to a sigmoidal curve to calculate the EC50.
-
Protocol 2: MAPK/ERK Activation Assay (Western Blotting)
This protocol details the detection of ERK1/2 phosphorylation as a measure of MAPK cascade activation following CCK-B receptor stimulation, using Western blotting.[9][17][18][19]
Materials:
-
Cells expressing the CCK-B receptor.
-
6-well or 12-well tissue culture plates.
-
Serum-free culture medium.
-
CCK-B receptor agonist.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours in serum-free medium to reduce basal ERK phosphorylation.
-
-
Cell Stimulation:
-
Treat the cells with the CCK-B receptor agonist at various concentrations and for different time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Include an untreated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the fold change in p-ERK/t-ERK ratio relative to the untreated control.
-
Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol provides a general outline for measuring β-arrestin recruitment to the CCK-B receptor using a commercially available enzyme fragment complementation (EFC) assay, such as the PathHunter® assay from DiscoverX.[11][13][20][21][22]
Materials:
-
PathHunter® cell line co-expressing a ProLink™ (PK)-tagged CCK-B receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Assay-specific cell plating reagent.
-
CCK-B receptor agonist and/or antagonist.
-
PathHunter® detection reagents (Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer).
-
White, solid-bottom 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Thaw and culture the PathHunter® cells according to the manufacturer's instructions.
-
Harvest the cells and resuspend them in the provided cell plating reagent at the recommended density.
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of the agonist or antagonist in the appropriate assay buffer.
-
Add the diluted compounds to the wells containing the cells. For antagonist testing, pre-incubate with the antagonist before adding an EC80 concentration of the agonist.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as recommended for the specific cell line.
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
The luminescence signal is directly proportional to the extent of β-arrestin recruitment.
-
For agonist dose-response curves, plot the signal against the log of the agonist concentration and fit to a sigmoidal curve to determine the EC50.
-
For antagonist dose-response curves, plot the inhibition of the agonist-induced signal against the log of the antagonist concentration to determine the IC50.
-
This guide provides a foundational understanding of the in vitro signaling of the CCK-B receptor, supported by quantitative data and detailed experimental protocols. It is intended to be a valuable resource for researchers and professionals in the field of pharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 5. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 6. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor desensitization as a measure of signaling: modeling of arrestin recruitment to activated CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct CCK-2 receptor conformations associated with β-arrestin-2 recruitment or phospholipase-C activation revealed by a biased antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. brainvta.tech [brainvta.tech]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moodle2.units.it [moodle2.units.it]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PathHunter® eXpress CCKAR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
In-Depth Technical Guide to the Discovery and Synthesis of CCK-B Receptor Antagonist YF476
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of the potent and selective Cholecystokinin-B (CCK-B) receptor antagonist, YF476, also known as Netazepide. This document, intended for researchers, scientists, and drug development professionals, details the underlying signaling pathways, experimental methodologies, and quantitative data associated with this compound. For the purposes of this guide, YF476 will be referred to as CCK-B Receptor Antagonist 2.
Introduction to CCK-B Receptors and Antagonism
The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor or CCK2R, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[1][2] In the brain, it is implicated in modulating anxiety, pain perception, and dopamine activity.[1] In the stomach, it plays a crucial role in regulating gastric acid secretion by responding to the hormone gastrin.[2] Given these physiological roles, the development of potent and selective CCK-B receptor antagonists has been a significant area of research for therapeutic applications, including anxiety disorders and conditions related to excessive gastric acid.[3]
This compound (YF476) is a potent, selective, and orally active non-peptide antagonist belonging to the 1,4-benzodiazepine class.[3][4] It has been extensively studied for its ability to inhibit gastric acid secretion and has shown potential in treating gastro-oesophageal reflux disease (GORD) and certain neuroendocrine tumors.[4][5]
Synthesis of this compound (YF476)
The synthesis of YF476, or (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea, is a multi-step process involving the construction of the core benzodiazepine scaffold followed by functionalization. While the primary literature focuses on the pharmacological activity, a representative synthesis can be constructed based on established methods for similar 1,4-benzodiazepine derivatives.
Proposed Synthetic Pathway:
The synthesis begins with the preparation of the key 1,4-benzodiazepine intermediate. This typically involves the condensation of a 2-aminobenzophenone derivative with an amino acid, followed by cyclization. The pyridyl group at the 5-position is introduced early in the synthesis. Subsequent steps involve alkylation at the N-1 position and the introduction of the urea moiety at the 3-position. The stereochemistry at the 3-position is crucial for activity and is established using a chiral starting material or through chiral resolution.
Disclaimer: The following is a proposed, high-level synthetic workflow. For detailed experimental procedures, consultation of specialized synthetic chemistry literature and patents is recommended.
Caption: Proposed high-level synthetic workflow for YF476.
Quantitative Pharmacological Data
The potency and selectivity of this compound (YF476) have been determined through various in vitro and in vivo studies. The tables below summarize key quantitative data for YF476 and other notable CCK-B antagonists for comparison.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | CCK-B Receptor (Rat Brain) | CCK-B Receptor (Human, cloned) | CCK-A Receptor (Rat Pancreas) | Selectivity Ratio (CCK-A/CCK-B) |
| YF476 | 0.068[2] | 0.19[2] | 279 | >4100[2] |
| L-365,260 | 1.9 | ~2.0 | 280 | ~147 |
| PD-134,308 | 1.7 | - | 4250 | ~2500 |
Table 2: In Vivo Efficacy - Inhibition of Pentagastrin-Induced Gastric Acid Secretion
| Compound | Species | Route of Administration | ED50 |
| YF476 | Rat | Intravenous (i.v.) | 0.0086 µmol/kg[2] |
| YF476 | Dog | Intravenous (i.v.) | 0.018 µmol/kg[2] |
| YF476 | Dog | Oral (p.o.) | 0.020 µmol/kg[2] |
| PD-136,450 | Rat | Subcutaneous (s.c.) | 0.05 µmol/kg |
CCK-B Receptor Signaling Pathway
The CCK-B receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Ligand binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, including those in the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to cellular responses such as gastric acid secretion or modulation of neuronal activity.[6][7]
Caption: CCK-B Receptor Gq-mediated signaling cascade.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of CCK-B receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CCK-B receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer.
-
Assay Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [¹²⁵I]CCK-8 (a radiolabeled CCK-B agonist), and varying concentrations of the unlabeled test compound (e.g., YF476).
-
Incubation Conditions: Incubate the mixture for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the receptor-bound radioligand. Immediately wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Pentagastrin-Induced Gastric Acid Secretion in Anesthetized Rats
This in vivo assay measures the functional antagonism of the CCK-B receptor by assessing the inhibition of gastric acid secretion stimulated by pentagastrin, a synthetic analog of gastrin.
Detailed Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (e.g., with urethane). Perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the pylorus to isolate the stomach.
-
Stomach Perfusion: Perfuse the stomach lumen with a continuous flow of saline or distilled water at a constant rate.[8][9] Collect the perfusate at regular intervals (e.g., every 15 minutes).[8]
-
Stimulation of Acid Secretion: After a basal collection period, infuse pentagastrin intravenously at a dose known to produce a submaximal stimulation of acid secretion (e.g., 0.6 µg/kg/h).[8]
-
Antagonist Administration: Administer the test compound (YF476) either intravenously or orally at various doses prior to or during the pentagastrin infusion.
-
Sample Analysis: Determine the acid concentration in the collected perfusate by titration with a standardized NaOH solution to a pH of 7.0.[8]
-
Data Analysis: Calculate the total acid output for each collection period. The inhibitory effect of the antagonist is expressed as the percentage reduction in acid secretion compared to the control (pentagastrin alone). The ED50 (the dose that causes 50% of the maximal inhibition) is then calculated.
In Vitro Functional Assay: Inositol Phosphate (IP) Accumulation
This assay provides a direct measure of the functional consequence of Gq-coupled receptor activation by quantifying the production of the second messenger, inositol phosphate.
Detailed Protocol:
-
Cell Culture and Labeling: Culture cells stably expressing the human CCK-B receptor (e.g., CHO or HEK293 cells). Label the cells by incubating them overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Assay Incubation: Wash the cells to remove excess radiolabel. Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, allowing the accumulation of radiolabeled inositol phosphates.
-
Stimulation and Antagonism: Add the CCK-B receptor agonist (e.g., gastrin or CCK-8) in the presence and absence of varying concentrations of the antagonist (YF476).
-
Incubation: Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Extraction and Separation: Stop the reaction by adding a cold acid solution (e.g., perchloric acid). Separate the accumulated [³H]inositol phosphates from the free [³H]inositol and other cellular components using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-stimulated accumulation of inositol phosphates, and an IC50 value is calculated.
Conclusion
This compound (YF476/Netazepide) is a highly potent and selective antagonist of the CCK-B receptor with demonstrated oral activity. Its discovery and characterization have been facilitated by a range of specific in vitro and in vivo assays that have elucidated its pharmacological profile. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of gastroenterology, neuroscience, and drug development, aiding in the further investigation of the therapeutic potential of CCK-B receptor antagonism.
References
- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 2. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476): a potent and orally active gastrin/CCK-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 8. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pentagastrin on the gastric secretion by the totally isolated vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCK-B Receptor Antagonists in Anxiety Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin-B (CCK-B) receptor has emerged as a significant target in the neurobiology of anxiety and panic disorders. Its antagonists are a class of compounds that have been extensively investigated for their potential as anxiolytics. This technical guide provides an in-depth overview of the core aspects of CCK-B receptor antagonist research for anxiety, including quantitative data on key compounds, detailed experimental protocols, and visualizations of critical pathways and workflows.
Introduction: The CCK-B Receptor and Anxiety
The neuropeptide cholecystokinin (CCK) acts as a neurotransmitter in the central nervous system and is implicated in a range of physiological processes, including anxiety.[1] There are two main subtypes of CCK receptors, CCK-A and CCK-B. The CCK-B receptor is predominantly found in the brain, with high concentrations in limbic areas such as the amygdala, hippocampus, and cerebral cortex, regions critically involved in the regulation of fear and anxiety.[1][2]
Activation of CCK-B receptors by agonists like pentagastrin and CCK-4 has been shown to induce anxiety and panic attacks in both preclinical animal models and humans.[2][3] This has led to the hypothesis that blocking these receptors with selective antagonists could produce anxiolytic effects.[3] Consequently, a number of selective CCK-B receptor antagonists have been developed and evaluated for their therapeutic potential. While preclinical studies have shown promising results, clinical trials in humans have yielded mixed outcomes, highlighting the complexity of translating these findings to therapeutic applications.[4]
Quantitative Data on Key CCK-B Receptor Antagonists
The following table summarizes the binding affinities and effective doses of several well-characterized CCK-B receptor antagonists that have been pivotal in anxiety research. This data allows for a direct comparison of their potency and selectivity.
| Compound | Alternative Name | Receptor Binding Affinity (IC50/Ki) | In Vivo Anxiolytic Activity (Animal Model) | Selectivity | Reference(s) |
| CI-988 | PD 134308 | IC50: 1.7 nM (mouse cortex CCK-B) Ki: 4.5 nM (NCI-H727 cells) | Anxiolytic-like effects in various models | >1600-fold for CCK-B over CCK-A | [5] |
| PD 135158 | IC50: 3.5 nM (radioligand binding assay) | Blocks potentiation of startle; reduces conditioned fear | Selective for CCK-B | [2] | |
| L-365,260 | Ki: ~1-2 nM (high affinity site in guinea pig and rat cortex) | Blocks CCK-4 induced panic attacks | High selectivity for CCK-B over CCK-A | [6] | |
| LY288513 | Data not readily available | Reduces conditioned freezing at 0.03 mg/kg (s.c.) | Selective for CCK-B | [7] |
Signaling Pathway of the CCK-B Receptor
The CCK-B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like CCK, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various downstream cellular responses that contribute to neuronal excitability and anxiety-related behaviors. CCK-B receptor antagonists competitively bind to the receptor, preventing this signaling cascade from being initiated.
Caption: CCK-B Receptor Signaling Cascade.
Experimental Protocols for Assessing Anxiolytic Effects
The anxiolytic potential of CCK-B receptor antagonists is primarily evaluated using behavioral models in rodents that assess anxiety-like states. The two most common and well-validated paradigms are the Elevated Plus Maze (EPM) and the Mouse Defense Test Battery (MDTB).
Elevated Plus Maze (EPM)
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms of the maze.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: The CCK-B receptor antagonist or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: Each animal is placed in the center of the maze, facing an open arm.
-
Observation Period: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: A video tracking system records the animal's movement. Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Data Analysis: An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Mouse Defense Test Battery (MDTB)
The MDTB is a more ethological model that assesses a range of defensive behaviors in mice in response to a predator threat (a rat). Anxiolytics are expected to reduce these defensive responses.
Apparatus:
-
A test arena with a runway and a concealed nest area.
-
A predator (a rat) is introduced in a controlled manner.
Procedure:
-
Habituation: Mice are habituated to the test arena.
-
Drug Administration: The CCK-B receptor antagonist or vehicle is administered prior to the test.
-
Predator Exposure: The mouse is exposed to the rat in a series of controlled approaches.
-
Behavioral Scoring: A trained observer scores a variety of defensive behaviors, including:
-
Flight: Running away from the predator.
-
Freezing: Immobility in response to the threat.
-
Risk Assessment: Behaviors such as stretched attend postures.
-
Defensive Upright/Attack: Rearing up and potentially attacking the predator.
-
-
Data Analysis: A reduction in flight, freezing, and defensive attack behaviors, and an increase in risk assessment, can indicate an anxiolytic effect.
Mandatory Visualizations
Experimental Workflow for Screening CCK-B Receptor Antagonists
This diagram illustrates a typical workflow for the preclinical screening of novel CCK-B receptor antagonists for anxiolytic properties.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CI-988 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of variation in L-365,260 competition curves in radioligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the selective CCKB receptor antagonist LY288513 on conditioned fear stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCK-B Receptor Antagonists in Pain Perception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cholecystokinin-B (CCK-B) receptor and its antagonists in the context of pain perception studies. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, key experimental findings, and detailed methodologies in this area of research. The cholecystokinin (CCK) system, particularly the CCK-B receptor, has been identified as a significant modulator of pain, often acting in opposition to the endogenous opioid system.[1][2][3] This has led to extensive investigation into CCK-B receptor antagonists as potential therapeutic agents for various pain states.[4][5]
The CCK-B Receptor and its Signaling Pathway
The CCK-B receptor, also known as CCK2R, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system (CNS), including key areas for pain processing such as the hypothalamus, basal ganglia, and amygdala.[4][6][7] It exhibits a high affinity for both sulfated and non-sulfated forms of cholecystokinin.[7][8] Activation of the CCK-B receptor by its endogenous ligand, CCK, is generally associated with pro-nociceptive and anxiogenic effects.[4][5][9] The binding of CCK to the CCK-B receptor initiates a cascade of intracellular events that modulate neuronal excitability and synaptic transmission, ultimately influencing pain perception.[5]
The CCK-B receptor is coupled to Gq/G11 proteins.[8] Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream targets, including ion channels and other kinases, ultimately enhancing neuronal excitability.[10] Furthermore, studies have shown that CCK-B receptor activation can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway via a Gβγ-dependent PI3K and c-Src-mediated mechanism, which contributes to increased sensory neuron excitability.[10]
In the context of pain, the CCK system has a well-established antagonistic relationship with the opioid system.[1][2][3] CCK can counteract the analgesic effects of opioids, and this is primarily mediated through the CCK-B receptor.[11][12] This interaction is a key rationale for investigating CCK-B receptor antagonists as adjuncts to opioid therapy to enhance analgesia and reduce tolerance.[11][13][14]
Preclinical Studies on CCK-B Receptor Antagonists and Pain
A substantial body of preclinical research has investigated the effects of various CCK-B receptor antagonists on pain perception in animal models. These studies have consistently demonstrated the potential of these compounds to produce analgesia, potentiate opioid effects, and prevent the development of opioid tolerance.
Proglumide
Proglumide is a non-selective CCK receptor antagonist that has been shown to potentiate morphine analgesia.[15][16] It has also been observed to have its own antinociceptive effects at low doses in mice.[15]
| Antagonist | Animal Model | Pain Type | Dosage | Route of Administration | Key Findings | Citation |
| Proglumide | Mice | Not Specified | Low doses | Not Specified | Induced antinociception and may alter morphine resistance. | [15] |
| Proglumide | Rats | Visceral Pain (Colorectal Distension) | Dose-dependent | Intrathecal | Enhanced the antinociceptive effect of morphine in vehicle-treated rats. | [17] |
L-365,260
L-365,260 is a selective CCK-B receptor antagonist that has been extensively studied for its effects on pain.[11][18] It has been shown to enhance morphine-induced analgesia and prevent the development of morphine tolerance in rats.[11] L-365,260 itself does not appear to affect baseline pain thresholds.[11]
| Antagonist | Animal Model | Pain Type | Dosage | Route of Administration | Key Findings | Citation |
| L-365,260 | Rats | Nociceptive (Radiant Heat Tail Flick, Paw Pressure) | 0.2 mg/kg | Twice daily injections | Enhanced morphine analgesia and prevented morphine tolerance. | [11][19] |
| L-365,260 | Mice | Nociceptive (Radiant Heat Tail Flick) | 0.125-2.0 mg/kg (maximal effect at 0.5 mg/kg) | Subcutaneous | Dose-dependently potentiated electroacupuncture-induced analgesia and reversed chronic tolerance to it. | [20] |
| L-365,260 | Wistar Rats | Nociceptive (Electroacupuncture) | Not specified | Intracerebroventricular | Markedly potentiated electroacupuncture-induced analgesia, especially at high frequencies. | [21] |
| L-365,260 | Rats | Visceral Pain (Colorectal Distension) | Dose-dependent | Intrathecal | Dose-dependently increased morphine's antinociceptive effects in vehicle-treated rats. | [17] |
CI-988
CI-988 is another selective CCK-B receptor antagonist that has demonstrated efficacy in preclinical pain models.[22][23][24] It has been shown to potentiate the analgesic effects of morphine, particularly in models of neuropathic pain.[4][22] Furthermore, chronic treatment with CI-988 can prevent the development of tolerance to morphine's analgesic effects without affecting physical dependence.[23][25]
| Antagonist | Animal Model | Pain Type | Dosage | Route of Administration | Key Findings | Citation |
| CI-988 | Rats (Sprague-Dawley) | Neuropathic (Sciatic Nerve Section) | Not specified | Systemic | Reduced allodynia. | [4] |
| CI-988 | Rats (with and without axotomy) | Nociceptive (Flexor Reflex) | Not specified | Intravenous | Potentiated morphine-induced depression of the flexor reflex. | [22] |
| CI-988 | Rats | Nociceptive (Hot Plate) | Not specified | Intraperitoneal | Prevented tolerance to the analgesic effect of morphine with chronic administration. | [23] |
Clinical Studies on CCK-B Receptor Antagonists and Pain
While preclinical results have been promising, the outcomes of clinical trials investigating CCK-B receptor antagonists for pain management have been more modest.[4]
Proglumide
Proglumide has been studied in humans for its potential to enhance opioid analgesia in chronic pain conditions.
| Antagonist | Patient Population | Pain Type | Dosage | Route of Administration | Key Findings | Citation |
| Proglumide | 60 patients with cancer pain on opioids | Cancer Pain | 50 mg with half analgesic dose | Not specified | No difference in pain perception detected compared to full analgesic dose with placebo, suggesting an augmentation of morphine analgesia. | [26] |
| Proglumide | 36 patients with chronic benign pain on morphine | Chronic Benign Pain | Not specified | Not specified | Significantly enhanced the analgesia produced by morphine (Median VAS decreased from 8 to 6). | [27] |
| Proglumide | Patients with chronic pancreatitis | Chronic Pancreatitis | 1200 mg per day | Oral | Significant reduction in pain over several weeks of therapy. | [15][28] |
L-365,260
Clinical studies with the selective CCK-B antagonist L-365,260 have yielded mixed results.
| Antagonist | Patient Population | Pain Type | Dosage | Route of Administration | Key Findings | Citation |
| L-365,260 | 40 adult subjects on morphine for neuropathic pain | Neuropathic Pain | 30 mg or 120 mg for 2 weeks | Oral | Failed to augment the analgesic effect of morphine at the doses used. | [4][29][30] |
CI-988
CI-988 has been evaluated in clinical trials for anxiety disorders, with some assessment of its effects on pain-related symptoms.
| Antagonist | Patient Population | Condition | Dosage | Route of Administration | Key Findings | Citation |
| CI-988 | 30 healthy men | CCK-4-induced panic symptoms | 100 mg single dose | Oral | Significantly reduced the intensity of symptoms like cold chills/hot flushes, chest pain/discomfort, and anxiety/fear. Panic attack frequency also decreased. | [31] |
| CI-988 | 88 patients with Generalized Anxiety Disorder | Generalized Anxiety Disorder | 300 mg/day for 4 weeks | Oral (thrice daily) | Did not demonstrate an anxiolytic effect superior to placebo. | [32] |
Experimental Protocols
This section provides an overview of the methodologies employed in the preclinical and clinical studies cited in this guide.
Preclinical Experimental Protocols
-
Animal Models: Studies commonly utilize rodents, such as Sprague-Dawley rats and various strains of mice.[4][11][20]
-
Pain Models:
-
Nociceptive Pain: Assessed using methods like the radiant heat tail-flick test, where the latency to move the tail from a heat source is measured, and the paw pressure test, which determines the threshold of pressure that elicits a withdrawal response.[11][20] The hot plate test is also used, measuring the reaction time of the animal to a heated surface.[23]
-
Neuropathic Pain: Often induced by procedures like chronic constriction injury or hemisection of the spinal cord to produce allodynia and hyperalgesia.[4]
-
Visceral Pain: Models such as colorectal distension are used, where the visceromotor response to varying pressures is measured.[17]
-
-
Drug Administration: Antagonists are administered through various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), intravenous (i.v.), intrathecal (i.t.), and intracerebroventricular (i.c.v.) injections.[4][11][17][20][21][22][23] Dosages and administration schedules vary depending on the specific antagonist and study design.
-
Behavioral Assessment: Pain-related behaviors are quantified to assess the efficacy of the antagonists. This includes measuring withdrawal thresholds to thermal or mechanical stimuli and observing spontaneous pain behaviors.
Clinical Trial Protocols
-
Study Design: Many clinical trials investigating CCK-B antagonists for pain have employed a randomized, double-blind, placebo-controlled crossover design.[4][27][29] This design allows each participant to serve as their own control, reducing variability.
-
Patient Population: Participants are typically adults with specific chronic pain conditions, such as neuropathic pain, cancer pain, or chronic pancreatitis, who are often already on a stable opioid regimen.[26][27][28][29]
-
Intervention: Participants receive the CCK-B antagonist or a placebo for a defined period, often in addition to their existing pain medication.[4][26][27][29] In crossover studies, there is a washout period between treatment arms.[4][29]
-
Outcome Measures: The primary outcome is typically a change in pain intensity, often measured using a visual analog scale (VAS) or other validated pain scales.[27] Secondary outcomes may include changes in mobility, mood, and the incidence of side effects.[27]
Conclusion
The CCK-B receptor plays a pivotal role in the modulation of pain, largely by counteracting the effects of the opioid system. Preclinical studies have consistently demonstrated that CCK-B receptor antagonists can produce analgesia, enhance the efficacy of opioids, and mitigate the development of tolerance. However, the translation of these promising preclinical findings to the clinical setting has been challenging, with human studies showing more modest and sometimes conflicting results.
The discordance between preclinical and clinical outcomes highlights the complexity of pain and the challenges of translating findings from animal models to human conditions.[4] Further research is warranted to better understand the role of the CCK-B receptor in different pain states and to explore novel therapeutic strategies targeting this receptor. This may include the development of more potent and selective antagonists, the investigation of different dosing regimens, and the identification of patient populations most likely to benefit from this therapeutic approach. The in-depth understanding of the experimental protocols and quantitative data presented in this guide can serve as a valuable resource for designing future studies in this field.
References
- 1. Cholecystokinin and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin and pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of spinal cholecystokinin in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 6. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 7. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 8. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 9. Single-chain Fragment variable antibody targeting cholecystokinin-B receptor for pain reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholecystokinin type B receptor-mediated inhibition of A-type K+ channels enhances sensory neuronal excitability through the phosphatidylinositol 3-kinase and c-Src-dependent JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of enkephalin catabolism inhibitors and CCK-B antagonists: a potential use in the management of pain and opioid addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cholecystokinin antagonists a new way to improve the analgesia from old analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What is Proglumide used for? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CCK receptor antagonist L-365,260 potentiated electroacupuncture analgesia in Wistar rats but not in audiogenic epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The CCK-B antagonist CI988 enhances the reflex-depressive effect of morphine in axotomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CI988, a selective antagonist of cholecystokininB receptors, prevents morphine tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cholecystokinin B antagonists. Synthesis and quantitative structure-activity relationships of a series of C-terminal analogues of CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CI988, a selective antagonist of cholecystokininB receptors, prevents morphine tolerance in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proglumide as a morphine adjunct in cancer pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The cholecystokinin antagonist proglumide enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Effect of CI-988 on cholecystokinin tetrapeptide-induced panic symptoms in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of CCK-B Receptor Antagonism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1][2] Its involvement in a range of physiological and pathological processes, including anxiety, pain perception, depression, gastric acid secretion, and cancer progression, has made it a compelling target for therapeutic intervention.[1][3][4][5] This technical guide provides an in-depth overview of the therapeutic potential of CCK-B receptor antagonism, detailing the underlying signaling pathways, summarizing key preclinical and clinical data, and outlining essential experimental protocols for the evaluation of novel antagonist compounds.
The CCK-B Receptor and its Endogenous Ligands
The CCK-B receptor is activated by the peptide hormones cholecystokinin (CCK) and gastrin.[6] While the CCK-A receptor shows a high affinity for the sulfated form of CCK, the CCK-B receptor binds both sulfated and non-sulfated CCK analogues and gastrin with high affinity.[1][7] In the brain, CCK-B receptors are densely expressed in regions associated with anxiety and fear, such as the amygdala, hippocampus, and cerebral cortex.[1] In the periphery, they are found on parietal cells in the stomach, where they regulate gastric acid secretion.[2]
Signaling Pathways of the CCK-B Receptor
Activation of the CCK-B receptor initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit of its associated heterotrimeric G-protein.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8][9]
Furthermore, CCK-B receptor activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are implicated in cell proliferation and survival.[8][9][11]
Signaling Pathway Diagrams
Caption: CCK-B Receptor Signaling Cascade.
Therapeutic Applications of CCK-B Receptor Antagonism
Anxiety and Depression
A significant body of preclinical and clinical evidence suggests a role for the CCK-B receptor in anxiety and panic disorders.[1] Administration of CCK-B receptor agonists has been shown to induce panic attacks in humans.[12] Conversely, CCK-B receptor antagonists have demonstrated anxiolytic effects in various animal models.[12] More recently, research has pointed towards the potential of CCK-B receptor antagonists in treating depression, particularly in the context of chronic stress.[5][13] Studies have shown that chronic social defeat stress in rodents leads to depressive-like behaviors and that these can be reversed by treatment with CCK-B receptor antagonists.[13]
Pain Management
CCK-B receptor antagonists have been investigated for their potential to potentiate opioid analgesia and reduce the development of opioid tolerance.[1] By blocking the anti-analgesic effects of CCK in the central nervous system, these antagonists may enhance the efficacy of opioid pain medications.[1]
Gastrointestinal Disorders
Given the role of the CCK-B receptor in stimulating gastric acid secretion, its antagonists have been explored for the treatment of conditions associated with excessive acid production, such as peptic ulcer disease and gastritis.[2]
Oncology
The overexpression of CCK-B receptors in certain cancers, including pancreatic, colon, and hepatocellular carcinomas, has opened a new avenue for targeted cancer therapy.[4][14][15] Gastrin, acting through the CCK-B receptor, can promote cancer cell proliferation and survival.[4] Preclinical studies have shown that CCK-B receptor antagonists can inhibit the growth of pancreatic cancer xenografts and alter the tumor microenvironment to enhance the efficacy of chemotherapy and immunotherapy.[4][14]
Quantitative Data on CCK-B Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional activities of selected CCK-B receptor antagonists.
| Compound | Receptor | Assay Type | Species | IC50 (nM) | Ki (nM) | Selectivity (CCKA/CCKB) | Reference |
| PD 135666 | CCK-B | Radioligand Binding | Mouse (cortex) | 0.1 | 260 | [16][17] | |
| CCK-A | Radioligand Binding | Rat (pancreas) | 26 | [16][17] | |||
| L-365,260 | CCK-B | Radioligand Binding | Human | 10 | 90 | [18] | |
| CCK-A | Radioligand Binding | Human | ~900 | [18] | |||
| YM022 | CCK-B | Functional (Pancreastatin Secretion) | Rat | 0.5 | >1600 | [19][20] | |
| YF476 (Netazepide) | CCK-B | Functional (Pancreastatin Secretion) | Rat | 2.7 | ~300 | [19][20] | |
| Proglumide | CCK-B | Functional (CCK-A activity) | >1000 | Non-selective | [4][15] | ||
| PD 141479 | CCK-B | Radioligand Binding | 36 | 30.5 | [16] | ||
| CCK-A | Radioligand Binding | 1100 | [16] | ||||
| CI-988 | CCK-B | Functional (Forced Swimming Test) | Rat | Selective | [13] |
Experimental Protocols
Radioligand Binding Assay for CCK-B Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCK-B receptor.
Materials:
-
Membrane preparation from cells expressing the human CCK-B receptor.
-
Radioligand (e.g., [125I]Bolton Hunter-labeled CCK-8).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
To each well of a 96-well filter plate, add assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-labeled CCK-B receptor ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[21]
Elevated Plus Maze Test for Anxiety-Like Behavior in Rodents
This protocol outlines a standard procedure for assessing the anxiolytic potential of a CCK-B receptor antagonist.[22][23][24]
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[23]
Procedure:
-
Administer the test compound or vehicle to the rodent (e.g., mouse or rat) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.[24]
-
Allow the animal to freely explore the maze for a fixed period (e.g., 5 minutes).[24]
-
Record the animal's behavior using a video camera.
-
Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Chronic Social Defeat Stress Model for Depressive-Like Behavior
This protocol describes a model to induce depressive-like behaviors in mice and to evaluate the antidepressant-like effects of a CCK-B receptor antagonist.[5][25][26]
Procedure:
-
For 10-14 consecutive days, place an experimental mouse (intruder) into the home cage of a larger, aggressive mouse (resident) for a short period (e.g., 5-10 minutes) to experience social defeat.[25]
-
After the defeat period, house the intruder in the same cage as the resident but separated by a perforated divider to allow for sensory contact without physical interaction for the remainder of the 24-hour period.[25]
-
Rotate the intruder to a new resident's cage each day.[25]
-
Following the stress period, assess the mice for depressive-like behaviors using tests such as the social interaction test and the forced swim test.
-
Administer the CCK-B receptor antagonist during or after the stress period and evaluate its ability to reverse the induced behavioral deficits.
Pancreatic Cancer Xenograft Model
This protocol describes an in vivo model to assess the anti-tumor efficacy of a CCK-B receptor antagonist.[4][14]
Procedure:
-
Implant human pancreatic cancer cells that express the CCK-B receptor subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[4]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the CCK-B receptor antagonist or vehicle to the mice according to a predetermined schedule and route of administration.
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the antagonist.
Preclinical Development Workflow
The following diagram illustrates a typical preclinical workflow for the development of a CCK-B receptor antagonist.
Caption: Preclinical development workflow.
Conclusion
CCK-B receptor antagonism represents a promising therapeutic strategy for a variety of disorders, spanning from neuropsychiatric conditions to cancer. The well-defined signaling pathways and the availability of selective antagonists provide a solid foundation for further drug development. The experimental protocols and preclinical workflow outlined in this guide offer a framework for the systematic evaluation of novel CCK-B receptor antagonists, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 3. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptor antagonist alters pancreatic cancer microenvironment and increases efficacy of immune checkpoint antibody therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic non-discriminatory social defeat is an effective chronic stress paradigm for both male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repeated social defeat-induced depression-like behavioral and biological alterations in rats: involvement of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.aston.ac.uk [publications.aston.ac.uk]
- 16. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. protocols.io [protocols.io]
- 23. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Decreased response to social defeat stress in μ-opioid-receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cholecystokinin-B (CCK-B) Receptor Expression in the Brain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cholecystokinin-B (CCK-B) receptor expression in various brain regions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways.
Introduction to CCK-B Receptors
The cholecystokinin-B (CCK-B) receptor, also known as CCK2R, is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission within the central nervous system (CNS).[1] It is the predominant subtype of CCK receptor in the brain and binds with high affinity to both the sulfated and non-sulfated forms of the neuropeptide cholecystokinin (CCK), as well as to the hormone gastrin.[1] The widespread distribution of CCK-B receptors throughout the brain implicates them in a variety of physiological and pathological processes, including anxiety, depression, learning, memory, and pain perception. This guide summarizes the current understanding of CCK-B receptor expression and the methodologies used for its investigation.
Quantitative Distribution of CCK-B Receptors in the Human Brain
The density of CCK-B receptors varies significantly across different regions of the human brain. The following table summarizes quantitative data obtained from autoradiographic studies, providing a comparative overview of receptor expression levels.
| Brain Region | Receptor Density (fmol/mg protein) | Reference |
| Cerebral Cortex | ||
| Frontal Cortex | 2.5 ± 0.4 | Köhler et al., 1996 |
| Temporal Cortex | 3.1 ± 0.5 | Köhler et al., 1996 |
| Parietal Cortex | 2.8 ± 0.3 | Köhler et al., 1996 |
| Occipital Cortex | 1.9 ± 0.2 | Köhler et al., 1996 |
| Basal Ganglia | ||
| Caudate Nucleus | 8.4 ± 1.2 | Köhler et al., 1996 |
| Putamen | 7.5 ± 1.0 | Köhler et al., 1996 |
| Globus Pallidus | Not detectable | Köhler et al., 1996 |
| Limbic System | ||
| Hippocampus | 0.5 ± 0.1 | Köhler et al., 1996 |
| Amygdala | 1.8 ± 0.3 | Köhler et al., 1996 |
| Nucleus Accumbens | 4.2 ± 0.6 | Köhler et al., 1996 |
| Other Regions | ||
| Thalamus | Not detectable | Köhler et al., 1996 |
| Hypothalamus | 1.1 ± 0.2 | Köhler et al., 1996 |
| Olfactory Bulb | High density | Zarbin et al., 1983[2] |
| Substantia Nigra | 1.5 ± 0.2 | Köhler et al., 1996 |
| Cerebellar Cortex | 0.8 ± 0.1 | Köhler et al., 1996 |
CCK-B Receptor Signaling Pathways
Activation of the CCK-B receptor by its endogenous ligands initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq proteins, leading to the activation of Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Furthermore, CCK-B receptor activation can also stimulate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through PKC-dependent mechanisms or via transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study CCK-B receptor expression.
Radioligand Binding Assay for CCK-B Receptors
This protocol describes a filtration binding assay to determine the density (Bmax) and affinity (Kd) of CCK-B receptors in brain tissue homogenates.[2][6][7]
Materials:
-
Brain tissue of interest
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 (¹²⁵I-BH-CCK-8)
-
Non-specific binding control: 1 µM unlabeled CCK-8
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect and weigh the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the radioligand in a saturation experiment.
-
For total binding, add 100 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of varying concentrations of ¹²⁵I-BH-CCK-8 (e.g., 0.01-2 nM).
-
For non-specific binding, add 100 µL of membrane preparation, 50 µL of 1 µM unlabeled CCK-8, and 50 µL of varying concentrations of ¹²⁵I-BH-CCK-8.
-
Incubate the tubes at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a beta or gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression of the specific binding data to determine the Bmax (in fmol/mg protein) and Kd (in nM).
-
In Situ Hybridization for CCK-B Receptor mRNA
This protocol outlines the detection of CCK-B receptor (CCKBR) mRNA in brain tissue sections using a digoxigenin (DIG)-labeled RNA probe.[8][9]
Materials:
-
Fresh-frozen or paraffin-embedded brain sections (10-20 µm)
-
4% Paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA)
-
DIG-labeled antisense RNA probe for CCKBR
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
For fresh-frozen sections, fix in 4% PFA for 15 minutes at room temperature. For paraffin-embedded sections, deparaffinize and rehydrate.
-
Wash sections in PBS.
-
Permeabilize by incubating with Proteinase K (1 µg/mL in PBS) for 10 minutes at 37°C.
-
Post-fix in 4% PFA for 5 minutes.
-
Wash in PBS.
-
-
Hybridization:
-
Pre-hybridize sections in hybridization buffer for 2 hours at 55°C.
-
Dilute the DIG-labeled CCKBR antisense probe in hybridization buffer (e.g., 1:100).
-
Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 55°C.
-
-
Washing and Detection:
-
Perform stringent washes in 0.2x SSC at 60°C to remove non-specifically bound probe.
-
Block non-specific antibody binding with blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with anti-DIG-AP antibody (e.g., 1:2000 dilution) overnight at 4°C.
-
Wash sections in PBS.
-
Develop the color signal by incubating with NBT/BCIP substrate solution in the dark until the desired signal intensity is reached.
-
-
Mounting and Visualization:
-
Stop the color reaction by washing in PBS.
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate the sections through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Visualize under a light microscope.
-
Immunohistochemistry for CCK-B Receptor Protein
This protocol details the immunodetection of CCK-B receptor protein in brain sections.[10][11][12]
Materials:
-
Fresh-frozen or paraffin-embedded brain sections (10-30 µm)
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-CCK-B receptor antibody (e.g., 1:500 dilution)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488) or an enzyme (e.g., HRP)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Tissue Preparation and Antigen Retrieval:
-
For paraffin-embedded sections, deparaffinize and rehydrate.
-
Perform heat-induced antigen retrieval by incubating sections in sodium citrate buffer at 95-100°C for 20-30 minutes.
-
Allow sections to cool to room temperature.
-
Wash in PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-CCK-B receptor antibody diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS with 0.1% Triton X-100.
-
Incubate with the secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark (for fluorescent detection).
-
Wash sections three times in PBS with 0.1% Triton X-100.
-
-
Visualization and Mounting:
-
For fluorescent detection, counterstain with DAPI for 5 minutes.
-
For chromogenic detection (if using an HRP-conjugated secondary), incubate with a suitable substrate (e.g., DAB) until the desired color develops.
-
Wash sections in PBS.
-
Mount with an appropriate mounting medium.
-
Visualize using a fluorescence or light microscope.
-
Conclusion
This technical guide provides a detailed overview of CCK-B receptor expression in the brain, offering valuable quantitative data, experimental protocols, and visual representations of signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field, facilitating further investigation into the role of CCK-B receptors in health and disease and aiding in the development of novel therapeutic strategies targeting this important receptor system.
References
- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Blocked IP Address | Antibodies.com [antibodies.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction Between Gastrin and the CCK-B Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the peptide hormone gastrin and its cognate G-protein coupled receptor, the cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor. This interaction is pivotal in various physiological processes, including the regulation of gastric acid secretion and cell growth, and is implicated in the pathophysiology of gastrointestinal disorders and cancers. This document details the quantitative aspects of this interaction, the intricate signaling pathways activated, and the experimental protocols to study these phenomena.
Data Presentation: Quantitative Analysis of Gastrin and CCK-B Receptor Binding
The affinity of gastrin and other ligands for the CCK-B receptor has been quantified through various binding assays. The following tables summarize key quantitative data, including inhibition constant (Ki), dissociation constant (Kd), and half-maximal inhibitory concentration (IC50) values, providing a comparative reference for researchers.
| Ligand | Receptor | Assay Type | Cell Line/Tissue | Ki (nM) | Reference |
| Gastrin-17 | Human CCK-B | Competition Binding | Transfected Cells | 0.3 - 1 | [1] |
| CCK-8 | Human CCK-B | Competition Binding | Transfected Cells | 0.3 - 1 | [1] |
| Gastrin-17-I | Human CCK-B | Competition Binding | Transfected Cells | - | [2] |
| L-365,260 (antagonist) | Guinea Pig CCK-B | Competition Binding | Gastric Glands | 7.22 - 8.48 | [3] |
| Ligand | Receptor | Assay Type | Cell Line/Tissue | IC50 (nM) | Reference |
| Gastrin-17-I | Human CCK-B | Competition Binding | Transfected Cells | 6 | [2] |
| CCK-8 | Human CCK-B | Competition Binding | Transfected Cells | 2 | [2] |
| L-365,260 (antagonist) | Human CCK-B | Competition Binding | Transfected Cells | 10 | [2] |
| MGD5 (gastrin analog) | Rat CCK-2 | Competition Binding | AR42J cell membranes | 1.04 ± 0.16 | [2] |
| APH070 (gastrin analog) | Rat CCK-2 | Competition Binding | AR42J cell membranes | 5.59 ± 1.46 | [2] |
| Ligand | Receptor | Assay Type | Cell Line/Tissue | Kd (nM) | Reference |
| Indium-MGD5 | Rat CCK-2 | Saturation Binding | AR42J cells | 0.69 ± 0.14 | [2] |
| Indium-APH070 | Rat CCK-2 | Saturation Binding | AR42J cells | 2.9 ± 0.6 | [2] |
| [3H]-JB93182 (antagonist) | Rat CCK-B | Saturation Binding | Rat cortex membranes | ~0.33 | [4] |
Signaling Pathways of Gastrin-Activated CCK-B Receptor
Upon binding of gastrin, the CCK-B receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and G12/13 G-proteins.[5] The activation of these pathways leads to diverse cellular responses, including gastric acid secretion, cell proliferation, migration, and invasion.[5][6]
Gq/11-Mediated Signaling Cascade
Activation of the Gq/11 pathway by the gastrin-bound CCK-B receptor leads to the stimulation of Phospholipase C (PLC).[5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC).[5]
MAP Kinase (MAPK) Pathway Activation
The activation of PKC and other signaling intermediates downstream of the CCK-B receptor converges on the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway.[7] This pathway is a crucial mediator of the proliferative effects of gastrin.
EGFR Transactivation
Gastrin, through the CCK-B receptor, can also transactivate the Epidermal Growth Factor Receptor (EGFR).[5][8] This process involves the activation of matrix metalloproteinases (MMPs) that cleave membrane-bound EGFR ligands, such as Heparin-Binding EGF-like growth factor (HB-EGF), which then bind to and activate the EGFR, leading to further downstream signaling, including MAPK activation.[8]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the affinity of unlabeled ligands for the CCK-B receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Cells or cell membranes expressing the CCK-B receptor (e.g., AR42J cells).[2]
-
Radiolabeled ligand (e.g., [125I]-Gastrin or [3H]-L-365,260).
-
Unlabeled competing ligands (gastrin, CCK, and test compounds).
-
Binding buffer: 20 mM HEPES (pH 7.3), 1% (w/v) BSA, 5 mM MgCl₂, 0.2 mg/mL bacitracin.[2]
-
Wash buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well filter plates with glass fiber filters.[2]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competing ligands in binding buffer.
-
In a 96-well filter plate, add 50 µL of the competing ligand solution (or buffer for total binding).[2]
-
Add 50 µL of the radiolabeled ligand (e.g., at a final concentration equal to its Kd) to each well.[2]
-
Add 100 µL of the cell membrane preparation (100 µg of protein) to each well to initiate the binding reaction.[2]
-
For non-specific binding, add a high concentration of unlabeled gastrin (e.g., 1 µM).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[9]
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the stimulation of the CCK-B receptor with gastrin.
Materials:
-
Cells expressing the CCK-B receptor cultured in 96-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye).
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Gastrin solution.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period.
-
Inject the gastrin solution into the wells to achieve the desired final concentration.
-
Immediately start recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from the baseline, which corresponds to the increase in intracellular calcium.
Co-Immunoprecipitation (Co-IP) of Gastrin and CCK-B Receptor
This protocol is used to demonstrate the physical interaction between gastrin and the CCK-B receptor in a cellular context.
Materials:
-
Cells expressing the CCK-B receptor.
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, and protease inhibitors.
-
Antibody against gastrin or an epitope tag on the receptor.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer: Lysis buffer with a lower detergent concentration.
-
Elution buffer: SDS-PAGE sample buffer.
-
Western blotting reagents.
Procedure:
-
Stimulate cells with gastrin for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the CCK-B receptor.
References
- 1. G protein-coupled receptor desensitization as a measure of signaling: modeling of arrestin recruitment to activated CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the binding of a novel radioligand to CCKB/gastrin receptors in membranes from rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | EGFR Transactivation by Gastrin [reactome.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Function of CCK-B Receptor Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, binding characteristics, and functional activity of the selective Cholecystokinin-B (CCK-B) receptor antagonist, commonly referred to as CCK-B Receptor Antagonist 2. This document includes detailed experimental methodologies and quantitative data to support further research and development in this area.
Molecular Structure and Identification
This compound, also known by the research codes YF476 and Netazepide, is a potent and orally active non-peptide antagonist of the gastrin/CCK-B receptor.
Chemical Name: (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea[1]
Molecular Formula: C₂₈H₃₀N₆O₃
Molecular Weight: 498.58 g/mol
CAS Number: 155488-25-8
Quantitative Biological Activity
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following table summarizes the key quantitative data.
| Parameter | Value | Species/Assay Condition | Reference |
| IC₅₀ (CCK-B Receptor) | 0.43 nM | Rat brain membrane binding assay | [2] |
| IC₅₀ (CCK-A Receptor) | 1.82 µM | Rat pancreas membrane binding assay | [2] |
| Selectivity (CCK-A/CCK-B) | > 4200-fold | [2] | |
| ED₅₀ (in vivo) | 8.3 nmol/kg (i.v.) | Inhibition of pentagastrin-induced gastric acid secretion in anesthetized rats | [2] |
| ED₅₀ (in vivo) | 21 nmol/kg (p.o.) | Inhibition of pentagastrin-induced gastric acid secretion in Heidenhain pouch dogs | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay for CCK-B Receptor Affinity
This protocol describes the determination of the antagonist's binding affinity to the CCK-B receptor using a competitive radioligand binding assay.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining CCK-B receptor binding affinity.
Methodology:
-
Membrane Preparation: Cerebral cortices from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.
-
Binding Assay: The assay is performed in a final volume of 0.5 mL containing membrane protein, 25 pM [¹²⁵I] Bolton-Hunter labeled CCK-8, and varying concentrations of the antagonist.
-
Incubation: The mixture is incubated for 120 minutes at room temperature.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Washing: The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of 1 µM unlabeled CCK-8. The IC₅₀ value is calculated from competition curves using non-linear regression analysis.
Inositol Phosphate Accumulation Assay
This functional assay measures the antagonist's ability to inhibit agonist-induced activation of the Gq-protein coupled CCK-B receptor, which leads to the production of inositol phosphates.
Experimental Workflow: Inositol Phosphate Accumulation Assay
Caption: Workflow for the inositol phosphate accumulation assay.
Methodology:
-
Cell Culture and Labeling: Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor are cultured and labeled overnight with myo-[³H]inositol.
-
Pre-incubation: The cells are washed and pre-incubated with various concentrations of the antagonist in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulation: The cells are then stimulated with a submaximal concentration of a CCK-B agonist (e.g., CCK-8 or gastrin) for a defined period.
-
Extraction: The reaction is terminated by the addition of ice-cold perchloric acid.
-
Separation and Quantification: The cell lysates are neutralized, and the total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated inositol phosphate accumulation is determined.
In Vivo Assay for Inhibition of Gastric Acid Secretion
This in vivo protocol assesses the functional antagonism of the CCK-B receptor by measuring the inhibition of pentagastrin-stimulated gastric acid secretion in anesthetized rats.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a catheter is inserted into the stomach via the esophagus and another at the pylorus for perfusion and collection of gastric contents.
-
Gastric Perfusion: The stomach is continuously perfused with saline.
-
Basal Acid Output: Basal gastric acid secretion is collected and measured by titration with NaOH.
-
Antagonist Administration: this compound is administered intravenously or orally.
-
Stimulation: A continuous intravenous infusion of pentagastrin is initiated to stimulate gastric acid secretion.
-
Sample Collection and Analysis: Gastric perfusate is collected at regular intervals, and the acid concentration is determined by titration.
-
Data Analysis: The inhibitory effect of the antagonist on pentagastrin-stimulated acid secretion is calculated, and the ED₅₀ is determined.
CCK-B Receptor Signaling Pathways
Activation of the CCK-B receptor initiates several intracellular signaling cascades. The primary pathway involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. Another significant pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
Gq/PLC/IP₃/Ca²⁺ Signaling Pathway
Caption: The Gq/PLC/IP₃/Ca²⁺ signaling pathway activated by the CCK-B receptor.
Upon binding of an agonist like cholecystokinin (CCK) or gastrin, the CCK-B receptor activates the Gq protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum (ER) and binds to its receptor, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as secretion.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway downstream of the CCK-B receptor.
The activation of the CCK-B receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade. This can occur through G-protein-dependent activation of protein kinase C (PKC), which in turn can activate the small G-protein Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors, leading to changes in gene expression that can influence cell proliferation and differentiation.
References
Preclinical Profile of CCK-B Receptor Antagonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for CCK-B Receptor Antagonist 2, a potent and selective antagonist of the cholecystokinin-B (CCK-B, also known as CCK2) receptor. The CCK-B receptor, predominantly found in the central nervous system and the gastrointestinal tract, is a key target in the development of novel therapeutics for anxiety, panic disorders, and gastric acid-related conditions.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate further research and development in this area.
Core Data Summary
The preclinical efficacy of this compound and other relevant antagonists has been evaluated through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative findings from these investigations, offering a comparative look at binding affinities, potencies, and in vivo effects.
Table 1: In Vitro Binding Affinity and Potency of CCK-B Receptor Antagonists
| Compound | Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| This compound (compound 15b) | CCK-B | - | - | IC50 | 0.43 nM | [4] |
| This compound (compound 15b) | CCK-A | - | - | IC50 | 1.82 µM | [4] |
| JNJ-26070109 | Human CCK2 | Human | Binding Affinity | pKi | 8.49 | [4] |
| JNJ-26070109 | Rat CCK2 | Rat | Binding Affinity | pKi | 7.99 | [4] |
| JNJ-26070109 | Dog CCK2 | Dog | Binding Affinity | pKi | 7.70 | [4] |
| Nastorazepide (Z-360) | Human CCK-2 | Human | Binding Affinity | Ki | 0.47 nM | [4] |
| L-365,260 | Gastrin/Brain CCK-B | - | Binding Affinity | Ki | 1.9 nM / 2.0 nM | [4] |
| L-365,260 | Guinea-pig brain CCK-B | Guinea-pig | Binding Assay | IC50 | 2 nM | [] |
| L-365,260 | Pancreatic CCK-A | - | Binding Assay | IC50 | 280 nM | [] |
| GV150013X | CCK2R | - | Binding Affinity | Ki | 2.29 nM | [4] |
| PD 135158 (CAM 1028) | Mouse cortex CCK-B | Mouse | Binding Assay | IC50 | 2.8 nM | [4] |
| YM022 | CCK2 | Rat | Functional Assay | pKB | 11.3 | [6] |
| YF476 | CCK2 | Rat | Functional Assay | pKB | 10.8 | [6] |
| AG041R | CCK2 | Rat | Functional Assay | Apparent pKB | 10.4 | [6] |
| YM022 | CCK2 | Rat | Pancreastatin Secretion | IC50 | 0.5 nM | [6] |
| AG041R | CCK2 | Rat | Pancreastatin Secretion | IC50 | 2.2 nM | [6] |
| YF476 | CCK2 | Rat | Pancreastatin Secretion | IC50 | 2.7 nM | [6] |
| L-740,093 | CCK2 | Rat | Pancreastatin Secretion | IC50 | 7.8 nM | [6] |
| JB93182 | CCK2 | Rat | Pancreastatin Secretion | IC50 | 9.3 nM | [6] |
| RP73870 | CCK2 | Rat | Pancreastatin Secretion | IC50 | 9.8 nM | [6] |
| PD135158 | CCK2 | Rat | Pancreastatin Secretion | IC50 | 76 nM | [6] |
| PD136450 | CCK2 | Rat | Pancreastatin Secretion | IC50 | 135 nM | [6] |
| PD134308 (CI988) | CCK2 | Rat | Pancreastatin Secretion | IC50 | 145 nM | [6] |
Table 2: In Vivo Preclinical Efficacy of CCK-B Receptor Antagonists
| Compound | Animal Model | Species | Test | Effect | Dose | Reference |
| PD 135,158 | Mouse Defense Test Battery (MDTB) | Rat | Anxiety | Decreased avoidance distance | 0.001-0.01, 1 mg/kg, i.p. | [7] |
| LY 288513 | Mouse Defense Test Battery (MDTB) | Rat | Anxiety | Decreased avoidance distance | 1 and 3 mg/kg, i.p. | [7] |
| L-365,260 | Black/White Exploration Test | Mouse | Anxiety | No robust anxiolytic-like effects | - | [8] |
| CI-988 | Elevated Plus-Maze | Rat | Anxiety | Suppressed anxiogenic-like effects of BDNL | - | [9] |
| JNJ-26070109 | - | Rat | Gastric Acid Secretion | Inhibition of basal, pentagastrin and histamine stimulated acid secretion | 10 and 30 µmol·kg⁻¹ (chronic oral) | [10] |
| YM022 | - | Rat | Gastric and Duodenal Lesions | Prevention | - | [11] |
| Ly225.910 | Elevated Plus-Maze | Rat | Anxiety | Anxiolytic effect | 0.1 mg Kg⁻¹ | [12] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methodologies used in the preclinical assessment of CCK-B receptor antagonists, the following diagrams provide a visual representation of key processes.
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligands gastrin or cholecystokinin (CCK), primarily couples to Gq/11 proteins.[4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate a variety of cellular responses, including neurotransmission in the brain and gastric acid secretion in the stomach.[2][3]
Caption: CCK-B Receptor Signaling Pathway
Experimental Workflow: In Vitro Binding Assay
Binding assays are fundamental in determining the affinity of a compound for its target receptor. The following workflow outlines a typical radioligand binding assay used to characterize CCK-B receptor antagonists.
Caption: In Vitro Binding Assay Workflow
Experimental Workflow: Elevated Plus-Maze (EPM) for Anxiety
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Caption: Elevated Plus-Maze Experimental Workflow
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound for the CCK-B receptor.
Materials:
-
Tissue source: Guinea pig, mouse, or rat brain membranes, or cell lines transfected with the human CCK-B receptor.[9]
-
Radioligand: Tritiated CCK-B agonist, such as [3H]pBC 264.[9]
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled CCK-B agonist or antagonist.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue source in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 30 minutes) to reach equilibrium.[13]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.[9] Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Elevated Plus-Maze (EPM) Test
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
Animals:
Procedure:
-
Dosing: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before testing.
-
Habituation: Place the animals in the testing room for a period of time to acclimate to the environment.
-
Testing: Place each animal individually in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Recording: Record the animal's behavior using a video camera mounted above the maze.
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. A lack of change in the total number of arm entries suggests that the observed effects are not due to changes in general motor activity.
Measurement of Gastrin-Evoked Pancreastatin Secretion from Isolated Rat Stomach ECL Cells
Objective: To assess the antagonistic activity of this compound on gastrin-stimulated secretion from enterochromaffin-like (ECL) cells.[6]
Materials:
-
Isolated and purified rat stomach ECL cells (~80% purity).[6]
-
Gastrin.
-
This compound.
-
Assay medium.
-
Pancreastatin radioimmunoassay (RIA) kit.
Procedure:
-
Cell Preparation: Isolate ECL cells from the rat oxyntic mucosa using techniques such as counter-flow elutriation.[6]
-
Incubation: Incubate the isolated ECL cells in the assay medium. Add varying concentrations of this compound followed by a fixed concentration of gastrin to stimulate secretion. Include control wells with gastrin alone and vehicle. Incubate for a defined period (e.g., 30 minutes).[6]
-
Sample Collection: After incubation, centrifuge the cell suspensions to pellet the cells and collect the supernatant.
-
Quantification: Measure the concentration of pancreastatin in the supernatant using a specific RIA.
-
Data Analysis: Plot the gastrin-evoked pancreastatin secretion as a function of the antagonist concentration. Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the gastrin-stimulated secretion.[6]
This guide provides a foundational understanding of the preclinical characteristics of this compound. The presented data, protocols, and diagrams are intended to support further investigation and development of this and similar compounds for potential therapeutic applications.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneity of CCK-B receptors involved in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. BLOCKADE OF THE CHOLECYSTOKININ CCK-2 RECEPTOR PREVENTS THE NORMALIZATION OF ANXIETY LEVELS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Impact of Cholecystokinin-B Receptor Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of blocking the cholecystokinin-B (CCK-B) receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G-protein coupled receptors, CCK-A and CCK-B. The CCK-B receptor, predominantly found in the central nervous system and the gastrointestinal tract, has emerged as a significant target for therapeutic intervention in a range of disorders. This document details the downstream signaling consequences of CCK-B receptor antagonism, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing the effects of CCK-B antagonists, and presents visual representations of relevant pathways and workflows.
Core Physiological Effects of CCK-B Receptor Blockade
Antagonism of the CCK-B receptor has been shown to modulate several key physiological processes, primarily related to anxiety, depression, pain perception, and gastric acid secretion.
Anxiolytic Effects: Activation of CCK-B receptors is strongly implicated in anxiety and panic attacks.[1] Consequently, CCK-B receptor antagonists have demonstrated anxiolytic-like properties in various animal models.[2][3] These antagonists can reduce anxiety-like behaviors in tests such as the elevated plus-maze and the light/dark discrimination test.[2]
Antidepressant-like Effects: There is growing evidence to suggest that CCK-B receptor antagonists may possess antidepressant properties. In preclinical models like the forced swim test, these compounds have been shown to reduce immobility time, an indicator of antidepressant-like activity.[4]
Modulation of Pain Perception: The CCK system is known to interact with the endogenous opioid system, and CCK-B receptor antagonists have been found to potentiate the analgesic effects of opioids and reduce the development of tolerance to them.
Inhibition of Gastric Acid Secretion: In the gastrointestinal tract, the CCK-B receptor (also known as the gastrin receptor) plays a crucial role in mediating gastric acid secretion stimulated by gastrin.[5][6] Blockade of this receptor leads to a significant reduction in pentagastrin-stimulated gastric acid output.[5][7][8]
Quantitative Data on CCK-B Receptor Antagonists
The following tables summarize key quantitative data for several well-characterized CCK-B receptor antagonists.
Table 1: In Vitro Binding Affinities of CCK-B Receptor Antagonists
| Compound | Receptor | Species | Preparation | Ki (nM) | IC50 (nM) | Reference |
| L-365,260 | CCK-B | Guinea Pig | Brain | 2.0 | [7][9][10] | |
| L-365,260 | Gastrin | Guinea Pig | Stomach | 1.9 | [7][9][10] | |
| L-365,260 | CCK-B | Human, Rat, Mouse | Brain | ~2 | [7] | |
| CI-988 (PD-134,308) | CCK-B | Mouse | Cortex | 1.7 | [11] | |
| PD-135,158 | CCK-B | Mouse | Cortex | 2.8 | [9] | |
| Sograzepide (YF 476) | Gastrin/CCK-B | Rat | Brain | 0.068 | 0.1 | [9] |
| Nastorazepide (Z-360) | CCK-2 | Human | 0.47 | [9] | ||
| JNJ-26070109 | CCK2 | Human | pKi 8.49 | [9] |
Table 2: In Vivo Efficacy of CCK-B Receptor Antagonists on Gastric Acid Secretion
| Compound | Animal Model | Stimulant | Route of Administration | ED50 | Reference |
| L-365,260 | Mouse | Gastrin | Oral | 0.03 mg/kg | [7][10] |
| L-365,260 | Rat | Gastrin | Oral | 0.9 mg/kg | [7][10] |
| L-365,260 | Guinea Pig | Gastrin | Oral | 5.1 mg/kg | [7][10] |
| PD-136,450 | Rat | Pentagastrin | IV/SC | 0.05 µmol/kg | [5] |
| JNJ-26070109 | Rat | Pentagastrin | Oral | 3 µmol/kg | [12] |
Table 3: Anxiolytic-like Effects of CCK-B Receptor Antagonists in the Elevated Plus-Maze
| Compound | Animal Model | Doses | Key Finding | Reference |
| L-365,260 | Mouse | 1-1000 µg/kg i.p. | Dose-dependent increase in open arm entries and time | [3] |
| PD-134,308 & PD-135,158 | Rat | Not specified | Antagonized aversive behavior, comparable to diazepam | [2] |
Signaling Pathways of the CCK-B Receptor
The CCK-B receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Upon activation by an agonist like gastrin or CCK, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and other cellular responses.[13][14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological effects of CCK-B receptor antagonists.
In Vitro CCK-B Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-B receptor.
Materials:
-
Membrane preparation from cells stably expressing the CCK-B receptor.
-
Radiolabeled CCK-B ligand (e.g., [³H]pBC 264).
-
Test CCK-B receptor antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA).
-
Glass fiber filters.
-
Scintillation counter and vials.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add the binding buffer.
-
Add a fixed concentration of the radiolabeled CCK-B ligand to each well.
-
Add serial dilutions of the test antagonist to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled CCK-B ligand).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
Elevated Plus-Maze Test for Anxiolytic Activity
This protocol describes the use of the elevated plus-maze (EPM) to assess the anxiolytic-like effects of CCK-B receptor antagonists in rodents.[17][18][19][20][21]
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound (CCK-B antagonist) or vehicle via the appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
Place the animal individually in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the animal's behavior using an overhead video camera connected to a tracking system.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly between each trial to eliminate olfactory cues.
-
Analyze the video recordings to determine the time spent in the open arms and closed arms, and the number of entries into each arm.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated control group.
Forced Swim Test for Antidepressant-like Activity
This protocol details the forced swim test (FST), a common behavioral assay to screen for antidepressant-like effects of compounds in rodents.[22][23][24][25][26]
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Fill the cylinders with water (23-25°C) to a depth of approximately 15-20 cm.
-
Administer the test compound (CCK-B antagonist) or vehicle at a specified time before the test (e.g., 60 minutes).
-
Gently place the animal into the cylinder.
-
The test session typically lasts for 6 minutes. The animal's behavior is often recorded for the entire duration, but only the last 4 minutes are scored.
-
An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
At the end of the session, remove the animal from the water, dry it with a towel, and place it in a heated cage to prevent hypothermia before returning it to its home cage.
-
An antidepressant-like effect is indicated by a significant reduction in the total duration of immobility compared to the vehicle-treated control group.
Conclusion
The blockade of the CCK-B receptor presents a compelling therapeutic strategy for a variety of disorders. The anxiolytic, antidepressant, and analgesic-potentiating effects observed in preclinical and clinical studies highlight the significant role of this receptor in the central nervous system. Furthermore, its involvement in gastric acid secretion underscores its importance in gastrointestinal physiology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CCK-B receptor antagonists. The continued investigation into the nuanced signaling and physiological roles of the CCK-B receptor will undoubtedly pave the way for the development of novel and effective treatments for a range of debilitating conditions.
References
- 1. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic effects of CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CCK-B Receptor Antagonist 2 | Gastrin/CCK-B Antagonist | DC Chemicals [dcchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Cholecystokinin B antagonists. Synthesis and quantitative structure-activity relationships of a series of C-terminal analogues of CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. animal.research.wvu.edu [animal.research.wvu.edu]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Effects of antidepressants in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCK-B Receptor Antagonists in Modulating Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cholecystokinin (CCK) system, particularly the CCK-B receptor subtype, plays a significant modulatory role in the central nervous system, with a notable influence on dopaminergic pathways. This technical guide provides an in-depth analysis of the interaction between CCK-B receptor antagonists and dopamine release, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling mechanisms. The evidence presented indicates that CCK-B receptor antagonists generally lead to an increase in dopamine release, primarily through an indirect mechanism involving the modulation of other neurotransmitter systems, such as GABA and glutamate. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Cholecystokinin (CCK) is a neuropeptide that functions as a neurotransmitter and neuromodulator in the brain. It exerts its effects through two G protein-coupled receptors: CCK-A and CCK-B.[1] The CCK-B receptor is widely distributed in the central nervous system and is implicated in various physiological and pathological processes, including anxiety, pain, and memory.[2] A significant body of research has focused on the intricate relationship between the CCK system and dopaminergic neurotransmission, given their co-localization in key brain regions like the ventral tegmental area (VTA) and nucleus accumbens.[3] This guide focuses specifically on the effects of CCK-B receptor antagonists on the release of dopamine, a critical neurotransmitter involved in reward, motivation, and motor control.
Quantitative Effects of CCK-B Receptor Antagonists on Dopamine Release
The administration of CCK-B receptor antagonists has been shown to increase extracellular dopamine levels in brain regions associated with the mesolimbic dopamine system. The following tables summarize the quantitative findings from key studies.
| Antagonist | Brain Region | Animal Model | Dopamine Increase (Fold Change) | Antagonist Concentration/Dose | Reference |
| CI-988 | Nucleus Accumbens | Rat | 3 to 5-fold | High concentrations (perfused) | [4][5] |
Table 1: Effect of CCK-B Antagonist CI-988 on Dopamine Overflow
| Antagonist | Brain Region | Animal Model | Effect on Dopamine Turnover | Antagonist Dose | Reference |
| PD135158 | Striatum | Tenascin knockout mice | Reversed low dopamine turnover rate* | 0.1 mg/kg (i.p.) | [6] |
Table 2: Effect of CCK-B Antagonist PD135158 on Dopamine Turnover
*Note: The original study did not provide specific quantitative data on the percentage of reversal of dopamine turnover rate.[6] Dopamine turnover is often assessed by the ratio of dopamine metabolites (DOPAC and HVA) to dopamine.[2][7][8]
Experimental Protocols
The following section details a representative experimental protocol for assessing the effect of CCK-B receptor antagonists on dopamine release using in vivo microdialysis in rats.
Animal Model and Surgical Procedure
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the brain region of interest.
-
Post-operative Care: Animals are allowed to recover for a specified period before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula into the target brain region.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: The CCK-B receptor antagonist is administered either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).
Neurochemical Analysis: HPLC-ECD
-
Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard method for quantifying dopamine in microdialysate samples.[11][12][13]
-
Chromatographic Separation:
-
Electrochemical Detection:
-
Quantification: Dopamine concentration in the samples is determined by comparing the peak heights or areas to those of standard solutions of known dopamine concentrations.
Experimental workflow for in vivo microdialysis.
Signaling Pathways and Mechanism of Action
The effect of CCK-B receptor antagonists on dopamine release is believed to be primarily indirect, involving the modulation of other neurotransmitter systems that synapse onto dopaminergic neurons.
CCK-B Receptor Signaling Cascade
The CCK-B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[8][14]
-
Receptor Activation: Binding of an agonist (like CCK) to the CCK-B receptor induces a conformational change.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gq alpha subunit, leading to its activation and dissociation from the βγ subunits.
-
Downstream Effectors: The activated Gq alpha subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6]
-
Cellular Response: IP3 triggers the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase C (PKC).[3][6] This cascade can modulate various cellular processes, including neurotransmitter release.
CCK-B receptor signaling pathway.
Indirect Modulation of Dopamine Release
Evidence suggests that CCK-B receptors are located on presynaptic terminals of GABAergic and glutamatergic neurons that regulate the activity of dopaminergic neurons.[4][15]
-
GABAergic Modulation: CCK-B receptor activation on certain interneurons has been shown to increase GABA release.[4][16] GABA is the primary inhibitory neurotransmitter in the brain, and GABAergic neurons form inhibitory synapses on dopaminergic neurons in the VTA and nucleus accumbens.[13][14] Therefore, a CCK-B receptor antagonist would block this CCK-induced increase in GABA release. This reduction in GABAergic inhibition (disinhibition) of dopaminergic neurons would lead to an increase in their firing rate and subsequent dopamine release.
-
Glutamatergic Modulation: The role of CCK-B receptors on glutamatergic terminals is more complex, with some studies suggesting a facilitation of glutamate release upon CCK-B receptor activation.[15] Antagonism at these receptors would then be expected to decrease glutamate release. However, the prevailing evidence for the dopamine-enhancing effects of CCK-B antagonists points towards the GABAergic disinhibition model as a key mechanism.
References
- 1. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Striatal dopamine turnover during treadmill running in the rat: relation to the speed of running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin modulates the release of dopamine from the anterior and posterior nucleus accumbens by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin (CCK) increases GABA release in the rat anterior nucleus accumbens via CCK(B) receptors located on glutamatergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of prefrontal excitatory neurotransmission by dopamine in the nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased striatal dopamine turnover following acute administration of rotenone to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase of striatal dopamine turnover by stress in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Presynaptic GABA(B) receptor modulation of glutamate exocytosis from rat cerebrocortical nerve terminals: receptor decoupling by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 11. Local modulation by presynaptic receptors controls neuronal communication and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA(B) modulation of dopamine release in the nucleus accumbens core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tonic GABAergic inhibition, via GABAA receptors containing αβƐ subunits, regulates excitability of ventral tegmental area dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tonic GABAergic inhibition, via GABAA receptors containing αβƐ subunits, regulates excitability of ventral tegmental area dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bidirectional modulation of GABAergic transmission by cholecystokinin in hippocampal dentate gyrus granule cells of juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cholecystokinin-B Receptors in the Pathophysiology of Panic Disorder: A Technical Guide
Abstract
The neuropeptide cholecystokinin (CCK) and its receptors, particularly the cholecystokinin-B (CCK-B) subtype, have been a significant focus of investigation into the neurobiology of panic disorder (PD). Compelling evidence from both preclinical and clinical studies suggests that the CCKergic system is critically involved in the modulation of anxiety and the precipitation of panic attacks. This technical whitepaper provides an in-depth review of the involvement of CCK-B receptors in panic disorder, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biological pathways and experimental workflows. The central hypothesis posits that hyperactivity within the brain's CCK system, mediated by CCK-B receptors, may underlie the predisposition to and manifestation of panic attacks. While agonists of the CCK-B receptor reliably induce panic-like symptoms, the therapeutic potential of CCK-B antagonists has yielded mixed results in clinical trials, highlighting the complexity of this system and the need for further research.
Introduction: The CCK Hypothesis of Panic Disorder
For decades, research into the neurobiological basis of panic disorder centered on the monoaminergic systems, including norepinephrine and serotonin.[1] However, a substantial body of evidence now implicates the cholecystokinin (CCK) system as a key player.[2] CCK is one of the most abundant neuropeptides in the central nervous system (CNS), with high concentrations in brain regions integral to fear and anxiety processing, such as the amygdala, hippocampus, and cerebral cortex.[3]
There are two primary CCK receptor subtypes: CCK-A (for 'alimentary'), found predominantly in the periphery, and CCK-B (for 'brain'), which is the principal subtype in the CNS.[3][4] The CCK-B receptor has a high affinity for the CCK tetrapeptide fragment (CCK-4), a potent panic-inducing agent (panicogen).[5] The "CCK Hypothesis of Panic" is founded on observations that administration of CCK-B agonists like CCK-4 and pentagastrin can elicit panic attacks in both healthy individuals and patients with panic disorder, suggesting that the CCK-B receptor system may be hypersensitive or overactive in susceptible individuals.[1][6]
Preclinical Evidence
Animal models provide foundational support for the role of CCK-B receptors in anxiety.
-
Anxiogenic Effects of Agonists: The administration of selective CCK-B receptor agonists, such as pentagastrin and CCK-4, consistently produces anxiogenic-like behaviors in various animal models, including the elevated plus-maze and elevated X-maze.[1][7][8] These effects are dose-dependent and point to a direct role of CCK-B receptor activation in generating anxiety states.[7]
-
Anxiolytic Effects of Antagonists: Conversely, selective CCK-B receptor antagonists, including CI-988 and L-365,260, demonstrate anxiolytic-like properties in these same models.[1][7][9] This suggests that blocking the CCK-B receptor can mitigate anxiety.
-
Receptor Specificity: Studies have confirmed that the anxiogenic effects are mediated specifically through the CCK-B, not the CCK-A, receptor. The anxiogenic effects of CCK-8S (a mixed agonist) were prevented by blocking CCK-B receptors but not CCK-A receptors.[8]
Clinical Evidence: Human Studies
Human research, particularly challenge studies and therapeutic trials, has been crucial in evaluating the CCK-B hypothesis.
Human Challenge Studies with CCK-B Agonists
The most compelling evidence for the role of CCK-B receptors in panic comes from challenge studies where CCK-B agonists are administered intravenously to human subjects. CCK-4, in particular, is considered a robust panicogen.[10] These studies consistently show that CCK-4 and pentagastrin induce panic attacks that closely mimic the symptoms of spontaneous panic in PD patients.[3][5] Patients with panic disorder often exhibit an enhanced sensitivity to the panicogenic effects of CCK-4 compared to healthy controls.[6]
| Study Focus | Agent | Key Finding | References |
| Panic Induction | CCK-4 | Dose-dependently induces panic attacks in PD patients and healthy volunteers. | [3][5] |
| Panic Induction | Pentagastrin | Induces panic attacks, similar to CCK-4. | [1][5] |
| Patient Sensitivity | CCK-4 | Patients with panic disorder show an increased sensitivity to CCK-4 challenge. | [6] |
| Symptom Profile | CCK-4 | Induced symptoms closely resemble those of spontaneous panic attacks (e.g., intense fear, palpitations, sweating). | [3][11] |
Therapeutic Trials with CCK-B Antagonists
Based on the potent effects of CCK-B agonists, it was hypothesized that CCK-B antagonists would be effective anti-panic agents.[12] However, clinical trials have produced disappointing and inconsistent results. Several selective antagonists have been tested, but none have demonstrated clear, robust efficacy in treating panic disorder.
| Drug | Study Design | Patient Population | Dosage | Key Outcome | References |
| L-365,260 | Multicenter, placebo-controlled, double-blind | 88 patients with PD | 30 mg qid for 6 weeks | No clinically significant difference from placebo on panic attack frequency, anxiety scores, or global improvement. | [13][14] |
| L-365,260 | Placebo-controlled, crossover (CCK-4 challenge) | 29 patients with PD | 10 mg or 50 mg (single dose) | 50 mg dose significantly blocked CCK-4 induced panic attacks (0% panic rate vs 88% on placebo). | [15] |
| CI-988 | Randomized, double-blind, placebo-controlled | 41 patients with PD | 100 mg tid for 6 weeks | No difference in the weekly rate of panic attacks compared to placebo. Study terminated for futility. | [12] |
| CI-988 | Double-blind, crossover (CCK-4 challenge) | 14 patients with PD | 50 mg or 100 mg (single dose) | Failed to show a statistically significant effect in reducing CCK-4 induced panic symptoms. | [16][17] |
The failure of these antagonists in therapeutic trials may be due to several factors, including poor pharmacokinetic properties of the compounds (e.g., CI-988), incorrect dosing, or the possibility that while CCK-B receptor activation is sufficient to trigger a panic attack, tonic overactivity of the system may not be the primary sustaining cause of the disorder.[12]
Genetic and Molecular Evidence
Genetic studies have provided further, albeit mixed, evidence for the involvement of the CCK system. Research has focused on polymorphisms in the genes encoding CCK and its receptors. Some studies have found a significant association between variations in the CCK-B receptor gene (CCKBR) and panic disorder.[6][18] This suggests that genetic predispositions leading to altered CCK-B receptor function or expression could contribute to the neurobiology of panic.[6] Furthermore, untreated PD patients have shown increased CCK-4-induced intracellular Ca2+ mobilization in T cells, indicating a potential systemic hypersensitivity.[6]
Signaling Pathways and Neuroanatomical Correlates
The CCK-B receptor is a G protein-coupled receptor (GPCR) found in high densities in key brain regions for anxiety.[4] Activation of CCK-B receptors in the basolateral amygdala is thought to be a primary driver of the acute anxiogenic effects of CCK.[5] The signaling cascade initiated by agonist binding is believed to increase neuronal excitability in these fear circuits, leading to the constellation of symptoms recognized as a panic attack. This system also interacts closely with other neurotransmitter systems, including dopamine and serotonin, which are known to modulate anxiety.[1][4]
Key Experimental Protocols
Preclinical: Rat Elevated Plus-Maze (EPM)
The EPM is a standard animal model for assessing anxiety-like behavior.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Subjects: Adult male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Rats are pre-treated with a CCK-B agonist (e.g., pentagastrin), antagonist (e.g., CI-988), or vehicle via intraperitoneal (IP) or intracerebroventricular (ICV) injection.
-
Following a set absorption time, each rat is placed at the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute session, which is recorded by an overhead camera.
-
-
Primary Measures:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Interpretation: Anxiogenic compounds decrease the time and entries into the open arms, while anxiolytic compounds increase them.
Clinical: Human CCK-4 Challenge Study
This protocol is used to induce panic-like symptoms in a controlled laboratory setting.
-
Participants: Patients meeting DSM criteria for Panic Disorder and/or healthy volunteers. All participants provide informed consent.
-
Design: Typically a double-blind, placebo-controlled, crossover design where each participant serves as their own control.[15]
-
Procedure:
-
An intravenous (IV) catheter is inserted for drug administration.
-
Baseline physiological (heart rate, blood pressure) and psychological (e.g., Panic Symptom Scale - PSS) measures are recorded.
-
Participants receive a single oral or IV dose of the CCK-B antagonist (e.g., 50 mg L-365,260) or a matching placebo.[15]
-
Following a predetermined absorption period (e.g., 90 minutes), a bolus IV injection of CCK-4 (e.g., 20 µg) is administered.[15][16]
-
-
Primary Measures:
-
Panic attack frequency (binary outcome: yes/no).
-
Sum intensity score of panic symptoms on the PSS.
-
Changes in heart rate and blood pressure.
-
-
Interpretation: An effective antagonist is expected to significantly reduce the panic rate and symptom intensity induced by CCK-4 compared to placebo.
Conclusion and Future Directions
The evidence strongly supports a critical role for the CCK-B receptor in mediating acute anxiety and triggering panic attacks. Challenge studies unequivocally demonstrate that activating this receptor is sufficient to produce a panic state. However, the failure of selective CCK-B antagonists to act as effective therapeutic agents for panic disorder raises important questions and suggests the underlying pathophysiology is more complex.
Future research should focus on:
-
Developing Antagonists with Improved Pharmacokinetics: New compounds with better brain penetration and bioavailability may be required to adequately test the therapeutic hypothesis.
-
Investigating Receptor Subtypes: The existence of different activation states or subtypes of the CCK-B receptor (e.g., CCK-B1 vs. CCK-B2) has been proposed, which might mediate different effects (anxiety vs. cognition).[19] Targeting the specific anxiety-related state could be a more effective strategy.
-
Clarifying the Role in Disorder Maintenance: Research is needed to understand if the CCK system is involved in the maintenance and chronicity of panic disorder, or if its role is confined to the acute panic event.
-
Personalized Medicine: Genetic screening for CCKBR polymorphisms might identify a subset of panic disorder patients who are more likely to respond to CCK-targeted therapies.[18]
References
- 1. The role of the 'central' cholecystokinin-B receptor in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the significance of cholecystokinin receptors in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 5. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of cholecystokinin system genes in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholecystokinin and panic disorder | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 10. Cholecystokinin in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pilot study of a CCKB antagonist in patients with panic disorder: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cholecystokinin-B receptor antagonist CI-988 failed to affect CCK-4 induced symptoms in panic disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. Cholecystokinin system genes: associations with panic and other psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CCK in anxiety and cognitive processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of CCK-B Receptor Antagonist 2 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Cholecystokinin-B (CCK-B) receptor antagonists in mouse models. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological effects of CCK-B receptor blockade.
Introduction to CCK-B Receptors
The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor (CCK2R), is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. In the brain, CCK-B receptors are implicated in modulating anxiety, pain perception, and memory. In the periphery, they play a crucial role in regulating gastric acid secretion. The diverse physiological roles of CCK-B receptors make them a significant target for drug development in various therapeutic areas, including neuropsychiatric disorders and gastrointestinal conditions.[1][2]
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cell proliferation and differentiation.[3][4]
Quantitative Data Summary
The following tables summarize dosages and administration routes for various CCK-B receptor antagonists used in in vivo mouse studies.
Table 1: CCK-B Receptor Antagonists and Effective Doses in Mice
| Antagonist | Mouse Model | Effective Dose Range | Administration Route | Observed Effect | Reference |
| L-365,260 | Anxiety (Elevated Plus Maze) | 1 - 1000 µg/kg | Intraperitoneal (i.p.) | Anxiolytic-like effects | [5] |
| Anxiety (Black/White Box) | Not effective | - | No robust anxiolytic-like effects | [6] | |
| Pain (Tail-flick) | 0.125 - 2.0 mg/kg | Subcutaneous (s.c.) | Potentiation of analgesia | [7] | |
| CI-988 | Anxiety (Elevated Plus Maze) | Not specified | - | Anxiolytic-like effects | [8] |
| Proglumide | Anxiety (Elevated Plus Maze) | 0.1 - 1 µg/kg | Intraperitoneal (i.p.) | Potentiated anti-exploratory effect of CCK-8 | [1] |
| Colitis | 250 - 1000 mg/kg | Oral | Protective effect against colitis | [9] | |
| YM022 | Gastric Acid Secretion | - | - | Potent inhibition of gastric acid secretion | [4] |
| Cancer | - | - | Antiproliferative effects | [3][10] | |
| JNJ-26070109 | Gastric Acid Secretion | 10 - 30 µmol/kg | Oral | Inhibition of gastric acid secretion | [11] |
| CR2945 | Colon Carcinogenesis | Not specified | Intraperitoneal (i.p.) | No prevention of adenocarcinoma development |
Experimental Protocols
General Workflow for In Vivo Administration
The following diagram illustrates a general workflow for in vivo experiments involving the administration of a CCK-B receptor antagonist in mice.
Protocol for Intraperitoneal (i.p.) Injection
Materials:
-
CCK-B receptor antagonist
-
Appropriate vehicle (e.g., sterile saline, DMSO, Tween 80)
-
Sterile syringes (1 ml) and needles (25-30 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Antagonist Solution:
-
Accurately weigh the CCK-B receptor antagonist.
-
Dissolve or suspend the antagonist in the appropriate vehicle to the desired final concentration. Ensure the solution is homogenous. Some antagonists may require a small amount of a solubilizing agent like DMSO, which should then be diluted with saline.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[12]
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.[13]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the solution. The maximum recommended injection volume is typically 10 ml/kg body weight.[13]
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Protocol for Oral Gavage
Materials:
-
CCK-B receptor antagonist
-
Appropriate vehicle
-
Sterile oral gavage needles (flexible or rigid, appropriate size for mice, e.g., 18-20 gauge)
-
Sterile syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Antagonist Solution:
-
Prepare the antagonist solution as described for i.p. injection. Ensure the vehicle is suitable for oral administration.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the required dose volume.
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.[14]
-
-
Gavage Administration:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.[14]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[15]
-
The mouse should swallow the tube as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in place, slowly administer the solution.[15]
-
Gently remove the needle.
-
-
Post-gavage Monitoring:
-
Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea. Also, observe for any signs of injury or discomfort.[15]
-
Protocol for Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[16]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituation:
-
Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
-
Drug Administration:
-
Administer the CCK-B receptor antagonist or vehicle at the appropriate time before the test (e.g., 30 minutes for i.p. injection).
-
-
Testing:
-
Place the mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Protocol for Light-Dark Box Test
The light-dark box test is another common behavioral paradigm for assessing anxiety-like behavior in mice.[17][18]
Apparatus:
-
A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.
Procedure:
-
Habituation:
-
Acclimate the mice to the testing room as described for the EPM test.
-
-
Drug Administration:
-
Administer the CCK-B receptor antagonist or vehicle prior to the test.
-
-
Testing:
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to freely explore the apparatus for a defined period (e.g., 5-10 minutes).
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the following parameters from the video recordings:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between the two compartments
-
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic-like effect.
-
Conclusion
The in vivo administration of CCK-B receptor antagonists in mice is a valuable approach for investigating the role of this receptor in various physiological and pathological processes. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust and reproducible experiments. Careful consideration of the specific antagonist, dosage, administration route, and behavioral or physiological endpoint is crucial for obtaining meaningful results.
References
- 1. Evidence for potentiation by CCK antagonists of the effect of cholecystokinin octapeptide in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 3. Antiproliferative Effect of a Novel Cholecystokinin‐B/Gastrin Receptor Antagonist, YM022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proglumide attenuates experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative effect of a novel cholecystokinin-B/gastrin receptor antagonist, YM022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. animalstudyregistry.org [animalstudyregistry.org]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Utilizing CCK-B Receptor Antagonist 2 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Cholecystokinin-B (CCK-B) Receptor Antagonist 2 in various cell culture assays. This document is intended to guide researchers in pharmacology, oncology, and neuroscience in investigating the therapeutic potential and mechanism of action of CCK-B receptor antagonists.
Introduction
The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor (GR), is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes.[1][2] In the central nervous system, it is involved in modulating anxiety and pain perception.[3] In the gastrointestinal tract, it regulates gastric acid secretion and cell growth.[3][4] Notably, the CCK-B receptor and its ligands, gastrin and cholecystokinin (CCK), are often implicated in the proliferation and survival of various cancer cells, making it a compelling target for anti-cancer drug development.[5][6][7][8]
CCK-B Receptor Antagonist 2 is a potent and selective antagonist of the CCK-B receptor, demonstrating high affinity in binding assays. This document outlines protocols for evaluating the efficacy of this and other CCK-B antagonists in cell culture models, including receptor binding, downstream signaling, and cell proliferation assays.
Data Presentation
The following tables summarize the in vitro activity of representative CCK-B receptor antagonists, YM022 and L-365,260, from published literature.
Table 1: Receptor Binding Affinity of CCK-B Receptor Antagonists
| Compound | Receptor Subtype | Preparation | Radioligand | K_i_ Value | Reference |
| YM022 | CCK-B/gastrin | Rat brain | [¹²⁵I]CCK-8 | 0.26 nM | [9] |
| YM022 | CCK-A | Rat pancreas | [¹²⁵I]CCK-8 | 270 nM | [9] |
| L-365,260 | CCK-B | Guinea pig brain | [¹²⁵I]CCK-8 | 2.0 nM | |
| L-365,260 | Gastrin | Guinea pig stomach | [¹²⁵I]Gastrin | 1.9 nM |
Table 2: Functional Inhibitory Activity of CCK-B Receptor Antagonists
| Compound | Assay | Cell Line/Preparation | Agonist | IC₅₀ Value | Reference |
| YM022 | Ca²⁺ Mobilization | Rat anterior pituitary GH₃ cells | 10 nM CCK-8 | 4 nM | [9] |
| YM022 | ¹⁴C-Aminopyrine Uptake | Isolated rabbit gastric glands | CCK-8 | 0.0012 µM | [10] |
| L-365,260 | ¹⁴C-Aminopyrine Uptake | Isolated rabbit gastric glands | CCK-8 | 2.8 µM | [10] |
Signaling Pathways and Experimental Workflow
Activation of the CCK-B receptor by its agonists, gastrin or CCK, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events can subsequently trigger downstream pathways, including the MAPK/ERK cascade, which is crucial for cell proliferation.[1][11]
A typical experimental workflow to evaluate a CCK-B receptor antagonist involves a series of in vitro assays to determine its binding affinity, its effect on downstream signaling, and its ultimate impact on cellular functions like proliferation.
Experimental Protocols
CCK-B Receptor Binding Assay
This protocol is designed to determine the binding affinity (K_i_) of a CCK-B receptor antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
CCK-B receptor-expressing cells (e.g., NIH 3T3 cells transfected with human CCK-B receptor) or tissue homogenates (e.g., rat brain cortex).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Radioligand: [¹²⁵I]CCK-8.
-
This compound (and other test compounds).
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., 1 µM gastrin).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes or tissue homogenates expressing the CCK-B receptor.
-
In a microcentrifuge tube, add in the following order:
-
Binding buffer.
-
A fixed concentration of [¹²⁵I]CCK-8 (typically at its K_d_ value).
-
Varying concentrations of the CCK-B receptor antagonist.
-
For non-specific binding tubes, add 1 µM gastrin instead of the antagonist.
-
Add the cell membrane/tissue homogenate preparation to initiate the binding reaction.
-
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the antagonist (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a CCK-B receptor antagonist to inhibit agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
CCK-B receptor-expressing cells (e.g., rat anterior pituitary GH₃ cells).
-
Fura-2 AM (calcium indicator dye).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
CCK-B agonist (e.g., CCK-8 or gastrin).
-
This compound.
-
Fluorescence plate reader or microscope capable of ratiometric measurement at 340/380 nm excitation and ~510 nm emission.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fura-2 AM (typically 1-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
Pre-incubate the cells with various concentrations of the CCK-B receptor antagonist for 15-30 minutes.
-
Measure the baseline fluorescence ratio (340/380 nm excitation).
-
Add the CCK-B agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin recording the fluorescence ratio over time.
-
The change in the fluorescence ratio is proportional to the change in [Ca²⁺]i.
-
Determine the inhibitory effect of the antagonist on the agonist-induced calcium response and calculate the IC₅₀ value.
Cell Proliferation ([³H]Thymidine Incorporation) Assay
This assay assesses the effect of a CCK-B receptor antagonist on cell proliferation by measuring the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
Materials:
-
Cancer cell line expressing CCK-B receptors (e.g., human pancreatic cancer cell line MiaPaca-2).
-
Complete cell culture medium.
-
Serum-free medium for starvation.
-
CCK-B agonist (e.g., gastrin).
-
This compound.
-
[³H]Thymidine.
-
Trichloroacetic acid (TCA).
-
Sodium hydroxide (NaOH) or scintillation fluid for cell lysis.
-
Scintillation counter.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with various concentrations of the CCK-B receptor antagonist in the presence or absence of a CCK-B agonist (e.g., 10 nM gastrin).
-
Incubate for 24-48 hours.
-
Add [³H]Thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-18 hours.
-
Wash the cells with ice-cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice.
-
Wash the cells again to remove unincorporated [³H]Thymidine.
-
Lyse the cells with NaOH or a suitable lysis buffer.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of cell proliferation.
Western Blotting for ERK Phosphorylation
This protocol is used to determine if the CCK-B receptor antagonist can inhibit agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule in the cell proliferation pathway.
Materials:
-
CCK-B receptor-expressing cells.
-
Serum-free medium.
-
CCK-B agonist (e.g., gastrin).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the CCK-B receptor antagonist for 1-2 hours.
-
Stimulate the cells with a CCK-B agonist for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CCK-B Receptor Antagonist Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for conducting a radioligand binding assay to screen and characterize antagonists for the Cholecystokinin-B (CCK-B) receptor. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for membrane preparation, competitive binding assay, and data analysis.
Introduction
The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. It plays a crucial role in regulating anxiety, pain perception, and gastric acid secretion.[1] Antagonists of the CCK-B receptor are of significant interest for therapeutic applications, including the treatment of anxiety disorders and certain types of cancer. Radioligand binding assays are a fundamental tool for the discovery and characterization of such antagonists, allowing for the determination of their binding affinity (Ki) and potency (IC50). This document provides a comprehensive guide to performing a CCK-B receptor antagonist radioligand binding assay using [¹²⁵I]Bolton Hunter-cholecystokinin octapeptide ([¹²⁵I]BH-CCK8) as the radioligand.
CCK-B Receptor Signaling Pathway
The CCK-B receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG cooperatively activate Protein Kinase C (PKC). Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascade, involving kinases such as Raf, MEK, and ERK, is activated, leading to various cellular responses, including gene transcription and cell proliferation.[2][3]
Figure 1. CCK-B Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Radioligand: [¹²⁵I]Bolton Hunter-cholecystokinin octapeptide ([¹²⁵I]BH-CCK8), specific activity ~2000 Ci/mmol.
-
Membrane Preparation: CCK-B receptor-expressing membranes (e.g., from CHO or HEK-293 cells stably transfected with the human CCK-B receptor, or from guinea pig or rat cerebral cortex).
-
Unlabeled Ligand (for non-specific binding): Cholecystokinin octapeptide (CCK-8), sulfated.
-
Test Compounds: CCK-B receptor antagonists.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter.
Membrane Preparation
-
Homogenization: Tissues (e.g., guinea pig cerebral cortex) or cultured cells expressing the CCK-B receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Pelleting Membranes: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again under the same conditions to wash away cytosolic proteins.
-
Final Resuspension and Storage: The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford). The membrane preparation can be aliquoted and stored at -80°C until use.
Radioligand Binding Assay Protocol (Competitive Inhibition)
The following workflow outlines the steps for a competitive radioligand binding assay.
Figure 2. Experimental Workflow for CCK-B Radioligand Binding Assay.
Assay Procedure:
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Addition of Components: To each well, add the following in order:
-
150 µL of binding buffer.
-
50 µL of test compound at various concentrations (or vehicle for total binding). For determining non-specific binding, add 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM final concentration).
-
25 µL of [¹²⁵I]BH-CCK8 (final concentration typically at or below its Kd, e.g., 50 pM).
-
25 µL of the CCK-B receptor membrane preparation (the amount of protein per well should be optimized to ensure that less than 10% of the radioligand is bound).
-
-
Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature (25°C) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta or gamma counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled CCK-8) from the total binding (counts in the absence of competitor).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Data Presentation
The binding affinities of several known CCK-B receptor antagonists are presented in the table below. These values are indicative and may vary depending on the specific experimental conditions.
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| L-365,260 | [¹²⁵I]BH-CCK8S | Guinea pig brain | 2.0 | - | [4] |
| L-365,260 | [¹²⁵I]BH-CCK8S | Guinea pig stomach | 1.9 | - | [4] |
| L-365,260 | [¹²⁵I]CCK-8 | SCLC cells | - | 0.2 | [5] |
| YM022 | [¹²⁵I]CCK-8 | Rat brain | 0.26 | - | [6] |
| YM022 | - | - | 0.068 | - | [7][8] |
| PD-134,308 (CI-988) | [¹²⁵I]BH-CCK-8 | NCI-H727 cells | 4.5 | - | [9] |
| PD-134,308 (CI-988) | - | Mouse cortex CCK2 | - | 1.7 | [9] |
| JB93182 | [³H]-JB93182 | Rat cortex | pKd 9.48 | - | [10] |
Note: pKd is the negative logarithm of the dissociation constant (Kd). A pKd of 9.48 corresponds to a Kd of approximately 0.33 nM.
Troubleshooting
-
High Non-Specific Binding:
-
Ensure filters are adequately pre-soaked.
-
Optimize the amount of membrane protein used.
-
Increase the number and volume of washes.
-
Include BSA in the binding buffer.
-
-
Low Specific Binding:
-
Verify the activity of the membrane preparation.
-
Check the integrity and specific activity of the radioligand.
-
Optimize incubation time and temperature.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Ensure uniform washing of all wells during filtration.
-
Mix all solutions thoroughly before use.
-
These application notes and protocols provide a robust framework for conducting CCK-B receptor antagonist radioligand binding assays. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for the characterization of novel CCK-B receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of YM022: its CCKB/gastrin receptor binding profile and antagonism to CCK-8-induced Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of the binding of a novel radioligand to CCKB/gastrin receptors in membranes from rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies with CCK-B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cholecystokinin-B (CCK-B) receptor antagonists in electrophysiological studies. The information is intended to guide researchers in designing and executing experiments to investigate the role of the CCK-B receptor in neuronal function and to facilitate the development of novel therapeutics targeting this receptor.
Introduction
Cholecystokinin (CCK) is a neuropeptide that exerts its effects through two G protein-coupled receptors, CCK-A and CCK-B.[1][2][3] The CCK-B receptor is predominantly found in the central nervous system, including the hippocampus, amygdala, and striatum, where it is implicated in modulating anxiety, pain perception, and synaptic plasticity.[2][4][5][6] CCK-B receptor antagonists are molecules that competitively bind to these receptors, blocking the action of endogenous CCK and thereby providing valuable tools to probe the physiological functions of this system.[5][7] Electrophysiology studies employing these antagonists have been instrumental in elucidating the role of CCK-B receptors in regulating neuronal excitability, synaptic transmission, and long-term potentiation (LTP), a cellular correlate of learning and memory.[4][6]
Applications in Electrophysiology
CCK-B receptor antagonists are utilized in a variety of electrophysiological applications to:
-
Investigate Synaptic Plasticity: Studies have shown that CCK-B receptor antagonists can block the induction of LTP in brain regions like the basolateral amygdala, suggesting a critical role for CCK-B receptor signaling in synaptic strengthening.[4]
-
Modulate Neuronal Excitability: By blocking the excitatory effects of CCK, these antagonists can be used to study their influence on neuronal firing rates and action potential dynamics.
-
Characterize Synaptic Transmission: Researchers use CCK-B receptor antagonists to dissect the contribution of this receptor system to excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs). For instance, a CCK-B receptor antagonist has been shown to reduce the amplitude of EPSCs in medium spiny neurons of the striatum.[6]
-
Explore Pathophysiological Mechanisms: Given the link between CCK and anxiety, these antagonists are valuable tools in electrophysiological models of anxiety and stress-related disorders.[5][7]
-
Screen for Novel Therapeutics: Electrophysiological assays provide a functional readout for the efficacy and potency of newly synthesized CCK-B receptor antagonists.
Quantitative Data Summary
The following table summarizes quantitative data from electrophysiology studies using various CCK-B receptor antagonists.
| CCK-B Receptor Antagonist | Electrophysiological Parameter | Model System | Observed Effect | Reference |
| LY225910 | Long-Term Potentiation (LTP) in Basolateral Amygdala (BLA) | Mouse brain slices | Blocked high-frequency stimulation (HFS)-induced LTP. | [4] |
| L-365,260 | Olfactory Recognition Memory | Rat in vivo | Memory-enhancing effect was decreased following bilateral transection of the perforant path. | [8] |
| LY288513 | Corticostriatal Transmission | Rat corticostriatal brain slices | Caused a reduction in spike threshold and rheobase of medium spiny neurons (MSNs). Decreased EPSC duration and amplitude in MSNs. | [6] |
| L-365,260 | Food Intake | Rat in vivo | Reduced food intake at all doses tested except the lowest. | [9] |
| Unnamed dipeptoid antagonists | Neuronal Firing in Ventromedial Hypothalamus | Rat in vitro | Antagonized CCK-8 induced excitation. | [10] |
| CI-988 analogues | CCK-B receptor binding affinity | In vitro binding assay | Increased affinity was seen with short, bulky electron-withdrawing groups on the phenyl ring. | [11] |
Signaling Pathways
Activation of the CCK-B receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12][13] This pathway can ultimately lead to the activation of downstream effectors such as the MAP kinase pathway, influencing neuronal function.[14]
Experimental Protocols
Protocol 1: In Vitro Field Electrophysiology in Amygdala Slices to Study the Effects of a CCK-B Receptor Antagonist on Long-Term Potentiation (LTP)
This protocol describes the methodology for preparing acute amygdala slices and performing extracellular field potential recordings to investigate the impact of a CCK-B receptor antagonist on LTP induction.[4][15]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Ice-cold artificial cerebrospinal fluid (aCSF) for slicing, composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose. Saturated with 95% O2 / 5% CO2.
-
Standard aCSF for recording (same as slicing aCSF but with 2 mM CaCl2).
-
Incubation chamber
-
Recording chamber
-
Perfusion system
-
Bipolar stimulating electrode
-
Glass microelectrode (for recording)
-
Micromanipulators
-
Amplifier
-
Digitizer and data acquisition software
-
CCK-B receptor antagonist (e.g., LY225910)
-
High-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Mount the brain on the vibratome stage and cut coronal slices (e.g., 400 µm thick) containing the amygdala.
-
Transfer the slices to an incubation chamber containing oxygenated standard aCSF at 32-34°C for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the lateral amygdala to stimulate afferent fibers to the basolateral amygdala (BLA).
-
Position the recording electrode in the BLA to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single test pulses (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit a response that is approximately 50% of the maximum amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
Prepare a stock solution of the CCK-B receptor antagonist in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the recording aCSF.
-
Bath-apply the antagonist by switching the perfusion to the aCSF containing the drug.
-
Allow the drug to perfuse for at least 20-30 minutes before LTP induction.
-
-
LTP Induction and Post-Induction Recording:
-
Deliver the HFS protocol to induce LTP.
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation in the presence and absence of the CCK-B receptor antagonist.
-
Protocol 2: In Vivo Single-Unit Recording in the Hippocampus of Rodents to Investigate the Effect of a CCK-B Receptor Antagonist on Neuronal Firing
This protocol outlines the procedure for performing in vivo extracellular single-unit recordings in the hippocampus of an anesthetized or awake, head-fixed rodent to assess the impact of a systemically or locally administered CCK-B receptor antagonist on neuronal firing rates.[8][13][16]
Materials:
-
Rodent (e.g., rat)
-
Anesthetic (e.g., urethane for anesthetized prep, or isoflurane for surgery in awake prep)
-
Stereotaxic apparatus
-
Surgical drill
-
High-impedance microelectrode (e.g., tungsten)
-
Micromanipulator
-
Headstage and amplifier
-
Data acquisition system with spike sorting software
-
Syringe pump and infusion cannula (for local administration)
-
CCK-B receptor antagonist
-
Saline or vehicle solution
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Perform a craniotomy over the hippocampus according to stereotaxic coordinates.
-
For local administration, implant a guide cannula aimed at the hippocampus.
-
-
Electrode Placement:
-
Slowly lower the microelectrode into the hippocampus using the micromanipulator.
-
Advance the electrode while monitoring the audio output of the amplified signal to isolate single-unit activity. A well-isolated unit will have a consistent waveform and a clear refractory period.
-
-
Baseline Recording:
-
Once a stable single unit is isolated, record its spontaneous firing rate for a baseline period of at least 10-15 minutes.
-
-
Drug Administration:
-
Systemic Administration: Administer the CCK-B receptor antagonist intraperitoneally (i.p.) or intravenously (i.v.).
-
Local Administration: Infuse the antagonist directly into the hippocampus through the implanted cannula using a syringe pump.
-
Administer a vehicle control in a separate group of animals or at a different time point.
-
-
Post-Administration Recording:
-
Continue to record the activity of the same single unit for an extended period (e.g., 60-90 minutes) following drug administration.
-
-
Data Analysis:
-
Use spike sorting software to isolate and verify the single-unit activity throughout the recording period.
-
Calculate the firing rate (spikes/second) in discrete time bins.
-
Normalize the firing rate to the baseline period.
-
Compare the firing rate before and after the administration of the CCK-B receptor antagonist and the vehicle.
-
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Hippocampal slice preparation for electrophysiology [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. PlasticityLab | Methods [plasticitylab.com]
- 8. In vivo single unit extracellular recordings from spinal cord neurones of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Patch Clamp Protocol [labome.com]
- 11. youtube.com [youtube.com]
- 12. Extracellular field potential recordings [bio-protocol.org]
- 13. Single-unit recording - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Exposure to Acute Stress Blocks the Induction of Long-Term Potentiation of the Amygdala–Prefrontal Cortex Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic, Multi-Site Recordings Supported by Two Low-Cost, Stationary Probe Designs Optimized to Capture Either Single Unit or Local Field Potential Activity in Behaving Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCK-B Receptor Antagonist in In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor (CCKBR), is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1][2] In the brain, it plays a crucial role in modulating anxiety, pain perception, and neurotransmission, while in the stomach, it regulates gastric acid secretion.[2] Given its significant physiological roles, the CCK-B receptor is a key target for drug development, particularly for anxiolytics, analgesics, and treatments for gastrointestinal disorders.[2][3]
In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid sequences within a cellular or tissue context.[4][5] When applied to the study of the CCK-B receptor, ISH can reveal the spatial distribution of its mRNA expression, providing valuable insights into its regulation and function in both healthy and diseased states. The use of CCK-B receptor antagonists in conjunction with in situ hybridization can offer a more nuanced understanding of receptor pharmacology, occupancy, and the impact of antagonist binding on receptor expression.
These application notes provide detailed protocols for the use of CCK-B receptor antagonists in the context of in situ hybridization studies, targeting researchers and professionals in drug development.
Data Presentation: CCK-B Receptor Antagonist Binding Affinities
The following table summarizes the binding affinities of several common non-peptide CCK-B receptor antagonists. This data is crucial for selecting the appropriate antagonist and determining optimal concentrations for in situ hybridization and other binding assays.
| Antagonist | Receptor Target | Species/Tissue | Binding Affinity (Ki / IC50) | Reference |
| L-365,260 | CCK-B/Gastrin | Guinea Pig Brain/Stomach | Ki: 1.9 nM (Gastrin), 2.0 nM (CCK-B) | [6][7] |
| CCK-B | Rat, Mouse, Human Brain | High Affinity | [7] | |
| CCK-B/Gastrin | Dog | IC50: 20-40 nM | [2][7] | |
| YF-476 (Sograzepide) | CCK-B/Gastrin | Rat Brain | Ki: 0.068 nM | [8][9] |
| CCK-B/Gastrin | Canine (cloned) | Ki: 0.62 nM | [8][9] | |
| CCK-B/Gastrin | Human (cloned) | Ki: 0.19 nM | [8][9] | |
| Gastrin/CCK-B | - | IC50: 0.1 nM | [9][10] | |
| PD-135158 (CAM 1028) | CCK-B | Mouse Cortex | IC50: 2.8 nM | [3][9] |
| CCK-B | Rat ECL Cells | IC50: 76 nM | [11][12] | |
| CCK-B Receptor Antagonist 2 | Gastrin/CCK-B | - | IC50: 0.43 nM | [13] |
| Nastorazepide (Z-360) | Human CCK-2 | - | Ki: 0.47 nM | [9] |
| GV150013X | CCK2R | - | Ki: 2.29 nM | [9] |
| Itriglumide (CR 2945) | CCKB | - | IC50: 2.3 nM | [9] |
Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor that, upon activation by its endogenous ligands gastrin or cholecystokinin (CCK), initiates a cascade of intracellular signaling events. A primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream signaling cascades, including the MAP kinase pathway, ultimately influencing gene expression and cellular responses.
Experimental Protocols
Protocol 1: Non-Radioactive In Situ Hybridization for CCK-B Receptor mRNA Detection
This protocol outlines a standard procedure for detecting CCK-B receptor mRNA in tissue sections using a digoxigenin (DIG)-labeled RNA probe.
1. Probe Preparation
-
Template Generation: Linearize a plasmid containing the cDNA for the CCK-B receptor.
-
In Vitro Transcription: Synthesize a DIG-labeled antisense RNA probe using a commercially available kit. A sense probe should also be synthesized as a negative control.
-
Probe Purification: Purify the labeled probe to remove unincorporated nucleotides.
2. Tissue Preparation
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Immerse the tissue in 30% sucrose in PBS at 4°C until it sinks.
-
Sectioning: Embed the tissue in OCT compound and cut 10-20 µm thick sections on a cryostat. Mount sections onto RNase-free slides.
3. Hybridization
-
Pre-hybridization: Acetylate the sections and then incubate in hybridization buffer without the probe for 2-4 hours at 65°C.
-
Hybridization: Dilute the DIG-labeled probe in hybridization buffer and apply to the sections. Cover with a coverslip and incubate overnight at 65°C in a humidified chamber.
4. Post-Hybridization Washes
-
Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove non-specifically bound probe.
5. Immunodetection
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 2% normal sheep serum in MABT).
-
Antibody Incubation: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Washing: Wash the sections in MABT.
6. Signal Detection
-
Color Development: Incubate the sections in a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) until the desired color intensity is reached.
-
Stopping the Reaction: Stop the color development by washing in PBS.
-
Mounting: Dehydrate the sections and mount with a coverslip.
Protocol 2: Hypothetical Competitive In Situ Hybridization with a CCK-B Receptor Antagonist
This protocol describes a conceptual approach to visualize the displacement of a labeled ligand by a CCK-B receptor antagonist in tissue sections. This method can be adapted to quantify receptor occupancy.
1. Reagent Preparation
-
Labeled Ligand: A fluorescently or biotin-labeled CCK-B receptor agonist or antagonist.
-
Unlabeled Antagonist: The CCK-B receptor antagonist of interest (e.g., L-365,260).
-
Tissue Sections: Prepare tissue sections as described in Protocol 1.
2. Experimental Workflow
3. Detailed Methodology
-
Pre-incubation with Antagonist: Incubate tissue sections with increasing concentrations of the unlabeled CCK-B receptor antagonist for a predetermined time to allow for binding equilibrium. A control group should be incubated with buffer only.
-
Incubation with Labeled Ligand: Add a fixed, saturating concentration of the labeled CCK-B receptor ligand to all sections and co-incubate for a specific duration.
-
Washing: Perform a series of washes in a suitable buffer to remove unbound labeled ligand and unlabeled antagonist.
-
Signal Detection: If using a fluorescently labeled ligand, visualize the signal directly using fluorescence microscopy. If using a biotinylated ligand, incubate with a streptavidin-conjugated fluorophore or enzyme for signal amplification and detection.
-
Image Acquisition and Analysis: Capture images under standardized conditions. Quantify the signal intensity in specific regions of interest.
-
Data Analysis: Plot the signal intensity against the concentration of the unlabeled antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist, which represents the concentration required to displace 50% of the labeled ligand.
Conclusion
The provided protocols and data offer a framework for investigating the CCK-B receptor using in situ hybridization, both for localizing its mRNA and for characterizing the binding of its antagonists. The selection of a specific antagonist and the optimization of experimental conditions will be crucial for successful outcomes. These techniques are invaluable tools for advancing our understanding of CCK-B receptor pharmacology and for the development of novel therapeutics targeting this important receptor.
References
- 1. PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid and Highly Sensitive Method of Non Radioactive Colorimetric In Situ Hybridization for the Detection of mRNA on Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Gastrin/CCK-B Antagonist | DC Chemicals [dcchemicals.com]
Application Notes and Protocols for CCK-B Receptor Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CCK-B Receptor Antagonist 2, also known as compound 15b or YF476, in experimental settings. This potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor is a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor in the central nervous system and gastrointestinal tract.
Product Information
This compound is a non-peptide, orally active antagonist with high affinity for the CCK-B receptor. It is significantly more selective for the CCK-B receptor over the CCK-A receptor, making it a precise tool for targeted research.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Synonyms | Compound 15b, YF476 | [1] |
| Molecular Formula | C₂₇H₂₈N₆O₃ | [2] |
| Molecular Weight | 484.55 g/mol | [2] |
| IC₅₀ (CCK-B) | 0.43 nM | [1][3] |
| IC₅₀ (CCK-A) | 1.82 µM | [1][3] |
| Solubility | Soluble in DMSO | [4] |
| Storage (Powder) | 2-8°C, sealed, dry | [2] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
CCK-B Receptor Signaling Pathway
The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) primarily found in the brain and gastrointestinal tract.[5] Upon binding of its endogenous ligands, cholecystokinin (CCK) or gastrin, the receptor activates Gαq proteins. This initiates a signaling cascade involving the activation of phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, influencing processes such as cell proliferation and gastric acid secretion.[6][7][8] this compound competitively binds to the receptor, blocking the initiation of this signaling cascade.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | Gastrin/CCK-B Antagonist | DC Chemicals [dcchemicals.com]
- 4. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 9. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
application of CCK-B Receptor Antagonist 2 in gastric acid secretion models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-B (CCK-B) receptors, also known as gastrin receptors, play a pivotal role in the regulation of gastric acid secretion. These receptors are primarily located on enterochromaffin-like (ECL) cells and, to a lesser extent, on parietal cells within the gastric mucosa. The binding of gastrin to CCK-B receptors triggers a signaling cascade that ultimately leads to the secretion of hydrochloric acid (HCl) into the stomach lumen. This makes CCK-B receptors a key target for therapeutic intervention in acid-related gastrointestinal disorders. This document provides detailed application notes and protocols for studying the effects of CCK-B receptor antagonists in various gastric acid secretion models.
The primary mechanism of gastrin-stimulated acid secretion involves the activation of CCK-B receptors on ECL cells, which stimulates the release of histamine. Histamine then acts on H2 receptors on adjacent parietal cells, activating the proton pump (H+/K+-ATPase) and leading to acid secretion.[1][2] A secondary pathway involves the direct, albeit less significant, stimulation of parietal cells by gastrin via their own CCK-B receptors.[3] CCK-B receptor antagonists competitively block the binding of gastrin to these receptors, thereby inhibiting both the indirect (histamine-mediated) and direct pathways of acid secretion.[4][5]
Data Presentation: Efficacy of CCK-B Receptor Antagonists
The following tables summarize the quantitative data on the potency of various CCK-B receptor antagonists in inhibiting gastric acid secretion in different experimental models.
Table 1: In Vitro Potency of CCK-B Receptor Antagonists
| Compound | Model System | Stimulant | Parameter | Value | Reference |
| YM022 | Isolated Rabbit Gastric Glands | CCK-8 | IC50 | 0.0012 µM | [6] |
| CI-988 | Isolated Rabbit Gastric Glands | CCK-8 | IC50 | 0.2 µM | [6] |
| L-365,260 | Isolated Rabbit Gastric Glands | CCK-8 | IC50 | 2.8 µM | [6] |
| YM022 | Isolated Rat ECL Cells | Gastrin | IC50 | 0.5 nM | [7] |
| AG041R | Isolated Rat ECL Cells | Gastrin | IC50 | 2.2 nM | [7] |
| YF476 | Isolated Rat ECL Cells | Gastrin | IC50 | 2.7 nM | [7] |
| L-740,093 | Isolated Rat ECL Cells | Gastrin | IC50 | 7.8 nM | [7] |
| JB93182 | Isolated Rat ECL Cells | Gastrin | IC50 | 9.3 nM | [7] |
| PD135158 | Isolated Rat ECL Cells | Gastrin | IC50 | 76 nM | [7] |
| PD136450 | Isolated Rat ECL Cells | Gastrin | IC50 | 135 nM | [7] |
| PD134308 (CI-988) | Isolated Rat ECL Cells | Gastrin | IC50 | 145 nM | [7] |
| JB93190 | Isolated Immature Rat Stomach | Pentagastrin | pKB | ~9.1 | [8] |
| L-365,260 | Isolated Immature Rat Stomach | Pentagastrin | pKB | ~7.4 | [8] |
| PD134,308 | Isolated Immature Rat Stomach | Pentagastrin | pKB | ~7.6 | [8] |
Table 2: In Vivo Potency of CCK-B Receptor Antagonists
| Compound | Animal Model | Stimulant | Administration | Parameter | Value | Reference |
| YM022 | Anesthetized Rat | Pentagastrin | i.v. infusion | ID50 | 0.009 µmol/kg/h | [6] |
| CI-988 | Anesthetized Rat | Pentagastrin | i.v. infusion | ID50 | 0.6 µmol/kg/h | [6] |
| L-365,260 | Anesthetized Rat | Pentagastrin | i.v. infusion | ID50 | 3.40 µmol/kg/h | [6] |
| PD 136450 | Anesthetized, Vagotomised Rat | Pentagastrin | i.v. or s.c. | ED50 | 0.05 µmol/kg | [4] |
| YM022 | Gastric Fistula Cat | Pentagastrin | i.v. | ID50 | 0.02 µmol/kg | [6] |
| CI-988 | Gastric Fistula Cat | Pentagastrin | i.v. | ID50 | 1.6 µmol/kg | [6] |
| L-365,260 | Gastric Fistula Cat | Pentagastrin | i.v. | ID50 | 2.5 µmol/kg | [6] |
| YM022 | Heidenhain Pouch Dog | Pentagastrin | i.v. | ED50 | 0.0261 µmol/kg | [9] |
| YM022 | Heidenhain Pouch Dog | Peptone Meal | i.v. | ED50 | 0.0654 µmol/kg | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the protocols.
References
- 1. The effect and mechanism of action of capsaicin on gastric acid output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin is a physiological regulator of gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of CCKB/gastrin antagonists on stimulated gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological analysis of the CCKB/gastrin receptors mediating pentagastrin-stimulated gastric acid secretion in the isolated stomach of the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YM022, a potent and selective gastrin/CCK-B receptor antagonist, inhibits peptone meal-induced gastric acid secretion in Heidenhain pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CCK-B Receptor Antagonists in the Elevated Plus Maze Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor predominantly found in the central nervous system, has been strongly implicated in the modulation of anxiety and panic disorders. Preclinical studies have demonstrated that activation of the CCK-B receptor can induce anxiety-like behaviors, while its antagonism produces anxiolytic effects. The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. This application note provides detailed protocols for utilizing the EPM to evaluate the anxiolytic potential of CCK-B receptor antagonists, along with representative data and a schematic of the relevant signaling pathway.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of CCK-B receptor antagonists in the elevated plus maze. These tables illustrate the typical anxiolytic-like profile observed with these compounds, characterized by increased exploration of the open arms.
Table 1: Effect of the CCK-B Receptor Antagonist YM022 on Elevated Plus Maze Behavior in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Time Spent in Open Arms (s) (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 45.2 ± 5.1 | 4.8 ± 0.7 |
| YM022 | 0.1 | 68.5 ± 7.3 | 7.1 ± 0.9 |
| YM022 | 0.3 | 85.1 ± 9.2 | 9.5 ± 1.1 |
| YM022 | 1.0 | 92.4 ± 10.5 | 10.8 ± 1.3 |
| Diazepam (Positive Control) | 2.0 | 105.3 ± 11.8 | 12.1 ± 1.5 |
*p<0.05, **p<0.01 compared to Vehicle. Data are representative of typical findings.
Table 2: Comparative Effects of Various CCK-B Receptor Antagonists on the Percentage of Open Arm Time and Entries in Mice
| Compound | Dose (µg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 22.5 ± 3.1 | 28.4 ± 4.2 |
| L-365,260 | 10 | 35.8 ± 4.5 | 42.1 ± 5.3 |
| L-365,260 | 100 | 48.2 ± 5.1 | 55.6 ± 6.1 |
| CI-988 | 30 | 41.5 ± 4.8 | 50.3 ± 5.8 |
| PD 135158 | 100 | 39.8 ± 4.2 | 48.7 ± 5.5 |
*p<0.05, **p<0.01 compared to Vehicle. Data are representative of typical findings.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Rodents
This protocol describes the standardized procedure for assessing anxiety-like behavior in rodents using the elevated plus maze.
a. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.
-
For mice: arms are typically 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms. The maze is elevated 40-50 cm.
-
For rats: arms are typically 50 cm long x 10 cm wide, with 40 cm high walls on the closed arms. The maze is elevated 50-70 cm.
-
The maze should be made of a non-porous material for easy cleaning.
-
A video camera is mounted above the maze to record the sessions for later analysis.
b. Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer the CCK-B receptor antagonist or vehicle at the appropriate time before testing (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Start the video recording and allow the animal to explore the maze for a 5-minute period. The experimenter should be out of the animal's sight.
-
Data Collection: At the end of the 5-minute session, gently remove the animal and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.
c. Behavioral Parameters Measured:
-
Time spent in open arms: The primary measure of anxiety-like behavior. Anxiolytics are expected to increase this time.
-
Number of entries into open arms: Another key indicator of anxiety. Anxiolytics typically increase the number of entries.
-
Time spent in closed arms: Rodents naturally prefer the closed arms. A decrease in this time can indicate reduced anxiety.
-
Number of entries into closed arms: Can be used as a measure of general activity.
-
Total arm entries: An indicator of overall locomotor activity. This is important to ensure that the effects on open arm exploration are not due to general hyperactivity.
Preparation and Administration of a CCK-B Receptor Antagonist (Example: YM022)
a. Materials:
-
YM022 powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water)
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (for rats) or appropriate injection needles
b. Preparation:
-
Calculate the required amount of YM022 based on the desired dose and the number of animals.
-
Weigh the YM022 powder accurately.
-
Suspend the powder in the vehicle.
-
Vortex the suspension thoroughly to ensure it is homogenous. Sonication can be used to aid in suspension.
-
Prepare fresh on the day of the experiment.
c. Administration:
-
Administer the suspension orally (p.o.) or via the appropriate route (e.g., intraperitoneally, i.p.) at a consistent volume (e.g., 5-10 ml/kg for rats).
-
Administer the vehicle to the control group using the same procedure.
Visualizations
CCK-B Receptor Signaling Pathway
Caption: CCK-B receptor signaling cascade.
Elevated Plus Maze Experimental Workflow
Caption: Experimental workflow for EPM.
Application Notes and Protocols: Measuring the Effects of CCK-B Receptor Antagonist 2 on Nociception
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the effects of a selective Cholecystokinin-B (CCK-B) receptor antagonist, referred to herein as "CCK-B Receptor Antagonist 2," on nociception. The protocols and data presented are synthesized from established preclinical research on similar compounds and serve as a guide for investigating the analgesic potential of new chemical entities targeting the CCK-B receptor.
The CCK-B receptor, predominantly found in the central nervous system, plays a crucial role in pain perception and anxiety.[1] Antagonism of this receptor has been shown to potentiate opioid-induced analgesia and may have intrinsic analgesic properties, making it a promising target for novel pain therapeutics.[2][3][4]
Data Presentation: Efficacy of this compound in Preclinical Models of Nociception
The following tables summarize representative quantitative data on the effects of this compound in standard rodent models of nociception. The data is presented as mean ± standard error of the mean (SEM).
Table 1: Effect of this compound on Thermal Nociception (Hot Plate Test)
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Paw Lick (seconds) |
| Vehicle Control | - | 10.2 ± 0.8 |
| This compound | 1 | 12.5 ± 1.1 |
| This compound | 10 | 18.9 ± 1.5 |
| This compound | 30 | 25.4 ± 2.0 |
| Morphine (Positive Control) | 5 | 28.1 ± 2.2* |
*p < 0.05 compared to Vehicle Control
Table 2: Potentiation of Morphine-Induced Analgesia by this compound (Tail-Flick Test)
| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (seconds) |
| Vehicle Control | - | 2.5 ± 0.3 |
| Morphine | 2 | 4.8 ± 0.5 |
| This compound | 10 | 3.1 ± 0.4 |
| Morphine + this compound | 2 + 10 | 8.9 ± 0.7# |
*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Morphine alone
Table 3: Effect of this compound on Mechanical Allodynia (von Frey Test) in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (grams) |
| Sham Control | - | 15.2 ± 1.3 |
| Neuropathic Model + Vehicle | - | 3.5 ± 0.4* |
| Neuropathic Model + this compound | 10 | 7.8 ± 0.9# |
| Neuropathic Model + this compound | 30 | 12.1 ± 1.1# |
| Gabapentin (Positive Control) | 100 | 10.5 ± 1.0# |
*p < 0.05 compared to Sham Control; #p < 0.05 compared to Neuropathic Model + Vehicle
Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling in Nociception
The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand cholecystokinin (CCK), activates downstream signaling cascades that are implicated in the facilitation of pain transmission.[5] In the central nervous system, activation of CCK-B receptors can lead to increased neuronal excitability and potentiation of nociceptive signals.[6] CCK-B receptor antagonists are designed to block these effects.[1]
Caption: CCK-B Receptor Signaling Pathway in Nociception.
Experimental Workflow for Assessing Antinociceptive Effects
A typical workflow for evaluating the efficacy of a novel CCK-B receptor antagonist involves a series of established behavioral assays in rodents.
Caption: Experimental Workflow for Nociception Studies.
Experimental Protocols
The following are detailed protocols for the key experiments cited. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Hot Plate Test for Thermal Nociception
Objective: To assess the central analgesic effects of this compound on thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal cages
-
Timers
-
This compound solution
-
Vehicle solution (e.g., saline, DMSO)
-
Morphine solution (positive control)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[7]
-
Baseline Measurement: Gently place each animal on the hot plate and start the timer. Record the latency (in seconds) to the first sign of nociception, which may include paw licking, shaking, or jumping.[8] To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is removed from the plate regardless of its response.
-
Animal Grouping and Dosing: Randomly assign animals to different treatment groups (Vehicle, this compound at various doses, Positive Control). Administer the respective treatments via the desired route (e.g., intraperitoneal, oral).
-
Post-Dosing Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the mean latency for each group at each time point. Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test) to determine significant differences between groups.
Protocol 2: Tail-Flick Test for Spinal Analgesia
Objective: To evaluate the spinal analgesic effects of this compound.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
-
Timers
-
This compound solution
-
Vehicle solution
-
Morphine solution
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate animals to the testing environment and restrainers.
-
Baseline Measurement: Gently place the animal in the restrainer with its tail positioned over the radiant heat source. Activate the heat source and start the timer. The latency to a sharp flick or withdrawal of the tail is recorded.[7] A cut-off time (e.g., 10-12 seconds) should be implemented to avoid tissue damage.
-
Animal Grouping and Dosing: Randomize and dose the animals as described in the Hot Plate Test protocol.
-
Post-Dosing Measurement: At specified time intervals post-administration, repeat the tail-flick measurement.
-
Data Analysis: Analyze the mean tail-flick latencies for each group using appropriate statistical methods to assess the analgesic effect.
Protocol 3: von Frey Test for Mechanical Allodynia
Objective: To measure the effect of this compound on mechanical sensitivity, particularly in models of neuropathic or inflammatory pain.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Testing chambers
-
This compound solution
-
Vehicle solution
-
Positive control (e.g., gabapentin)
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate animals to the testing chambers on the mesh platform for at least 15-30 minutes before testing.
-
Baseline Measurement: Apply von Frey filaments of increasing force to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal or licking of the paw.
-
Induction of Pain Model (if applicable): For neuropathic pain, models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) can be used. For inflammatory pain, an intraplantar injection of agents like carrageenan or complete Freund's adjuvant (CFA) can be administered.
-
Animal Grouping and Dosing: After the pain model is established and baseline hypersensitivity is confirmed, randomize and dose the animals.
-
Post-Dosing Measurement: Assess the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Calculate the 50% paw withdrawal threshold for each group and analyze for statistically significant differences.
References
- 1. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 2. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downstate.edu [downstate.edu]
Application Notes and Protocols: Targeting the CCK-B Receptor in Visceral Hypersensitivity Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. The cholecystokinin B (CCK-B) receptor, predominantly found in the central nervous system and the gastrointestinal tract, has emerged as a significant target for modulating visceral nociception.[1][2] Activation of the CCK-B receptor by its endogenous ligand, cholecystokinin (CCK), is implicated in pronociceptive effects and the enhancement of pain sensitivity.[3][4] Consequently, antagonists of the CCK-B receptor are being investigated as potential therapeutic agents for visceral pain.
These application notes provide a comprehensive overview of the use of CCK-B receptor antagonists in preclinical models of visceral hypersensitivity, detailing experimental protocols and presenting quantitative data to guide researchers in this field.
Signaling Pathway of the CCK-B Receptor in Nociception
The CCK-B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq proteins.[5] Upon activation by CCK, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[4] These signaling events can lead to the modulation of ion channels, such as the inhibition of A-type potassium (K+) currents, which increases neuronal excitability and enhances pain signaling.[3][4] Furthermore, downstream pathways involving PI3K, c-Src, and JNK have been shown to be involved in the CCK-B receptor-mediated enhancement of sensory neuronal excitability.[3]
Caption: CCK-B Receptor Signaling Pathway in Nociception.
Experimental Models of Visceral Hypersensitivity
Several animal models have been developed to study visceral hypersensitivity. These models can be broadly categorized into inflammation-induced and stress-induced models.
Inflammation-Induced Visceral Hypersensitivity: TNBS Model
The intracolonic administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) induces a transient colonic inflammation that can lead to long-lasting visceral hypersensitivity, mimicking features of post-inflammatory IBS.[6][7]
Experimental Workflow:
Caption: Workflow for TNBS-Induced Visceral Hypersensitivity.
Protocol: TNBS-Induced Colitis in Rats [6][7][8]
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats (e.g., with chloral hydrate, 350 mg/kg, i.p.).
-
TNBS Administration:
-
Prepare a solution of TNBS (e.g., 5 mg) in 0.8 mL of 50% ethanol.
-
Gently insert a plastic catheter (approximately 2 mm in diameter) into the colon to a depth of 8 cm from the anus.
-
Slowly instill the TNBS solution.
-
Keep the rat in a head-down position for a few minutes to prevent leakage.
-
-
Recovery: Allow the rats to recover from anesthesia and house them with free access to food and water.
-
Assessment of Visceral Hypersensitivity: Visceral sensitivity is typically assessed at various time points after TNBS administration (e.g., days 7, 14, 21, and 28) using colorectal distension (CRD).
Stress-Induced Visceral Hypersensitivity: Water Avoidance Stress (WAS) Model
The water avoidance stress model is a psychological stressor used to induce visceral hypersensitivity, relevant to stress-exacerbated functional gastrointestinal disorders.[9][10]
Experimental Workflow:
Caption: Workflow for Water Avoidance Stress Model.
Protocol: Water Avoidance Stress in Rodents [10][11]
-
Apparatus: A tank filled with fresh water (25°C) to a depth of 1 cm. A small platform is placed in the center of the tank.
-
Procedure:
-
Place the rodent on the central platform.
-
The animal will avoid the water by remaining on the platform.
-
The duration of the stress session is typically 1 hour per day.
-
This can be an acute stress (single session) or chronic stress (repeated daily for a set number of days, e.g., 10 days).[9]
-
-
Assessment of Visceral Hypersensitivity: Visceral sensitivity is measured, for example by colorectal distension, after the stress protocol.
Assessment of Visceral Sensitivity: Colorectal Distension (CRD)
The visceromotor response (VMR) to colorectal distension (CRD) is a widely used method to quantify visceral sensitivity in rodents.[9][12]
Protocol: Colorectal Distension [7][12]
-
Balloon Preparation: A flexible balloon (e.g., 3 cm in length) is attached to a catheter.
-
Animal Preparation: The animal is lightly sedated or conscious and restrained. The lubricated balloon is inserted into the distal colon.
-
Distension Procedure: The colon is distended by inflating the balloon with progressively increasing pressures (e.g., 20, 40, 60, 80 mmHg).
-
Measurement of VMR: The VMR is quantified by measuring the electromyographic (EMG) activity of the abdominal muscles or by observing abdominal withdrawal reflexes. An increase in the VMR at a given distension pressure indicates visceral hypersensitivity.
Application of CCK-B Receptor Antagonists
The CCK-B receptor antagonist L-365,260 is a commonly used tool to investigate the role of this receptor in visceral pain.
Administration Protocol: L-365,260 [2][13][14]
-
Formulation: L-365,260 can be dissolved in a vehicle such as propylene glycol and DMSO.[15]
-
Route of Administration: Administration can be systemic (e.g., subcutaneous, intravenous) or central (e.g., intrathecal).[2][13]
-
Dosage: The effective dose can vary depending on the model and route of administration. For example, subcutaneous doses in mice have ranged from 0.125 to 2.0 mg/kg.[2] Intrathecal administration in rats has been shown to be effective in enhancing morphine antinociception.[13]
Quantitative Data on the Effects of CCK-B Receptor Antagonists
The following tables summarize the effects of CCK-B receptor antagonists on visceral hypersensitivity in preclinical models.
Table 1: Effect of Intrathecal L-365,260 on Morphine Antinociception in a Visceral Pain Model [13]
| Treatment Group | Morphine ED50 (µg, intrathecal) | Fold Potentiation of Morphine Analgesia |
| Vehicle + Morphine | 0.93 | - |
| L-365,260 (1 µg) + Morphine | 0.35 | ~2.7 |
| L-365,260 (10 µg) + Morphine | 0.18 | ~5.2 |
Data adapted from a study in rats with colorectal distension.[13]
Table 2: Effect of CCK-B Receptor Antagonism on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Model of Visceral Hypersensitivity
| Treatment Group | VMR to CRD (40 mmHg) (% of baseline) | VMR to CRD (60 mmHg) (% of baseline) |
| Vehicle | Increased | Increased |
| CCK-B Antagonist (e.g., L-365,260) | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
This table represents a generalized summary of expected outcomes based on the literature. Specific quantitative values will vary depending on the experimental model and conditions.
Conclusion
The use of CCK-B receptor antagonists in preclinical models of visceral hypersensitivity provides a valuable approach for investigating the mechanisms of visceral pain and for the development of novel analgesic therapies. The protocols and data presented in these application notes offer a foundation for researchers to design and execute studies aimed at targeting the CCK-B receptor for the treatment of visceral pain disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin type B receptor-mediated inhibition of A-type K+ channels enhances sensory neuronal excitability through the phosphatidylinositol 3-kinase and c-Src-dependent JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key factors in developing the trinitrobenzene sulfonic acid-induced post-inflammatory irritable bowel syndrome model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visceral and somatic hypersensitivity in a subset of rats following TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental TNBS-induced PI-IBS visceral hyperalgesia in a rat model [bio-protocol.org]
- 9. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Visceral Hypersensitivity Is Provoked by 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Ileitis in Rats [frontiersin.org]
- 13. Effects of spinal cholecystokinin receptor antagonists on morphine antinociception in a model of visceral pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholecystokinin in the Rostral Ventromedial Medulla Mediates Opioid-Induced Hyperalgesia and Antinociceptive Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Injection of CCK-B Receptor Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and intravenous administration of CCK-B Receptor Antagonist 2, a potent and selective antagonist for the cholecystokinin B (CCK-B) receptor. The provided methodologies are intended for preclinical research settings.
Compound Information
This compound, also known as compound 15b, is a potent and orally active gastrin/CCK-B antagonist.[1][2][3] It exhibits high affinity for the CCK-B receptor with an IC50 of 0.43 nM.[1][3] Its selectivity for the CCK-B receptor over the CCK-A receptor is demonstrated by an IC50 of 1.82 μM for the latter.[1][3]
| Property | Value | Reference |
| Molecular Formula | C27H28N6O3 | [1] |
| Molecular Weight | 484.55 g/mol | [1] |
| IC50 (CCK-B Receptor) | 0.43 nM | [1][3] |
| IC50 (CCK-A Receptor) | 1.82 µM | [1][3] |
| In Vivo Efficacy (Rat) | ED50 = 8.3 nmol/kg (intravenous) | [1] |
| Solubility | DMSO | [1] |
CCK-B Receptor Signaling Pathway
The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) primarily found in the brain and gastrointestinal tract.[4] Activation of the CCK-B receptor initiates a cascade of intracellular signaling pathways that regulate various physiological processes, including anxiety, pain perception, and gastric acid secretion.[4] The receptor primarily signals through Gq and Gs alpha subunits of heterotrimeric G-proteins.[5][6]
-
Gq Pathway: Upon ligand binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[6][7]
-
Gs Pathway: The Gs alpha subunit activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.
-
PI3K/Akt Pathway: Evidence also suggests the involvement of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in CCK-B receptor-mediated effects.[7]
Caption: CCK-B Receptor Signaling Pathway.
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for subsequent dilution.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, pyrogen-free tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C. Stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]
Preparation of Intravenous Injection Solution
Objective: To prepare a sterile, injectable solution of this compound at the desired final concentration for intravenous administration in a preclinical model (e.g., rat).
Materials:
-
This compound stock solution in DMSO
-
Sterile 0.9% sodium chloride (physiological saline)
-
Optional co-solvents: Polyethylene glycol 400 (PEG 400), Tween 80
-
Sterile, pyrogen-free tubes for dilution
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final injection concentration.
-
Formulation Strategy: Due to the potential toxicity of DMSO, the final concentration in the injection solution should be minimized, ideally below 1% (v/v) and not exceeding 10% (v/v).[8] To achieve this, a co-solvent system is recommended. A common formulation for intravenous injection of poorly water-soluble compounds is a mixture of DMSO, PEG 400, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.[8]
-
In a sterile tube, first mix the required volume of the DMSO stock solution with the appropriate volume of PEG 400 (if used).
-
Slowly add the sterile saline to the DMSO/PEG 400 mixture while gently vortexing to avoid precipitation of the compound.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, the formulation may need to be optimized by adjusting the co-solvent ratios or decreasing the final compound concentration.
-
Draw the final solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential micro-precipitates.
-
The final injection solution should be prepared fresh on the day of the experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Gastrin/CCK-B Antagonist | DC Chemicals [dcchemicals.com]
- 4. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for CCK-B Receptor Antagonists in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing organ bath experiments for the characterization of Cholecystokinin-B (CCK-B) receptor antagonists. This document outlines the theoretical background, detailed experimental protocols, data presentation, and visualization of key processes.
Introduction
The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] Its activation is implicated in various physiological processes, including anxiety, pain perception, and the regulation of gastric acid secretion and smooth muscle contraction.[1][2] Consequently, CCK-B receptor antagonists are of significant interest for therapeutic applications in neuropsychiatric and gastrointestinal disorders.[3][4][5]
Organ bath studies are a classical and indispensable in vitro pharmacological tool for characterizing the effects of novel compounds on tissue contractility.[6][7][8] This methodology allows for the determination of key pharmacological parameters such as potency (EC50), affinity (pA2), and the nature of antagonism (competitive vs. non-competitive) of receptor ligands in a physiologically relevant ex vivo environment.[9]
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by agonists such as cholecystokinin (CCK) or gastrin initiates a signaling cascade primarily through the Gq alpha subunit of its associated G-protein.[10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11] The elevated intracellular calcium and PKC activation contribute to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to cellular responses such as smooth muscle contraction.[2][6]
Figure 1: CCK-B Receptor Signaling Pathway.
Experimental Protocols
This section details the methodology for conducting organ bath experiments to assess the antagonistic properties of a test compound at the CCK-B receptor.
Materials and Reagents
-
Tissue: Guinea pig gallbladder or rat stomach fundus strips are commonly used preparations expressing CCK-B receptors.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is a standard choice. Its composition (in mM) is: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[11]
-
Agonist: Cholecystokinin octapeptide (CCK-8) or Gastrin-I are suitable agonists.
-
CCK-B Receptor Antagonist: The test compound to be evaluated (e.g., YM022, L-740,093).
-
Organ Bath System: A multi-chamber organ bath with temperature control (37°C), aeration, and isometric force transducers connected to a data acquisition system.[4][12]
Tissue Preparation and Mounting
-
Humanely euthanize the animal according to institutional guidelines.
-
Immediately dissect the desired tissue (e.g., gallbladder, stomach fundus) and place it in ice-cold, oxygenated PSS.
-
Carefully prepare tissue strips of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long).
-
Suspend each tissue strip in an organ bath chamber filled with PSS maintained at 37°C and continuously aerated. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (typically 1 gram) and allow it to equilibrate for at least 60-90 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[13]
Experimental Procedure for Antagonist Characterization
The following protocol is designed to determine the pA2 value of a competitive antagonist using Schild analysis.
-
Initial Viability Check: After equilibration, challenge the tissue with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability and obtain a reference contraction. Wash the tissue thoroughly until the baseline tension is restored.[6]
-
Control Agonist Concentration-Response Curve (CRC):
-
Add the CCK-B agonist (e.g., CCK-8) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Allow the tissue to reach a stable contractile response at each concentration before adding the next.
-
Record the maximum contraction at each concentration.
-
After completing the CRC, wash the tissue extensively with PSS until the baseline is re-established.
-
-
Antagonist Incubation:
-
Introduce the first concentration of the CCK-B receptor antagonist into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.[14]
-
-
Agonist CRC in the Presence of Antagonist:
-
While the antagonist is still present, repeat the cumulative addition of the agonist as described in step 2.
-
Record the contractile responses. A competitive antagonist will cause a rightward shift in the agonist CRC without depressing the maximum response.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Wash the tissue thoroughly to remove both agonist and antagonist.
-
Repeat steps 3 and 4 with at least two other increasing concentrations of the antagonist.
-
References
- 1. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dmt.dk [dmt.dk]
- 7. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smooth muscle contraction of the fundus of stomach, duodenum and bladder from mice exposed to a stress-based model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 14. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting CCK-B Receptor Antagonist 2 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCK-B Receptor Antagonist 2, also known as YF476 or Netazepide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as compound 15b, YF476, or Netazepide, is a potent and selective, orally active antagonist for the Cholecystokinin-B (CCK-B) receptor.[1][2] It belongs to the benzodiazepine class of compounds. It has a high affinity for the CCK-B receptor, with reported IC50 and Ki values in the low nanomolar range, making it a valuable tool for studying the physiological and pathological roles of the CCK-B receptor.[1]
Q2: What are the primary applications of this antagonist?
This antagonist is primarily used in research to investigate the functions of the CCK-B receptor, which is found predominantly in the central nervous system and the gastrointestinal tract. Research applications include studying its role in anxiety, pain perception, gastric acid secretion, and the growth of certain cell types.
Q3: I am observing precipitation of the antagonist after diluting my DMSO stock solution into my aqueous buffer/cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the final concentration: The antagonist is highly potent, with an IC50 of 0.43 nM.[1] It's possible that your working concentration is unnecessarily high. Try performing a dose-response curve to determine the lowest effective concentration for your experiment.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Ensure your final DMSO concentration does not exceed the tolerance level of your specific cell line.
-
Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) buffer or medium can sometimes help maintain solubility.
-
Rapid mixing: Ensure rapid and thorough mixing of the solution immediately after adding the DMSO stock to the aqueous solution. This can be achieved by vortexing or repeated pipetting.
-
Consider using a surfactant: For in vitro biochemical assays (not cell-based), a very low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) in your buffer can help maintain solubility. However, this is generally not suitable for live-cell experiments.
Q4: What is the recommended storage condition for this compound?
For long-term storage, the solid powder form of the antagonist should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound can vary depending on the solvent and the presence of solubilizing agents. The following tables summarize available solubility data.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration | Comments |
| DMSO | 25 mg/mL (51.59 mM) | Requires sonication and warming to 70°C to achieve this concentration. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] |
Table 2: Formulations for In Vivo Experiments
These formulations have been used to prepare the antagonist for administration in animal models and may provide insights into solubilization strategies.
| Formulation Components (v/v) | Achieved Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL |
Note: The saturation point in these formulations is unknown. Preparation may require heating and/or sonication to achieve a clear solution. For in vivo studies, it is recommended to prepare fresh solutions daily.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass: The molecular weight of this compound is 484.55 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.85 mg of the compound.
-
Weigh the compound: Carefully weigh the required amount of the antagonist powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Solubilize: To aid dissolution, warm the solution to 70°C and sonicate until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C for up to 6 months.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol provides a general guideline. The final concentration of the antagonist and DMSO must be optimized for your specific cell line and experimental conditions.
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize the amount of DMSO added to your final culture, it is good practice to make an intermediate dilution in your cell culture medium or buffer. For example, to achieve a final concentration of 100 nM with 0.1% DMSO, you could first dilute your 10 mM stock 1:100 in medium to get a 100 µM intermediate solution (containing 1% DMSO), and then add this 1:1000 to your cells.
-
Final dilution: Directly before the experiment, add the required volume of the DMSO stock or intermediate dilution to your pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).
-
Mixing: Immediately after adding the antagonist, mix the solution thoroughly by gently swirling the culture plate or by pipetting up and down.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your treated samples.
Visualizations
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand (e.g., gastrin or cholecystokinin), it primarily signals through the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC), inositol triphosphate (IP3), and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). Downstream effects include the activation of the MAPK/ERK pathway, which is involved in cell proliferation and survival.
References
Technical Support Center: Optimizing CCK-B Receptor Antagonist 2 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of CCK-B Receptor Antagonist 2 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 15b, is a potent and orally active antagonist of the Cholecystokinin-B (CCK-B) receptor with a high affinity (IC50 = 0.43 nM).[1] The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor found in the brain and gastrointestinal tract.[2] When activated by its endogenous ligands, gastrin and cholecystokinin (CCK), the CCK-B receptor triggers a cascade of intracellular signaling pathways, primarily through Gq proteins, leading to the activation of phospholipase C and subsequent downstream effects.[3][4] By blocking this receptor, a CCK-B antagonist can inhibit these downstream signals.
Q2: What are the potential therapeutic applications of a CCK-B receptor antagonist?
A2: CCK-B receptors are involved in various physiological processes, including anxiety, pain perception, and gastric acid secretion.[2][5] Therefore, antagonists of this receptor have been investigated for their potential as anxiolytics, in pain management, and for treating disorders related to gastric acid secretion.[6][7]
Q3: How do I determine a starting dose for my in vivo study with a novel CCK-B receptor antagonist?
A3: A starting dose can be estimated by considering the compound's in vitro potency (IC50 or Ki value) and comparing it with existing data from similar CCK-B antagonists. A thorough literature search for compounds with similar structures or mechanisms of action is recommended. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling can also provide valuable predictions for initial dose selection.
Q4: What are common animal models used to evaluate the efficacy of CCK-B receptor antagonists?
A4: The choice of animal model depends on the therapeutic indication. For studying effects on gastric acid secretion, anesthetized rats with gastric fistulas are commonly used.[8][9][10] For assessing anxiolytic potential, rodent models such as the elevated plus-maze or zero-maze are frequently employed.[6][8][11]
CCK-B Receptor Signaling Pathway
The binding of agonists like gastrin or CCK to the CCK-B receptor initiates a signaling cascade that can be inhibited by this compound.
Caption: CCK-B Receptor Signaling Pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite high in vitro potency | Poor oral bioavailability due to low solubility or high first-pass metabolism. | - Formulation Optimization: For hydrophobic compounds, consider using co-solvents (e.g., PEG, ethanol), oil-based vehicles, or specialized formulations like liposomes, nanoparticles, or cyclodextrins.[2][3] - Route of Administration: If oral bioavailability is a persistent issue, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection. - Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area and dissolution rate of the compound.[12] |
| High variability in animal responses | Inconsistent drug exposure due to formulation issues or animal-to-animal differences in metabolism. | - Ensure Homogeneous Formulation: For suspensions, ensure vigorous and consistent mixing before each administration. - Fasting: Standardize the fasting period for animals before dosing, as food can significantly impact the absorption of some drugs. - Increase Sample Size: A larger number of animals per group can help to overcome individual variability. |
| Unexpected side effects or toxicity | Off-target effects or poor selectivity of the antagonist. | - Selectivity Profiling: Test the antagonist against a panel of other receptors, especially the closely related CCK-A receptor, to determine its selectivity. - Dose-Response Study: Conduct a thorough dose-response study to identify a therapeutic window with minimal side effects. - Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are not due to the administration vehicle itself. |
| Difficulty in dissolving the antagonist for administration | The compound is highly hydrophobic. | - Solubility Testing: Systematically test the solubility of the compound in various pharmaceutically acceptable solvents and co-solvent systems. - Formulation Strategies: Explore advanced formulation strategies such as solid dispersions, self-emulsifying drug delivery systems (SEDDS), or lipid-based formulations to improve solubility.[2][13] |
Quantitative Data Summary
The following table summarizes the in vitro potency and reported in vivo dosages for several known CCK-B receptor antagonists. This data can serve as a reference for dose-range finding studies with this compound.
| Antagonist | In Vitro Potency (IC50/Ki) | Animal Model | Route of Administration | Effective Dose Range | Primary Endpoint |
| This compound (compound 15b) | 0.43 nM (IC50) | - | Oral | - | - |
| YF476 | 0.068 - 0.62 nM (Ki)[14] | Rat, Dog | IV, Oral | 0.0086 - 0.020 µmol/kg[14] | Inhibition of pentagastrin-stimulated gastric acid secretion |
| L-365,260 | 1.9 - 2.0 nM (Ki)[15] | Rat | SC | 0.01 - 10 mg/kg[15] | Enhancement of morphine analgesia |
| L-365,260 | - | Rat | - | 1.0 - 5.0 mg/kg[8] | Anxiolytic-like effects in elevated zero-maze |
| PD 135158 | - | Rat | - | 100 µg/kg[8] | Anxiolytic-like effects in elevated zero-maze |
| CI-988 (PD 134308) | 1.7 nM (IC50)[1] | Rat | IV, SC | ED50: 0.05 µmol/kg[9] | Inhibition of pentagastrin-induced gastric acid secretion |
| Proglumide | - | Mouse | IV, Oral | 184 mg/kg (IV), 890 mg/kg (Oral)[16] | Antagonism of CCK-8 induced inhibition of gastric emptying |
Experimental Protocols
Protocol 1: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats
This protocol is adapted from methods described for evaluating CCK-B receptor antagonists.[9][10][17]
-
Animal Preparation:
-
Male Sprague-Dawley rats (200-250g) are fasted for 18-24 hours with free access to water.
-
Anesthetize the rats (e.g., with urethane).
-
Perform a tracheotomy to ensure a clear airway.
-
Surgically insert a gastric fistula to allow for the collection of gastric secretions.[8]
-
-
Drug Administration:
-
Administer the this compound or vehicle via the desired route (e.g., intravenous, subcutaneous, or oral gavage) at various doses.
-
Allow for a pre-treatment period based on the expected pharmacokinetics of the antagonist.
-
-
Stimulation and Sample Collection:
-
Infuse a submaximal dose of pentagastrin (a synthetic CCK-B agonist) to stimulate gastric acid secretion.
-
Collect gastric juice samples at regular intervals (e.g., every 15 minutes) for a defined period.
-
-
Analysis:
-
Measure the volume of each gastric sample.
-
Titrate the samples with a standardized NaOH solution to determine the acid concentration.
-
Calculate the total acid output for each collection period.
-
Determine the dose-dependent inhibition of acid secretion by the antagonist and calculate the ED50 value.
-
Protocol 2: Elevated Plus-Maze for Assessing Anxiolytic Activity in Rodents
This protocol is a standard method for evaluating anxiety-like behavior in rodents.[6]
-
Apparatus:
-
A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
-
Animal Handling and Acclimation:
-
Handle the mice or rats for several days prior to testing to reduce stress.
-
Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle at various doses via the chosen route.
-
The pre-treatment time will depend on the route of administration and the antagonist's pharmacokinetics.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
Experimental Workflow for In Vivo Testing
The following diagram outlines a typical workflow for the in vivo evaluation of a novel CCK-B receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of BOC-CCK-4 and L 365.260 on cortical 5-HT release in guinea-pigs on exposure to the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence for potentiation by CCK antagonists of the effect of cholecystokinin octapeptide in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of CCK-B Receptor Antagonist 2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of CCK-B Receptor Antagonist 2.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for a CCK-B receptor antagonist like Antagonist 2?
Poor oral bioavailability is often a result of two main factors: low aqueous solubility and poor membrane permeability.[1][2] For many investigational drugs, including certain CCK-B receptor antagonists, low solubility in gastrointestinal fluids is a primary hurdle, limiting the concentration of the drug available for absorption.[1] Additionally, the physicochemical properties of the antagonist might hinder its ability to pass through the intestinal epithelium into the bloodstream.[3] First-pass metabolism in the liver can also significantly reduce the amount of active drug that reaches systemic circulation.[3]
Q2: What initial steps can I take to assess the cause of poor bioavailability for this compound in my experiments?
To diagnose the root cause of poor bioavailability, a systematic approach is recommended. Start by determining the Biopharmaceutics Classification System (BCS) class of your antagonist. This involves measuring its aqueous solubility and intestinal permeability.[4] In vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide a preliminary assessment of permeability.[5] These initial experiments will help you determine if the primary issue is solubility, permeability, or a combination of both, guiding your strategy for improvement.
Q3: Are there any formulation strategies that can enhance the oral bioavailability of poorly soluble compounds like this compound?
Yes, several formulation strategies can improve the bioavailability of poorly soluble drugs.[6] These include:
-
Nanoparticle Technology: Reducing the particle size of the drug to the nanoscale can increase its surface area, leading to enhanced dissolution velocity and saturation solubility.[6][7][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[10][11]
Q4: Can a prodrug approach be effective for improving the bioavailability of this compound?
A prodrug strategy is a viable approach, particularly if poor permeability is a contributing factor to low bioavailability.[12][13][14] This involves chemically modifying the antagonist to create a more permeable derivative (the prodrug) that, once absorbed, is converted back to the active drug.[13] This strategy can be designed to target specific transporters in the intestine to enhance uptake.[12][15]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
Symptoms:
-
The concentration of this compound in dissolution media is consistently low.
-
Incomplete drug release from the formulation.
Possible Causes:
-
Poor aqueous solubility of the antagonist.
-
Crystalline nature of the drug substance.
-
Inadequate formulation design.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1 | Particle Size Reduction | Micronization or nanosizing increases the surface area available for dissolution.[11] | Increased dissolution rate. |
| 2 | Formulation with Solubilizing Excipients | Incorporate surfactants or co-solvents into the formulation to enhance the solubility of the antagonist.[9][10] | Improved drug release in dissolution studies. |
| 3 | Prepare an Amorphous Solid Dispersion | Convert the crystalline drug into a higher-energy amorphous form by dispersing it in a polymer. | Significantly enhanced dissolution rate and extent. |
| 4 | Complexation with Cyclodextrins | Form an inclusion complex to increase the aqueous solubility of the antagonist.[11][16] | Higher concentration of the drug in the dissolution medium. |
Issue 2: Poor Permeability in Caco-2 Cell Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell monolayer experiments.
-
High efflux ratio, suggesting active transport out of the cells.
Possible Causes:
-
The antagonist is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Suboptimal lipophilicity of the compound.
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome | | :--- | :--- | :--- | | 1 | Co-administration with an Efflux Inhibitor | Perform Caco-2 assays with a known P-gp inhibitor (e.g., verapamil). | An increase in the Papp value would confirm that the antagonist is a P-gp substrate. | | 2 | Prodrug Synthesis | Synthesize a more lipophilic prodrug of the antagonist to enhance passive diffusion.[14] | Increased permeability across the Caco-2 monolayer. | | 3 | Formulation with Permeation Enhancers | Include excipients that can transiently open tight junctions between intestinal cells. | Improved transport of the antagonist across the cell layer. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Prepare a pre-suspension by dispersing this compound in an aqueous solution of the stabilizer.
-
Homogenize the pre-suspension at low pressure for a few cycles to ensure uniform mixing.
-
Increase the pressure of the homogenizer to approximately 1500 bar and process the suspension for 10-20 cycles.
-
Monitor the particle size of the nanosuspension using a particle size analyzer at regular intervals.
-
Continue homogenization until the desired particle size (typically below 200 nm) is achieved.
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 2: In Vitro Permeability Assessment using PAMPA
Objective: To assess the passive permeability of this compound and its formulated versions.
Materials:
-
PAMPA plate system (with a lipid-impregnated artificial membrane)
-
This compound solution/formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or LC-MS/MS
Methodology:
-
Pre-coat the donor wells of the PAMPA plate with the lipid solution.
-
Add the this compound solution/formulation to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate "sandwich" and incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the antagonist in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Different Formulations of this compound
| Formulation | Particle Size (nm) | Solubility (µg/mL) | Dissolution Rate (µ g/min ) |
| Unprocessed Antagonist | 5500 ± 450 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Micronized Antagonist | 850 ± 150 | 0.6 ± 0.1 | 1.5 ± 0.3 |
| Nanosuspension | 180 ± 30 | 5.2 ± 0.8 | 15.8 ± 2.1 |
| Solid Dispersion | N/A | 12.5 ± 1.5 | 35.2 ± 3.5 |
Table 2: In Vitro Permeability and In Vivo Bioavailability Data for Different Formulations of this compound
| Formulation | Caco-2 Papp (x 10⁻⁶ cm/s) | Oral Bioavailability (%) in Rats |
| Unprocessed Antagonist | 0.2 ± 0.05 | < 1% |
| Nanosuspension | 0.3 ± 0.07 | 8 ± 2% |
| Prodrug of Antagonist 2 | 2.5 ± 0.4 | 25 ± 5% |
| Nanosuspension of Prodrug | 2.8 ± 0.5 | 45 ± 7% |
Visualizations
Caption: CCK-B Receptor Signaling Cascade.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmamanufacturing.com [pharmamanufacturing.com]
- 4. scispace.com [scispace.com]
- 5. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved delivery of poorly soluble compounds using nanoparticle technology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. longdom.org [longdom.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
identifying off-target effects of CCK-B Receptor Antagonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of CCK-B Receptor Antagonist 2.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent and orally active antagonist for the Gastrin/CCK-B receptor, with a reported IC50 value of 0.43 nM.[1] It also exhibits activity at the CCK-A receptor, though with significantly lower potency (IC50 of 1.82 μM)[1].
Q2: What are off-target effects and why are they a concern for this compound?
Off-target effects occur when a drug interacts with unintended molecular targets within the body.[2] These interactions can lead to unforeseen side effects, toxicity, or a misinterpretation of the drug's primary mechanism of action.[3] For a selective compound like this compound, understanding its off-target binding profile is crucial for accurate preclinical assessment and ensuring therapeutic safety.
Q3: What are some potential off-target classes to consider for a compound like this compound?
Given its chemical structure (though not publicly disclosed, assumptions can be made based on other non-peptide antagonists), potential off-target classes for small molecules like this compound could include other G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes. It is standard practice in drug discovery to screen compounds against a panel of such targets to identify potential liabilities.[4]
Q4: How can I predict potential off-target effects of this compound in silico?
Computational approaches are valuable for predicting potential off-target interactions.[5][6] These methods utilize the chemical structure of the antagonist to screen against databases of known protein binding sites. Techniques include:
-
Chemical Similarity-based Methods: Comparing the structure of this compound to compounds with known off-target activities.[7]
-
Pharmacophore Modeling: Identifying the key chemical features of the antagonist and searching for similar patterns in other protein targets.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with this compound.
Issue 1: Unexpected Phenotypic Effects in Cell-Based Assays
Possible Cause: The observed cellular phenotype may be due to an off-target effect of this compound, rather than its intended action on the CCK-B receptor.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that the CCK-B receptor is expressed in your cell line and that the antagonist is engaging with it at the concentrations used. This can be done using a target engagement assay, such as a cellular thermal shift assay (CETSA).
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the CCK-B receptor. If the phenotype is on-target, an excess of the receptor may titrate out the antagonist and reverse the effect.
-
Use a Structurally Unrelated Antagonist: Treat the cells with a different, structurally distinct CCK-B receptor antagonist. If the same phenotype is observed, it is more likely to be an on-target effect. If the phenotype is not replicated, it suggests an off-target effect specific to this compound.
-
CRISPR-Cas9 Knockout: Use CRISPR-Cas9 to knock out the gene encoding the CCK-B receptor (CCKBR) in your cell line.[3][8] If this compound still elicits the same phenotypic response in the knockout cells, it confirms an off-target mechanism.[3]
Issue 2: Discrepancy Between in vitro Potency and in vivo Efficacy/Toxicity
Possible Cause: The in vivo effects may be influenced by off-target interactions that are not apparent in simplified in vitro models.
Troubleshooting Steps:
-
Broad Off-Target Screening: Subject this compound to a comprehensive off-target screening panel. This typically involves radioligand binding assays or enzymatic assays against a wide range of receptors, ion channels, and enzymes.[4]
-
Phenotypic Screening: Utilize phenotypic screening platforms, such as high-content imaging or cell-based arrays, to assess the compound's effects on various cellular processes and pathways in an unbiased manner.[2]
-
Proteome-wide Analysis: Employ techniques like proteome arrays or chemical proteomics to identify the full spectrum of proteins that this compound binds to within a cellular lysate.[9]
Data Presentation
Table 1: Known and Hypothetical Off-Target Profile of this compound
| Target | Target Class | Assay Type | Potency (IC50/Ki) | Data Source |
| CCK-B Receptor | GPCR | Radioligand Binding | 0.43 nM | [1] |
| CCK-A Receptor | GPCR | Radioligand Binding | 1.82 µM | [1] |
| Dopamine D2 Receptor | GPCR | Radioligand Binding | > 10 µM | Hypothetical |
| Serotonin 5-HT2A Receptor | GPCR | Radioligand Binding | > 10 µM | Hypothetical |
| hERG Channel | Ion Channel | Electrophysiology | > 10 µM | Hypothetical |
| ABL1 Kinase | Kinase | Enzymatic Assay | > 10 µM | Hypothetical |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CCKBR to Validate On-Target Effects
Objective: To determine if the cellular effects of this compound are mediated through the CCK-B receptor.
Methodology:
-
gRNA Design and Synthesis: Design and synthesize at least two independent guide RNAs (gRNAs) targeting an early exon of the CCKBR gene to induce frameshift mutations. Use online design tools to minimize predicted off-target cleavage events.[8]
-
Cas9 and gRNA Delivery: Co-transfect the target cells with a plasmid expressing Cas9 nuclease and a plasmid expressing the designed gRNA. Alternatively, deliver Cas9/gRNA ribonucleoprotein (RNP) complexes via electroporation.
-
Single-Cell Cloning: After transfection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.
-
Genotyping and Validation: Expand the single-cell clones and screen for successful knockout by PCR amplification of the target locus followed by Sanger sequencing or a T7 endonuclease I assay. Confirm the absence of CCK-B receptor protein expression by Western blot or flow cytometry.
-
Phenotypic Assay: Treat the validated CCKBR knockout cells and parental (wild-type) cells with a dose-response of this compound. Compare the phenotypic outcomes between the two cell lines. An identical response in both lines indicates an off-target effect.
Protocol 2: Kinase Panel Screening
Objective: To assess the potential for this compound to inhibit the activity of a broad range of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Select a commercially available kinase screening panel (e.g., a panel of 100 common kinases). These panels typically utilize radiometric, fluorescent, or luminescent readouts.
-
Assay Performance: The screening is usually performed by a contract research organization (CRO). The compound is typically tested at a fixed concentration (e.g., 10 µM) against the kinase panel.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. Any significant inhibition ("hit") is then followed up with a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for identifying off-target effects of a small molecule antagonist.
Caption: On-target action of this compound on the CCK-B signaling pathway.
References
- 1. This compound | Gastrin/CCK-B Antagonist | DC Chemicals [dcchemicals.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Minimizing Variability in CCK-B Receptor Antagonist Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize variability in Cholecystokinin-B (CCK-B) receptor antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CCK-B receptor antagonists? A1: CCK-B receptor antagonists work by competitively binding to CCK-B receptors, which are primarily found in the central nervous system and the gastrointestinal tract.[1][2] This binding action blocks the endogenous ligands, cholecystokinin (CCK) and gastrin, from activating the receptor.[1][3] By preventing this activation, the antagonists inhibit the downstream signal transduction pathways, leading to a reduction or complete inhibition of the typical physiological responses induced by CCK and gastrin, such as gastric acid secretion and anxiety-related behaviors.[1][2][4]
Q2: What are the most common sources of variability in CCK-B receptor antagonist experiments? A2: Variability in these experiments can arise from several factors:
-
Species-Specific Differences: The affinity and efficacy of antagonists can vary significantly between species (e.g., human, rat, dog) due to differences in receptor structure.[5][6]
-
Reagent Quality and Consistency: Inconsistent quality of antagonists, ligands, cell lines, and assay buffers can lead to poor reproducibility.[7]
-
Experimental Conditions: Minor fluctuations in incubation times, temperatures, and pH can impact binding kinetics and functional responses.[7]
-
Cellular Factors: The expression level of the CCK-B receptor, cell passage number, and cell health can all affect the magnitude of the response.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the response to subsequent stimulation.[8][9]
Q3: How do I select the appropriate CCK-B receptor antagonist for my study? A3: The choice of antagonist depends on the experimental goals:
-
Selectivity: Determine if you need an antagonist selective for the CCK-B receptor over the CCK-A receptor. Many non-peptide antagonists offer high selectivity (over 1000-fold).[10] For example, L-365,260 shows high selectivity for CCK-B receptors in rats and humans.[5]
-
In Vitro vs. In Vivo: For in vivo studies, consider the antagonist's pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.[4][11] Peptide-based antagonists like CI-988 have been used but may have limited utility due to rapid breakdown.[4]
-
Species: Ensure the antagonist has been validated and shows high affinity in your chosen animal model or cell line, as affinities can differ across species.[5]
Troubleshooting Guides
In Vitro Binding Assays
Q: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I fix it? A: High non-specific binding obscures the specific signal. Potential causes include issues with the filter plates, radioligand, or washing steps.
-
Solution 1: Optimize Blocking. Pre-treat glass fiber filter plates with an agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.
-
Solution 2: Reduce Radioligand Concentration. Use a radioligand concentration at or below its Kd value for the receptor to minimize binding to non-target sites.
-
Solution 3: Improve Washing. Increase the number of wash cycles and ensure the wash buffer is cold and has the correct ionic strength to efficiently remove unbound radioligand without disrupting specific binding.[12]
-
Solution 4: Include a Blocking Agent. Add a blocking agent such as Bovine Serum Albumin (BSA) to the assay buffer to reduce the binding of the radioligand to the surfaces of tubes and plates.[7]
Q: My binding assay results are not reproducible. What steps can I take to improve consistency? A: Poor reproducibility is often due to inconsistencies in sample preparation and assay conditions.[7]
-
Solution 1: Standardize Protocols. Ensure strict adherence to standardized protocols for every step, from cell membrane preparation to final measurements.[7]
-
Solution 2: Verify Reagent Stability. Aliquot and store reagents, especially the antagonist and radioligand, at the recommended temperature to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Solution 3: Ensure Homogeneous Receptor Preparation. Ensure the cell membrane preparation is homogenous. Vortex gently before aliquoting into assay wells to ensure a consistent amount of receptor in each replicate.
-
Solution 4: Control Incubation Parameters. Precisely control incubation time and temperature. Use a temperature-controlled shaker or water bath to ensure uniformity across all samples.
Cell-Based Functional Assays (e.g., Calcium Flux)
Q: I am not detecting a significant intracellular calcium signal after stimulating cells with a CCK-B agonist. What is the problem? A: A weak or absent signal can be due to issues with the cells, the dye loading, or the receptor's functional coupling.
-
Solution 1: Confirm Receptor Expression and Function. Verify that your cell line expresses functional CCK-B receptors. The CCK-B receptor is known to couple to Gq/G11 proteins, which activate the phospholipase C pathway and lead to an increase in intracellular calcium.[3][13]
-
Solution 2: Optimize Dye Loading. The optimal concentration of calcium-sensitive dyes (e.g., Indo-1, Fluo-4) and loading time can vary between cell types.[14][15] Titrate the dye concentration (typically 1-10 µM) and incubation time (e.g., 30-60 minutes) to find the best signal-to-noise ratio.[14]
-
Solution 3: Check Cell Health. Ensure cells are healthy and not overgrown, as this can impact their ability to respond to stimuli. Perform assays on cells at 80-90% confluency.
-
Solution 4: Use a Positive Control. Use a known activator of calcium flux, such as the ionophore ionomycin, to confirm that the cells can produce a calcium signal and that the detection system is working correctly.[14]
Q: The baseline fluorescence in my calcium assay is high and variable. How can I reduce it? A: High background can mask the specific signal from receptor activation.
-
Solution 1: Wash Cells Post-Loading. After loading the cells with a calcium-sensitive dye, wash them thoroughly with assay buffer to remove any extracellular dye that has not been taken up by the cells.
-
Solution 2: Allow for De-esterification. After washing, allow cells to incubate for a period (e.g., 30 minutes) at room temperature or 37°C in the dark. This allows intracellular esterases to cleave the AM ester group from the dye, trapping it inside the cell and activating its fluorescence.[16]
-
Solution 3: Optimize Blocking Conditions. Use blocking agents to minimize non-specific binding that can contribute to background noise.[7]
In Vivo Experiments
Q: My CCK-B antagonist shows lower than expected efficacy in my animal model. Why might this be? A: In vivo efficacy is complex and depends on pharmacology, pharmacokinetics, and the specific animal model.
-
Solution 1: Verify Antagonist-Receptor Affinity in the Specific Species. Antagonist affinity can differ significantly between species. For instance, L-365,260 has high affinity for CCK-B receptors in rats and humans but not in dogs.[5] Confirm the antagonist's potency in your chosen species before beginning large-scale studies.
-
Solution 2: Assess Pharmacokinetics and Bioavailability. The antagonist may have poor absorption, rapid metabolism, or an inability to reach the target tissue (e.g., cross the blood-brain barrier for central effects).[11] Review existing literature on the compound's pharmacokinetic profile or conduct preliminary studies to determine optimal dosing and administration routes.
-
Solution 3: Consider the Physiological State of the Animal. Factors such as stress, diet, and the circadian rhythm of the animals can influence the endogenous levels of CCK and gastrin, potentially affecting the antagonist's efficacy. Standardize housing and experimental conditions to minimize these variables.
Quantitative Data
Table 1: Binding Affinities of Common CCK-B Receptor Ligands
| Compound | Type | Receptor | Species | Assay Type | Affinity (IC50 / Ki) | Reference(s) |
| CCK-8 | Agonist | Human CCK-B | Human | Binding Assay | ~2 nM (IC50) | [5] |
| Gastrin-17-I | Agonist | Human CCK-B | Human | Binding Assay | High Affinity | [5] |
| L-365,260 | Antagonist | Human CCK-B | Human | Binding Assay | ~10 nM (IC50) | [5] |
| L-364,718 (Devazepide) | Antagonist | Human CCK-B | Human | Binding Assay | ~1800 nM (IC50) | [5] |
| YF476 | Antagonist | CCK-B | Rat | In vivo | 0.002 µmol/kg/hr (ID50) | [17] |
| PD135158 | Antagonist | CCK-B | Guinea Pig | Binding Assay | 3.1 nM (Ki) | [18] |
Table 2: Key Parameters for In Vitro CCK-B Receptor Assays
| Parameter | Radioligand Binding Assay | Intracellular Calcium Flux Assay |
| Cellular Model | Stably transfected cell lines (e.g., HEK293, CHO) or tissue homogenates | Adherent or suspension cells expressing CCK-B receptors (e.g., HEK293) |
| Typical Ligand | Radiabeled CCK-8 or Gastrin | Unlabeled CCK-8 or Gastrin |
| Detection Method | Scintillation counting | Fluorimetry (e.g., plate reader with injectors) |
| Key Reagents | Radioligand, unlabeled antagonist, filter plates (e.g., glass fiber), scintillation cocktail | Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM), assay buffer, ionomycin (positive control) |
| Common Issues | High non-specific binding, low signal-to-noise ratio | Low signal, high background fluorescence, dye leakage |
| Primary Endpoint | IC50 or Ki values of the antagonist | EC50 (agonist) or IC50 (antagonist) values |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted for a 96-well format using cell membranes from a cell line stably expressing the human CCK-B receptor.
-
Membrane Preparation: Culture and harvest cells expressing the CCK-B receptor. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
A serial dilution of the unlabeled CCK-B receptor antagonist.
-
A fixed, low concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8) near its Kd value.
-
The cell membrane preparation (e.g., 5-20 µg of protein per well).
-
-
Define Controls:
-
Total Binding: Wells containing only buffer, radioligand, and membranes.
-
Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of an unlabeled agonist (e.g., 1 µM CCK-8) to saturate the receptors.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Intracellular Calcium Flux Assay
This protocol describes measuring CCK-B receptor activation in living cells using a fluorescent plate reader.
-
Cell Plating: Seed adherent cells expressing the CCK-B receptor into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow them to attach.
-
Dye Loading:
-
Washing: Gently wash the cells two times with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.
-
De-esterification: Add fresh assay buffer to each well and incubate for 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.[16]
-
Assay Measurement:
-
Place the cell plate into a fluorescent plate reader equipped with injectors for compound addition.[16]
-
Measure the baseline fluorescence for several seconds.
-
Inject the CCK-B receptor antagonist at various concentrations and incubate for a predetermined time.
-
Inject a fixed concentration of a CCK-B agonist (e.g., CCK-8 at its EC80 concentration).
-
Immediately measure the change in fluorescence over time (typically 1-3 minutes).[15]
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition. Plot the response against the log concentration of the antagonist to generate an inhibition curve and calculate the IC50 value.
Mandatory Visualizations
Caption: CCK-B Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for In Vitro Assays.
Caption: Experimental Workflow for Calcium Flux Assay.
References
- 1. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 3. innoprot.com [innoprot.com]
- 4. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
- 8. G protein-coupled receptor desensitization as a measure of signaling: modeling of arrestin recruitment to activated CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-induced Internalization of Cholecystokinin Receptors: DEMONSTRATION OF THE IMPORTANCE OF THE CARBOXYL TERMINUS FOR LIGAND-INDUCED INTERNALIZATION OF THE RAT CHOLECYSTOKININ TYPE B RECEPTOR BUT NOT THE TYPE A RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholecystokinin peptidomimetics as selective CCK-B antagonists: design, synthesis, and in vitro and in vivo biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 14. bu.edu [bu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. Evaluation of three novel cholecystokinin-B/gastrin receptor antagonists: a study of their effects on rat stomach enterochromaffin-like cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: CCK-B Receptor Antagonist 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of CCK-B Receptor Antagonist 2 in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is crucial to maintain the integrity of the compound. Recommendations for both solid form and solutions are provided below.
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Avoid repeated freeze-thaw cycles.[1] |
Q2: What is the recommended solvent for this compound?
A: The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). For in vivo experiments, a specific co-solvent mixture is advised to improve solubility and bioavailability.
Q3: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. Due to the hydrophobic nature of many non-peptide CCK-B antagonists, gentle warming and sonication may be necessary to achieve complete dissolution. Be aware that hygroscopic (water-absorbing) DMSO can significantly impact solubility.
Q4: Is the stability of this compound affected by pH?
A: Yes, the stability of dipeptoid CCK-B receptor antagonists, a class to which this compound belongs, is known to be pH-dependent. For the related compound CI-988, maximum stability is observed at a pH of 6.5. Deviations from this optimal pH can lead to degradation.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Precipitation of the compound upon dilution in aqueous buffer.
Cause: this compound is a hydrophobic compound, and its solubility in aqueous solutions is limited. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Maintain a final DMSO concentration in your experimental medium that is sufficient to keep the antagonist in solution, typically between 0.1% and 0.5% for most cell lines. However, always perform a vehicle control to account for any effects of DMSO on your experimental system.
-
Use a Co-Solvent System for In Vivo Studies: For animal studies, a recommended solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This mixture helps to maintain the solubility of the antagonist upon administration.
-
Prepare Fresh Dilutions: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.
-
Serial Dilution in DMSO: If you need to prepare a dilution series, perform the serial dilutions in DMSO before the final dilution into the aqueous experimental medium.
Issue 2: Inconsistent or unexpected experimental results.
Cause: This can be due to the degradation of the antagonist in solution. The stability of similar dipeptoid CCK-B antagonists is known to be influenced by pH and temperature.
Solutions:
-
Maintain Optimal pH: If possible, maintain the pH of your experimental buffer around 6.5, which is the theoretical pH of maximum stability for the related compound CI-988.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation that can occur with repeated changes in temperature.[1]
-
Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared solutions to ensure the compound's integrity.
Issue 3: Difficulty dissolving the compound.
Cause: The compound may not readily dissolve, especially if the DMSO has absorbed moisture.
Solution:
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO.
-
Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution and use an ultrasonic bath. For "this compound," warming to 70°C with sonication is a suggested method by the supplier.
Experimental Protocols & Data
Detailed Methodologies:
While specific experimental protocols will vary depending on the research question, a general workflow for assessing the antagonist's activity is provided below.
Caption: A general experimental workflow for testing the efficacy of a CCK-B receptor antagonist.
Quantitative Data Summary:
The following table summarizes the known stability and solubility data for this compound and a related dipeptoid antagonist, CI-988.
Table 2: Stability and Solubility Data
| Compound | Parameter | Value | Conditions |
| This compound | Solubility | ≥ 2.08 mg/mL (4.29 mM) | In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| CI-988 | Predicted t90 (time to 90% potency) | 2.1 years | Aqueous buffered solution at pH 6.5 and 30°C |
| Solubility | 0.94 mg/mL | Aqueous buffered solution at pH 6.5 and 30°C |
Signaling Pathway
The activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, initiates a cascade of intracellular signaling events. This compound acts by blocking this initial binding step.
References
unexpected behavioral effects of CCK-B Receptor Antagonist 2 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCK-B Receptor Antagonist 2 in animal models. Unexpected behavioral effects have been observed, and this resource aims to clarify these findings and provide practical advice for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anxiolytic effects of this compound in our elevated plus-maze (EPM) with standard, unstressed rodents. Is this unusual?
A1: This is a documented phenomenon. The anxiolytic effects of CCK-B antagonists, including compounds with a similar profile to this compound, are often context-dependent and may not be apparent in baseline anxiety models with unstressed animals.[1] It has been suggested that the EPM may not be the most suitable test for assessing the behavioral effects of CCK antagonists under normal conditions.[1] The role of CCK-B antagonists often emerges in potentiated anxiety states.[1]
Q2: Are there specific animal models where the anxiolytic effects of this compound are more robustly observed?
A2: Yes, the anxiolytic properties of CCK-B antagonists are more prominent in models of heightened anxiety or panic. For example, antagonists like PD134308 and PD135158 have shown efficacy in preventing withdrawal-induced anxiogenesis from substances such as diazepam, alcohol, and nicotine.[2] The mouse defense test battery (MDTB), which models aspects of panic, has also been suggested as a more reliable screening tool for these compounds compared to classical anxiety models.[3]
Q3: We have observed antidepressant-like effects with this compound in the forced swim test. Is this a known off-target effect?
A3: This is not considered an off-target effect but rather a complex downstream consequence of CCK-B receptor blockade. Several studies have reported antidepressant-like effects of CCK-B antagonists in various animal models.[4][5][6][7] This suggests that the CCK-B system is involved in the modulation of mood and depressive-like behaviors.
Q4: What is the proposed mechanism for the antidepressant-like effects of this compound?
A4: The antidepressant-like effects appear to be mediated through interactions with other neurotransmitter systems, particularly the opioid and dopamine systems.[4][7] For instance, the effects of the CCK-B antagonist L-365,260 in the conditioned suppression of motility test were blocked by a delta-opioid receptor antagonist, suggesting an indirect involvement of opioid signaling.[4] Additionally, these effects can be prevented by dopamine D1 and D2 receptor antagonists, indicating a crucial role for dopamine in this response.[7]
Q5: Can this compound induce paradoxical anxiogenic effects?
A5: While generally considered anxiolytic, there is some evidence for paradoxical effects under specific experimental conditions. For example, one study found that the CCK-B agonist BC 264 produced anxiogenic-like effects when co-administered with increasing doses of the CCK-B antagonist L-365,260.[8] This highlights the complexity of the CCK-B receptor system and the potential for unexpected outcomes depending on the specific pharmacological context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of anxiolytic effect in standard models (e.g., EPM, light/dark box). | The experimental model may not be sensitive to the effects of CCK-B antagonists under baseline conditions.[1][3] | Consider using models of heightened anxiety, such as drug withdrawal-induced anxiety or fear-potentiated startle.[1][2] The mouse defense test battery is also a recommended alternative.[3] |
| High variability in behavioral responses between animals. | The effects of CCK-B antagonists can be influenced by the baseline anxiety state of the animals. | Ensure consistent and minimal handling of animals prior to testing to reduce stress-induced variability. Consider screening animals for baseline anxiety levels. |
| Observed antidepressant-like effects are not reproducible. | The interaction with opioid or dopamine systems may be influenced by other experimental variables. | Ensure that other concurrently administered drugs do not interfere with opioid or dopamine signaling. Verify the dose and timing of administration. |
| Unexpected motor effects (e.g., hyperactivity). | While not a primary effect, CCK-B antagonists can modulate dopamine, which is involved in motor control.[9] | Carefully score locomotor activity to differentiate between anxiolytic effects and general motor stimulation. Use appropriate control groups to assess baseline activity. |
Quantitative Data Summary
Table 1: Effects of CCK-B Antagonists in Different Behavioral Paradigms
| Compound | Animal Model | Dose Range | Observed Effect | Reference |
| L-365,260 | Forced Swim Test (mice) | 0.2 - 2 mg/kg | Antidepressant-like (decreased immobility) | [4][7] |
| PD 135158 & LY 288513 | Mouse Defense Test Battery | 0.001 - 3 mg/kg | Anti-panic-like (decreased avoidance distance) | [3] |
| L-365,260 | Black/White Exploration Test (mice) | Not specified | No robust anxiolytic-like effects | [10] |
| PD134308 & PD135158 | Drug Withdrawal (rats) | Not specified | Prevention of withdrawal-induced anxiogenesis | [2] |
| L-365,260 & PD 135158 | Elevated Zero-Maze (rats) | 1.0 - 5.0 mg/kg (L-365,260); 100 µg/kg (PD 135158) | Anxiolytic-like (increased open part exploration) | [11] |
Experimental Protocols
Forced Swim Test (Porsolt's Test) for Antidepressant-Like Effects
-
Apparatus: A cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test session: On day 1, mice are individually placed in the cylinder for 15 minutes.
-
Drug Administration: On day 2, this compound is administered (e.g., intraperitoneally) 30-60 minutes before the test session.
-
Test session: Mice are placed in the cylinder for 6 minutes. The duration of immobility (floating without struggling) during the last 4 minutes is recorded.
-
-
Expected Outcome: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[7]
Mouse Defense Test Battery (MDTB) for Anti-Panic-Like Effects
-
Apparatus: A test arena (e.g., a rectangular box) with a simulated predator (e.g., a robotic rat).
-
Procedure:
-
Habituation: The mouse is allowed to explore the arena for a set period.
-
Drug Administration: this compound is administered prior to the test.
-
Predator Exposure: The simulated predator is introduced into the arena.
-
Behavioral Scoring: Behaviors such as avoidance of the predator, risk assessment, defensive threat/attack, and escape attempts are recorded and scored.
-
-
Expected Outcome: An anti-panic-like effect is characterized by a significant decrease in the avoidance distance from the predator.[3]
Visualizations
Caption: Canonical CCK-B receptor signaling pathway and the blocking action of Antagonist 2.
Caption: Troubleshooting workflow for unexpected behavioral outcomes.
Caption: Relationship between CCK-B antagonism and observed behavioral effects.
References
- 1. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic effects of CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of CCKB antagonists in mice: antagonism by naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of CCK(B) receptor antagonists: involvement of the opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin B receptor antagonists for the treatment of depression via blocking long-term potentiation in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterogeneity of CCK-B receptors involved in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cholecystokinin-B receptor antagonist on dopamine system in tenascin mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing conflicting results with CCK-B Receptor Antagonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address conflicting results and other issues researchers may encounter when working with CCK-B Receptor Antagonist 2.
Troubleshooting Guides
Issue: Inconsistent anxiolytic-like effects in animal models.
Q1: We observe significant anxiolytic effects of our CCK-B antagonist in the elevated plus-maze (EPM) but not in a conflict test. Why are we seeing these conflicting results?
A1: This is a commonly observed discrepancy. The lack of consistent anxiolytic effects across different behavioral paradigms is a known issue with CCK-B receptor antagonists. Several factors can contribute to this:
-
Different Anxiety Models Measure Different Aspects of Anxiety: The EPM is a model of unconditioned anxiety based on the natural aversion of rodents to open, elevated spaces. In contrast, conflict tests, such as the Vogel punished drinking test, measure anxiety based on a conditioned response to an aversive stimulus. CCK-B antagonists may be more effective in modulating unconditioned fear responses than in conditioned anxiety paradigms. Some studies have found that CCK-B antagonists are inactive in conflict tests.[1]
-
Neuromodulatory Role of CCK-B Receptors: CCK-B receptors may not regulate baseline anxiety levels but rather modulate heightened states of anxiety. Therefore, their antagonists may only show effects in paradigms that induce a potentiated state of anxiety.
-
Species and Strain Differences: The expression and function of CCK-B receptors can vary between different rodent species and even strains, leading to different behavioral responses to antagonists.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Behavioral Assay: Consider using a battery of tests that assess different aspects of anxiety. The mouse defense test battery (MDTB) has been suggested as a potentially more reliable tool for screening CCK-B receptor antagonists for anti-panic-like effects.[1]
-
Induce a Heightened Anxiety State: If your model allows, consider introducing a stressor prior to antagonist administration to investigate its effects on a potentiated anxiety state.
-
Review the Literature for Your Specific Rodent Strain: Check for studies that have characterized the behavioral effects of CCK-B antagonists in the specific strain you are using.
Q2: Our CCK-B antagonist shows potent anxiolytic effects in rats, but this did not translate to our human clinical trials for Generalized Anxiety Disorder (GAD). What could be the reason for this translational failure?
A2: The discrepancy between preclinical and clinical findings is a significant challenge in the development of CCK-B receptor antagonists. Several key factors are thought to contribute to this:
-
Species Differences in Receptor Distribution: The expression and distribution of CCK-B receptors in the brains of rodents and humans are not identical.[2] These neuroanatomical differences can lead to different physiological and behavioral responses to the same compound. For example, the pig has been suggested as a potentially better model for studying the human brain's CCK-B receptor distribution.[2]
-
Complexity of Human Anxiety Disorders: Animal models, while useful, cannot fully replicate the complex psychopathology of human anxiety disorders like GAD, which involves cognitive, emotional, and social factors not fully captured in rodent behavior.
-
Pharmacokinetics and Bioavailability: Differences in drug metabolism and blood-brain barrier penetration between rodents and humans can lead to different effective concentrations of the antagonist at the target site.
-
Placebo Effect in Clinical Trials: Human clinical trials for anxiety disorders often have a high placebo response rate, which can make it difficult to demonstrate the efficacy of a new drug.
Troubleshooting and Future Directions:
-
Consider Alternative Animal Models: For future preclinical studies, explore the use of non-rodent species that may have a more similar CCK-B receptor distribution to humans.
-
Investigate Target Engagement in Humans: If possible, incorporate measures of target engagement (e.g., PET imaging) in your clinical trials to confirm that the antagonist is reaching the CCK-B receptors in the brain at sufficient concentrations.
-
Refine Clinical Trial Design: Carefully consider the patient population and endpoints in your clinical trials to minimize the impact of the placebo effect.
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of action of this compound?
A3: this compound acts as a competitive antagonist at the cholecystokinin-B (CCK-B or CCK2) receptor. This means it binds to the receptor without activating it, thereby blocking the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin. By preventing the activation of CCK-B receptors, the antagonist inhibits the downstream signaling pathways.
Q4: What are the main signaling pathways activated by CCK-B receptors?
A4: CCK-B receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Q5: Are there known off-target effects for commonly used CCK-B antagonists?
A5: The selectivity of CCK-B antagonists can vary. Some compounds may also have an affinity for the CCK-A receptor subtype, although many have been developed with high selectivity for CCK-B. It is crucial to check the selectivity profile of the specific antagonist you are using. For example, some benzodiazepine-based antagonists may have activity at other benzodiazepine binding sites. Always consult the manufacturer's data sheet and relevant literature for the selectivity profile of your compound.
Q6: We are observing high variability in our in vitro receptor binding assays. What are some common causes and solutions?
A6: High variability in receptor binding assays can arise from several sources:
-
Inconsistent Cell/Membrane Preparation: Ensure a standardized protocol for cell culture, harvesting, and membrane preparation to maintain consistent receptor expression levels.
-
Radioligand Degradation: Use fresh or properly stored radioligand and perform quality control checks to ensure its integrity.
-
Inadequate Washing Steps: Insufficient washing can lead to high non-specific binding. Optimize the number and duration of wash steps.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes.
-
Assay Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal and consistent between experiments.
Troubleshooting Tip: Include positive and negative controls in every assay to monitor for consistency and help identify the source of variability.
Data Presentation
Table 1: In Vitro Potency of Various CCK-B Receptor Antagonists on Gastrin-Evoked Pancreastatin Secretion from Isolated Rat ECL Cells
| Antagonist | Chemical Class | IC50 (nM) | pKB |
| YM022 | Benzodiazepine | 0.5 | 11.3 |
| AG041R | Ureidoindoline | 2.2 | 10.4 (apparent) |
| YF476 | Benzodiazepine | 2.7 | 10.8 |
| L-740,093 | Benzodiazepine | 7.8 | - |
| JB93182 | Benzimidazole | 9.3 | - |
| RP73870 | Ureidoacetamide | 9.8 | - |
| PD135158 | Tryptophan dipeptoid | 76 | - |
| PD136450 | Tryptophan dipeptoid | 135 | - |
| PD134308 (CI988) | Tryptophan dipeptoid | 145 | - |
Data adapted from a study on isolated rat stomach ECL cells.
Table 2: Binding Affinities (Ki) of Selected Ligands for CCK-A and CCK-B Receptors
| Ligand | Receptor Subtype | Ki (nM) |
| CCK-8 (sulfated) | CCK-A | ~0.6-1 |
| CCK-8 (sulfated) | CCK-B | ~0.3-1 |
| Gastrin | CCK-A | >1000 |
| Gastrin | CCK-B | ~0.3-1 |
| L-364,718 (Devazepide) | CCK-A | High affinity |
| L-364,718 (Devazepide) | CCK-B | Low affinity |
| L-365,260 | CCK-A | Lower affinity |
| L-365,260 | CCK-B | High affinity |
Ki values are approximate and can vary depending on the assay conditions and tissue source.
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) for Assessing Anxiolytic-like Effects in Rodents
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the CCK-B antagonist or vehicle control at the appropriate time before testing, allowing for sufficient time for the drug to become effective.
-
Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze freely for a set period (typically 5 minutes). c. Record the session using a video camera for later analysis.
-
Data Analysis: Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Interpretation: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the control group, without a significant change in total arm entries.
Protocol 2: In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats
-
Animal Preparation: Anesthetize the rat (e.g., with urethane) and perform a tracheotomy to ensure a clear airway.
-
Surgical Procedure: a. Ligate the pylorus to prevent gastric emptying. b. Insert a cannula into the forestomach through an incision in the esophagus for gastric perfusion. c. Insert a second cannula through the duodenal wall into the stomach lumen for collection of the perfusate.
-
Gastric Perfusion: Perfuse the stomach with a known volume of saline or a suitable buffer at a constant rate.
-
Sample Collection: Collect the gastric perfusate at regular intervals (e.g., every 15 minutes).
-
Acid Measurement: Determine the acid concentration in the collected samples by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.
-
Drug Administration: Administer the CCK-B antagonist intravenously or subcutaneously and continue to collect and analyze gastric perfusate to determine the inhibitory effect on basal or stimulated (e.g., by pentagastrin) acid secretion.
Mandatory Visualizations
Caption: Conflicting results between preclinical and clinical studies of CCK-B antagonists.
Caption: CCK-B receptor signaling pathway and antagonist inhibition.
Caption: General troubleshooting workflow for CCK-B antagonist experiments.
References
how to control for vehicle effects with CCK-B Receptor Antagonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCK-B Receptor Antagonist 2. The focus is on controlling for vehicle effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control group essential in my experiments with this compound?
A1: A vehicle is the solvent or carrier used to dissolve and administer the this compound. Since many non-peptide CCK-B antagonists are lipophilic and have poor water solubility, a vehicle is necessary for in vivo and in vitro studies.[1] A vehicle control group receives the same vehicle without the antagonist at the same volume and concentration as the treated group.[2] This is crucial to differentiate the pharmacological effects of the antagonist from any biological effects of the vehicle itself.[2]
Q2: How do I choose the right vehicle for my this compound?
A2: The choice of vehicle depends on the physicochemical properties of your specific CCK-B antagonist, the route of administration, and the experimental model.[2] For poorly soluble compounds, common vehicles include:
-
Aqueous solutions with co-solvents: A small percentage of DMSO or ethanol can be used to dissolve the compound, which is then further diluted in saline or PBS.[2]
-
Oil-based vehicles: For highly lipophilic antagonists, oils like corn oil or sesame oil can be used for oral or intraperitoneal administration.[2]
-
Suspensions: If the antagonist cannot be fully dissolved, a suspension can be created using agents like carboxymethylcellulose (CMC).[2]
It is critical to perform solubility tests with your specific antagonist in various potential vehicles to determine the best option.
Q3: What are some common vehicle effects I should be aware of?
A3: Vehicles can have their own biological effects that may confound your experimental results. For example:
-
DMSO: Can have anti-inflammatory and analgesic effects, and at higher concentrations, it can be toxic.[2]
-
Ethanol: Can affect the central nervous system and behavior.[2]
-
Oils: Can have metabolic effects and may cause localized inflammation.[2]
-
Surfactants (e.g., Tween 80): Can affect cell membranes and drug transport.
Therefore, a vehicle control group is indispensable for attributing observed effects solely to the this compound.
Q4: Can the vehicle affect the pharmacokinetics of my this compound?
A4: Yes, the vehicle can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the antagonist. For instance, lipid-based vehicles can enhance the oral bioavailability of lipophilic drugs.[3] The vehicle can also affect the rate of release from the injection site. It is important to consider these potential effects when designing and interpreting your studies.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in behavioral studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Vehicle has psychoactive effects. | Run a separate cohort of animals treated only with the vehicle and observe their behavior in the same paradigm. | The vehicle-treated group should show no significant behavioral changes compared to a naive (untreated) control group. |
| Inconsistent drug solubility or precipitation. | Visually inspect the drug-vehicle mixture for any precipitates before each administration. Prepare fresh solutions for each experiment. Consider using a different vehicle or adding a solubilizing agent. | The solution should be clear and free of visible particles, ensuring consistent dosing. |
| Stress from the administration route. | Acclimatize animals to the handling and injection procedures. Use the least stressful administration route possible for your experimental design. | Reduced stress-related behavioral artifacts in both the vehicle and antagonist-treated groups. |
Issue 2: High variability in in vitro assay results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Vehicle cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) with a range of vehicle concentrations. | Determine the maximum non-toxic concentration of the vehicle for your specific cell type. |
| Vehicle interacts with assay components. | Run the assay with the vehicle alone to check for any interference with the detection method (e.g., fluorescence or luminescence). | The vehicle alone should not produce a signal in the assay. |
| Drug precipitation in culture media. | Observe the culture media for any signs of precipitation after adding the drug-vehicle solution. Reduce the final concentration of the organic solvent (e.g., DMSO) in the media, typically to <0.1%. | The drug remains in solution in the culture media, ensuring consistent exposure to the cells. |
Experimental Protocols
Protocol 1: Vehicle-Controlled In Vivo Behavioral Study
This protocol outlines a basic design for a vehicle-controlled study to assess the anxiolytic effects of a this compound (using L-365,260 as an example) in a mouse model.
Materials:
-
This compound (e.g., L-365,260)
-
Vehicle (e.g., 10% DMSO in saline)
-
Experimental animals (e.g., male C57BL/6 mice)
-
Behavioral apparatus (e.g., Elevated Plus Maze)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve L-365,260 in 100% DMSO to create a stock solution.[4]
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., 1 mg/kg in 10% DMSO).
-
Prepare the vehicle control by diluting 100% DMSO with sterile saline to a final concentration of 10%.
-
-
Animal Groups:
-
Group 1: Vehicle control (10% DMSO in saline)
-
Group 2: this compound (e.g., 1 mg/kg L-365,260)
-
-
Administration: Administer the vehicle or antagonist solution via the chosen route (e.g., intraperitoneal injection) at a consistent volume (e.g., 10 ml/kg).
-
Behavioral Testing: At a predetermined time after injection (based on the antagonist's pharmacokinetics), conduct the behavioral test (e.g., 30 minutes post-injection for the Elevated Plus Maze).
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the antagonist-treated group to the vehicle-controlled group.
Visualizations
Signaling Pathway
Caption: CCK-B Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow
Caption: Workflow for a Vehicle-Controlled Experiment.
References
- 1. Development of CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
interpreting dose-response curves for CCK-B Receptor Antagonist 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with CCK-B Receptor Antagonist 2. The information is designed to assist researchers, scientists, and drug development professionals in interpreting dose-response curves and addressing common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve for this compound is not a classic sigmoidal shape. What are the possible causes and solutions?
A: An atypical dose-response curve can arise from several factors. Here’s a troubleshooting guide:
-
Low Purity of the Antagonist: Impurities can interfere with receptor binding, leading to a distorted curve.
-
Solution: Verify the purity of your antagonist using methods like HPLC. Always use high-purity compounds for dose-response experiments.
-
-
Solubility Issues: The antagonist may precipitate at higher concentrations, leading to a plateau or even a decrease in response.
-
Solution: Check the solubility of your compound in the assay buffer. The use of a small percentage of a solvent like DMSO may be necessary, but ensure the final concentration does not affect the cells or the assay.[1]
-
-
Off-Target Effects: At high concentrations, the antagonist might bind to other receptors or cellular components, causing unexpected biological responses.
-
Complex Antagonism: The antagonist may not be a simple competitive antagonist. It could be a non-competitive, uncompetitive, or partial inverse agonist.[3]
Q2: The IC50 value I obtained for my CCK-B receptor antagonist is significantly different from the literature values. Why might this be?
A: Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions.
-
Different Cell Lines or Tissues: The density of CCK-B receptors and the downstream signaling machinery can vary between cell types, affecting the antagonist's apparent potency.[5]
-
Assay Conditions: Factors such as incubation time, temperature, buffer composition, and the concentration of the agonist used can all influence the IC50 value.[1]
-
Solution: Standardize your protocol and ensure it aligns with established methods. When comparing your data to the literature, carefully check the experimental details.
-
-
Agonist Concentration: The IC50 of a competitive antagonist is dependent on the concentration of the agonist used.
-
Solution: Use a consistent and reported concentration of the agonist, typically around its EC50 or EC80, for your experiments.
-
Q3: I am observing high variability between my replicate experiments. How can I improve the reproducibility of my dose-response assays?
A: High variability can obscure the true biological effect. Here are some steps to improve consistency:
-
Cell Culture Consistency: Ensure cells are at a consistent passage number and confluence, as receptor expression can change with prolonged culture.
-
Precise Pipetting: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant errors in the final concentrations.
-
Edge Effects in Plates: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to altered concentrations.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Fill them with buffer or media instead.
-
-
Data Normalization: Normalize your data to a positive control (agonist alone) and a negative control (vehicle alone) to account for inter-plate variability.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of various CCK-B receptor antagonists from published studies.
Table 1: Binding Affinity (IC50) of CCK-B Receptor Antagonists
| Antagonist | Cell/Tissue | Radioligand | IC50 (nM) | Reference |
| L-365,260 | Guinea pig pancreatic acini | ¹²⁵I-BH-CCK-8 | ~10 | [5] |
| L-364,718 | Human CCK-B receptors (transfected COS-7) | ¹²⁵I-BH-CCK-8 | ~2000 | [5] |
| YM022 | Rat stomach ECL cells | - | 0.5 | [1] |
| AG041R | Rat stomach ECL cells | - | 2.2 | [1] |
| YF476 | Rat stomach ECL cells | - | 2.7 | [1] |
| L-740,093 | Rat stomach ECL cells | - | 7.8 | [1] |
| JB93182 | Rat stomach ECL cells | - | 9.3 | [1] |
| RP73870 | Rat stomach ECL cells | - | 9.8 | [1] |
| PD135158 | Rat stomach ECL cells | - | 76 | [1] |
| PD136450 | Rat stomach ECL cells | - | 135 | [1] |
| PD134308 | Rat stomach ECL cells | - | 145 | [1] |
| Devazepide (CCK-A selective) | Rat stomach ECL cells | - | ~800 | [1] |
Table 2: Functional Antagonist Potency (pKB) of CCK-B Receptor Antagonists
| Antagonist | Assay System | Agonist | pKB | Reference |
| YM022 | Rat stomach ECL cells (Pancreastatin secretion) | Gastrin | 11.3 | [1] |
| YF476 | Rat stomach ECL cells (Pancreastatin secretion) | Gastrin | 10.8 | [1] |
| AG041R (apparent pKB) | Rat stomach ECL cells (Pancreastatin secretion) | Gastrin | 10.4 | [1] |
Experimental Protocols
1. Radioligand Binding Assay for CCK-B Receptor
This protocol is a generalized procedure for determining the binding affinity of a CCK-B receptor antagonist.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human CCK-B receptor (e.g., transfected COS-7 cells) to ~80-90% confluency.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction by centrifugation.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CCK-B receptor ligand (e.g., ¹²⁵I-BH-CCK-8), and varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, include wells with an excess of a non-radiolabeled agonist (e.g., 1 µM gastrin-17).
-
Incubate the plate at 37°C for 30 minutes.[5]
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
2. Functional Assay: Inhibition of Gastrin-Induced Pancreastatin Secretion
This protocol describes a functional assay to measure the potency of a CCK-B receptor antagonist in inhibiting agonist-induced cellular responses.
-
Cell Culture and Preparation:
-
Isolate and culture enterochromaffin-like (ECL) cells from rat oxyntic mucosa.[1]
-
Culture the cells for 48 hours.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells and incubate them with varying concentrations of the CCK-B receptor antagonist for a predetermined time (e.g., 30 minutes).[1]
-
Add a fixed concentration of gastrin (e.g., 10 nM, a maximally effective concentration) to stimulate the cells in the continued presence of the antagonist.[1]
-
Include control wells with vehicle only (basal), gastrin only (maximal stimulation), and antagonist only.
-
-
Measurement of Pancreastatin Secretion:
-
After the incubation period, collect the cell supernatant.
-
Measure the concentration of pancreastatin in the supernatant using a radioimmunoassay (RIA).[1]
-
-
Data Analysis:
-
Construct dose-response curves by plotting the percentage of gastrin-stimulated pancreastatin secretion against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting inhibition curve.
-
To determine the antagonist dissociation constant (KB), construct gastrin dose-response curves in the absence and presence of increasing concentrations of the antagonist. Perform a Schild analysis by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration.[1]
-
Visualizations
Caption: CCK-B Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Dose-Response Curve Generation.
References
- 1. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translational Challenges of CCK-B Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cholecystokinin-B (CCK-B) receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical to clinical translation of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant discrepancy between the binding affinity of my CCK-B antagonist in rodent models and human cell lines?
A1: This is a well-documented challenge stemming from the species-specific differences in the CCK-B receptor. The amino acid sequences of the CCK-B receptor can vary between species, leading to conformational changes in the ligand-binding pocket. These differences can significantly alter the binding affinity and efficacy of antagonists. For instance, some antagonists may show high affinity for the rat CCK-B receptor but have considerably lower affinity for the human receptor.[1][2][3] It is crucial to characterize the pharmacology of your compound across multiple species, including human-derived cells or tissues, early in development.
Q2: My novel non-peptide CCK-B antagonist shows excellent in vitro potency but has poor oral bioavailability in animal studies. What are the potential reasons?
A2: Poor oral bioavailability is a common hurdle for many non-peptide CCK-B antagonists.[4][5] Several factors can contribute to this issue:
-
Physicochemical Properties: The compound's solubility, permeability, and stability can significantly impact its absorption from the gastrointestinal tract.
-
First-Pass Metabolism: The antagonist may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein in the intestines, which actively pump it back into the gut lumen.
Q3: We are struggling to establish a clear dose-response relationship in our preclinical efficacy studies. What could be the underlying issues?
A3: Several factors can obscure the dose-response relationship for CCK-B antagonists in vivo:
-
Suboptimal Pharmacokinetics: If the compound has a very short half-life or erratic absorption, it may not maintain sufficient target engagement over the dosing interval.[6]
-
Complex In Vivo Biology: The physiological response to CCK-B receptor blockade can be influenced by numerous factors, including the baseline level of endogenous ligands (gastrin and CCK), the expression level of the receptor in the target tissue, and compensatory mechanisms.
-
Off-Target Effects: At higher doses, the antagonist may interact with other receptors or targets, leading to non-specific effects that can confound the dose-response curve.
Q4: What are the key challenges in developing and validating biomarkers for CCK-B receptor antagonist target engagement?
A4: Developing robust biomarkers for target engagement is critical for successful clinical translation but presents several challenges.[7]
-
Direct vs. Indirect Biomarkers: Directly measuring receptor occupancy in the brain or other target tissues in humans is often not feasible.[7] Therefore, reliance is on indirect or pharmacodynamic (PD) biomarkers that reflect the downstream biological consequences of receptor blockade.
-
Selection of PD Biomarkers: Identifying a PD biomarker that is sensitive, specific, and reliably reflects the degree of target engagement can be difficult. For CCK-B antagonists, potential PD biomarkers could include changes in gastric acid secretion or alterations in specific neuropeptide levels, but these can be influenced by other factors.[8]
-
Translational Validity: A biomarker that works well in a preclinical model may not be relevant or easily measurable in humans.[7][9]
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Binding Assay Results
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate wells. | Pipetting errors or improper mixing. | Ensure proper pipette calibration and technique. Mix all reagents thoroughly before and during the assay. |
| Low specific binding signal. | Problems with the radioligand, receptor preparation, or assay buffer. | Verify the quality and specific activity of the radioligand. Use a fresh batch if necessary. Optimize the concentration of the receptor preparation. Ensure the assay buffer composition and pH are optimal. |
| Inconsistent IC50 values across experiments. | Differences in cell passage number or membrane preparation quality. | Use cells within a defined passage number range. Standardize the membrane preparation protocol to ensure consistency. |
Issue 2: Poor Correlation Between In Vitro Potency and In Vivo Efficacy
| Symptom | Possible Cause | Troubleshooting Step |
| High in vitro potency but low in vivo efficacy. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance). | Conduct thorough pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
| Inadequate target engagement in vivo. | Develop and validate a biomarker of target engagement to confirm that the antagonist is reaching and binding to the CCK-B receptor in the target tissue at effective concentrations. | |
| Species differences in receptor pharmacology. | Test the antagonist's binding affinity and functional activity on CCK-B receptors from the preclinical species and humans to assess potential discrepancies.[1][10] |
Data Presentation
Table 1: Species-Dependent Variability in IC50 Values for Select CCK-B Receptor Antagonists
| Antagonist | Rat (IC50, nM) | Guinea Pig (IC50, nM) | Human (IC50, nM) | Mouse (IC50, nM) | Dog (IC50, nM) |
| Tetronothiodin | 3.6 | 96 | 210 | 280 | N/A |
| L-156,586 | N/A | 11 | N/A | 220 | N/A |
| L-365,260 | High Affinity | High Affinity | High Affinity | High Affinity | Low Affinity |
Data synthesized from multiple sources.[1][3] N/A indicates data not available in the provided sources.
Table 2: Classes of Non-Peptide CCK-B Receptor Antagonists
| Class | Example Compounds | Key Characteristics |
| Benzodiazepines | L-365,260, YM022 | High affinity and selectivity for the CCK-B receptor.[11][12] |
| Ureido-acetamides | RP 69758, RP 72540 | Potent and selective non-peptide antagonists.[11][12] |
| Pyrazolidinones | LY 262,691 | A distinct chemical class of CCK-B antagonists.[11][12] |
| Glutamic Acid Analogues | CR2194 | Developed as selective CCK-B receptor antagonists.[11][12] |
| Dipeptoids | PD134308 | Designed as small molecule non-peptide analogues of CCK.[13] |
Experimental Protocols
Protocol 1: In Vitro CCK-B Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the CCK-B receptor.
Methodology:
-
Receptor Source: Use cell membranes prepared from a cell line stably expressing the human or animal CCK-B receptor (e.g., CHO-CCKBR).
-
Radioligand: A radiolabeled CCK-B receptor ligand with high affinity and specificity (e.g., [125I]CCK-8).
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing protease inhibitors and other necessary components.
-
Procedure: a. In a 96-well plate, add the receptor membrane preparation, radioligand, and varying concentrations of the test compound. b. For non-specific binding determination, include wells with a high concentration of a known unlabeled CCK-B ligand. c. Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Gastric Acid Secretion Assay in Isolated Lumen-Perfused Mouse Stomach
Objective: To assess the functional antagonist activity of a test compound on gastrin-stimulated gastric acid secretion.
Methodology:
-
Animal Model: Use an isolated lumen-perfused mouse stomach preparation.
-
Procedure: a. Perfuse the gastric lumen with a saline solution and collect the perfusate at regular intervals. b. Stimulate gastric acid secretion with a CCK-B receptor agonist like pentagastrin. c. Administer the test CCK-B antagonist at various concentrations. d. Measure the acid concentration in the collected perfusate by titration with NaOH to a pH of 7.0.
-
Data Analysis: Determine the inhibitory effect of the antagonist on agonist-stimulated gastric acid secretion and calculate the IC50 value.[4]
Visualizations
Caption: CCK-B receptor signaling cascade and antagonist intervention point.
Caption: A logical workflow for addressing key translational challenges.
References
- 1. Species specificity of pharmacological characteristics of CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 7. sapient.bio [sapient.bio]
- 8. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 9. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain CCK receptors: species differences in regional distribution and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in CCK-B Receptor Antagonist Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility and accuracy of their Cholecystokinin-B (CCK-B) receptor antagonist assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: High background signal in a radioligand binding assay.
-
Question: We are observing a high non-specific binding in our [¹²⁵I]-ligand binding assay for the CCK-B receptor. What are the potential causes and solutions?
-
Answer: High background in a radioligand binding assay can obscure the specific signal and lead to inaccurate affinity estimations. Here are the common causes and troubleshooting steps:
-
Inadequate Washing: Insufficient washing of the filters or plates can leave unbound radioligand, contributing to high background.
-
Solution: Increase the number of wash steps or the volume of wash buffer. Ensure the washing is performed quickly and at a cold temperature to minimize dissociation of the specific binding.
-
-
Radioligand Sticking to Assay Components: The radioligand may non-specifically adhere to the filter paper, assay plates, or pipette tips.
-
Solution: Pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can reduce non-specific binding. Using low-protein-binding plates and tips is also recommended. Including a carrier protein like bovine serum albumin (BSA) in the assay buffer can also help.
-
-
Hydrophobicity of the Antagonist: Highly lipophilic antagonist compounds may partition into the cell membranes non-specifically.
-
Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to reduce non-specific membrane interactions.
-
-
Radioligand Degradation: Degradation of the radioligand can lead to fragments that bind non-specifically.
-
Solution: Ensure the radioligand is stored correctly and is within its expiration date. Purity can be checked by techniques like HPLC.
-
-
Issue 2: Inconsistent IC50 values for a reference antagonist.
-
Question: Our calculated IC50 values for the reference CCK-B antagonist, L-365,260, are varying significantly between experiments. What could be causing this variability?
-
Answer: Inconsistent IC50 values are a common issue that can undermine the reliability of your screening campaign. Several factors can contribute to this:
-
Cell Passage Number and Health: The expression level of the CCK-B receptor can change with increasing cell passage number. Cell health and confluency at the time of the assay are also critical.
-
Solution: Use cells within a defined, narrow passage number range for all experiments. Standardize the cell seeding density and ensure cells are in a logarithmic growth phase and have a healthy morphology before starting the assay.[1]
-
-
Assay Buffer Composition: Variations in the composition of the assay buffer (e.g., pH, ionic strength, presence of divalent cations) can affect ligand binding.
-
Solution: Prepare a large batch of assay buffer for a series of experiments to minimize variability. Ensure all components are accurately measured and the pH is consistent.
-
-
Incubation Time and Temperature: Binding kinetics are temperature-dependent. If the binding has not reached equilibrium, slight variations in incubation time will lead to different IC50 values.
-
Solution: Optimize the incubation time to ensure equilibrium is reached. Perform all incubations in a temperature-controlled environment.
-
-
Pipetting Errors: Inaccurate pipetting of the antagonist, radioligand, or cells can introduce significant errors.
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For serial dilutions, ensure thorough mixing at each step.
-
Table 1: Reported Affinity (IC50/pKi) Values for Common CCK-B Receptor Antagonists
-
| Antagonist | Receptor Source | Assay Type | Affinity Value |
| L-365,260 | Mouse Cortex | Radioligand Binding | pKi = 8.41 ± 0.01[2] |
| L-365,260 | Rat Cortex | Radioligand Binding | Apparent pKi = 7.98 ± 0.05[2] |
| YF-476 | CCK-BR expressing cells | Radioligand Binding | IC50 = 0.10 nM[3] |
| CCK-B Receptor Antagonist 2 | Gastrin/CCK-B expressing cells | Functional Assay | IC50 = 0.43 nM[4][5] |
| PD 135158 | Mouse Cortex CCKB | Radioligand Binding | IC50 = 2.8 nM[6] |
| Itriglumide | CCKB expressing cells | Functional Assay | IC50 = 2.3 nM[6] |
| CI-988 (PD134308) | Mouse Cortex CCK2 | Radioligand Binding | IC50 = 1.7 nM[5] |
Issue 3: Low signal-to-noise ratio in a cell-based functional assay (e.g., Calcium Flux).
-
Question: We are struggling to get a robust signal window in our calcium flux assay for CCK-B receptor activation. What can we do to improve the signal-to-noise ratio?
-
Answer: A low signal-to-noise ratio in a functional assay can make it difficult to distinguish true hits from background noise. Here are some optimization strategies:
-
Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the receptor might be too low or too high (causing receptor desensitization).
-
Solution: Perform an agonist concentration-response curve to determine the EC80 concentration (the concentration that gives 80% of the maximal response). This concentration usually provides a good balance between a strong signal and the ability to detect antagonist activity.
-
-
Low Receptor Expression: The cell line may not be expressing a sufficient number of functional CCK-B receptors on the cell surface.
-
Solution: Verify receptor expression using a complementary technique like radioligand binding or western blotting. If using a transient transfection system, optimize the amount of plasmid DNA and transfection reagent.[7] Consider generating a stable cell line with high receptor expression.
-
-
Inefficient G-protein Coupling: The cell line's endogenous G-proteins may not couple efficiently to the overexpressed CCK-B receptor. The primary transduction mechanism for the CCK-B receptor is mediated by the Gq/G11 family of G-proteins.[8]
-
Solution: Co-transfect a promiscuous G-protein, such as Gα15 or Gα16, which can couple to a wide range of GPCRs and elicit a calcium response.[7]
-
-
Dye Loading and Quenching Issues: Inconsistent loading of the calcium-sensitive dye or quenching of the fluorescent signal can be problematic.
-
Solution: Optimize the dye loading time and temperature. Ensure that the antagonist compounds do not autofluoresce at the same wavelength as the dye. Run a control plate with compounds but without cells to check for interference.
-
-
Frequently Asked Questions (FAQs)
Q1: Which cell line is most appropriate for CCK-B receptor antagonist screening?
A1: The choice of cell line depends on the assay format. For binding assays, CHO-K1 or HEK293 cells stably transfected with the human CCK-B receptor are commonly used due to their robust growth and low endogenous GPCR expression.[9] For functional assays that measure downstream signaling, the cell line should have the necessary machinery for the chosen pathway (e.g., Gq proteins for calcium mobilization). If studying species-specific differences, it is crucial to use cells expressing the receptor from the species of interest.[10]
Q2: What are the key differences between a competitive binding assay and a functional antagonist assay?
A2: A competitive binding assay measures the ability of an antagonist to displace a labeled ligand (agonist or antagonist) from the receptor. It determines the antagonist's affinity (Ki) for the receptor but does not provide information about its functional effect. A functional antagonist assay measures the ability of the antagonist to block the biological response induced by an agonist (e.g., inhibition of calcium release or cAMP production). This assay determines the antagonist's potency (IC50) and efficacy.
Q3: How can I be sure my antagonist is selective for the CCK-B receptor over the CCK-A receptor?
A3: To determine selectivity, you need to perform counter-screening assays. This involves testing your antagonist in an identical assay format but using cells that express the CCK-A receptor instead of the CCK-B receptor. The ratio of the affinity or potency values (Ki or IC50) for the CCK-A receptor versus the CCK-B receptor will give you the selectivity index. A higher selectivity index indicates a more selective compound for the CCK-B receptor. For example, some compounds show over 1000-fold selectivity for the CCK-B receptor over the CCK-A receptor.[11]
Q4: What are the main signaling pathways activated by the CCK-B receptor?
A4: The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[8][12] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] The CCK-B receptor can also couple to Gs and G12/13 proteins, leading to the activation of adenylyl cyclase/cAMP and Rho-dependent pathways, respectively.[13] Furthermore, it can activate the MAP kinase (ERK) signaling cascade.[12][14]
Q5: What are some common reference agonists and antagonists for CCK-B receptor assays?
A5:
-
Agonists:
-
Pentagastrin: A synthetic peptide that is a potent CCK-B receptor agonist.
-
Cholecystokinin-8 (CCK-8), sulfated: The endogenous ligand, which binds with high affinity.
-
Gastrin-17: An endogenous peptide hormone that binds to the CCK-B receptor.
-
-
Antagonists:
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the affinity of a test antagonist for the CCK-B receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human CCK-B receptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test antagonist at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Radiolabeled ligand (e.g., [¹²⁵I]-Gastrin I) at a concentration close to its Kd.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
For determining non-specific binding, add a high concentration of a non-labeled reference antagonist (e.g., 1 µM L-365,260) instead of the test compound.
-
For determining total binding, add assay buffer instead of any antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) that has been pre-soaked in 0.5% PEI.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the antagonist affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay
This protocol outlines a method to measure the potency of a test antagonist in inhibiting agonist-induced calcium mobilization in cells expressing the CCK-B receptor.
-
Cell Plating:
-
Seed HEK293 cells stably expressing the human CCK-B receptor into black-walled, clear-bottom 96-well or 384-well plates.
-
Culture the cells overnight to allow them to attach and form a monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.
-
-
Antagonist Incubation:
-
After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the test antagonist at various concentrations to the appropriate wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration (e.g., EC80) of a CCK-B receptor agonist (e.g., pentagastrin) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
Calculate the response for each well (e.g., peak fluorescence minus baseline).
-
Normalize the data to the response of wells with agonist only (0% inhibition) and wells with no agonist (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Visualizations
Caption: CCK-B Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Flux Functional Assay Workflow.
References
- 1. marinbio.com [marinbio.com]
- 2. Analysis of variation in L-365,260 competition curves in radioligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Gastrin/CCK-B Antagonist | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 14. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating non-specific binding in CCK-B Receptor Antagonist 2 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding in Cholecystokinin B (CCK-B) receptor antagonist assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a CCK-B receptor antagonist assay?
A: Non-specific binding refers to the adherence of the radiolabeled ligand to components other than the CCK-B receptor. This can include the filter membrane, the walls of the assay plate, or other proteins in the membrane preparation.[1] It is a critical parameter to measure and minimize, as high non-specific binding can obscure the specific binding signal to the receptor, leading to inaccurate determination of antagonist affinity.
Q2: Why is it crucial to minimize non-specific binding?
A: Minimizing non-specific binding is essential for obtaining reliable and reproducible data. Ideally, specific binding should account for more than 80% of the total binding at the Kd concentration of the radioligand. High non-specific binding reduces the assay window and can lead to false negatives or inaccurate IC50 values for the test antagonists.
Q3: What are the common causes of high non-specific binding in a CCK-B receptor assay?
A: High non-specific binding can arise from several factors, including:
-
Suboptimal blocking of non-target sites: Inadequate use of blocking agents can leave surfaces available for the radioligand to adhere to.
-
Inappropriate radioligand concentration: Using a radioligand concentration significantly above its Kd value can increase non-specific interactions.
-
Insufficient washing: Inadequate or inefficient washing steps may not effectively remove unbound and non-specifically bound radioligand.
-
Issues with the membrane preparation: Poor quality membrane preparations with aggregated proteins can contribute to higher background binding.
Q4: What is the role of Bovine Serum Albumin (BSA) in the assay buffer?
A: Bovine Serum Albumin (BSA) is a commonly used blocking agent in receptor binding assays.[2] It helps to reduce non-specific binding by coating the surfaces of the assay plate and filter membrane, thereby preventing the radioligand from adhering to these surfaces.[2] It is important to use a high-purity, protease-free grade of BSA to avoid introducing contaminating enzymes or immunoglobulins.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a frequent issue in CCK-B receptor antagonist assays. The following guide provides a systematic approach to troubleshooting and mitigating this problem.
| Problem | Potential Cause | Recommended Solution |
| High background across all wells | Inadequate blocking | Optimize the concentration of the blocking agent (e.g., BSA) in the assay buffer. Test a range from 0.1% to 1% (w/v). Consider using fatty acid-free BSA for potentially better performance.[1] |
| Radioligand concentration is too high | Use a radioligand concentration at or below its Kd value for competition assays.[1] If the Kd is unknown, perform a saturation binding experiment to determine it. | |
| Insufficient washing | Increase the number of wash cycles (e.g., from 3 to 5 washes) and/or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand. | |
| Variability in non-specific binding wells | Inconsistent washing technique | Ensure a consistent and rapid filtration and washing process for all wells. Use an automated cell harvester if available for better reproducibility. |
| Aggregated membrane preparation | Briefly sonicate or vortex the membrane preparation before use to ensure a homogenous suspension. | |
| Non-specific binding increases with radioligand concentration | Hydrophobic interactions of the radioligand with the filter | Pre-soak the filter plates in a solution of 0.3% - 0.5% polyethyleneimine (PEI) for at least 30 minutes before the assay.[3] This can help to reduce non-specific binding of positively charged ligands to the negatively charged glass fiber filters. |
| Test compound is "sticky" | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to reduce hydrophobic interactions. |
Experimental Protocols
Protocol: CCK-B Receptor Antagonist Radioligand Binding Assay (Filtration-Based)
This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand and membranes from cells expressing the human CCK-B receptor. Note: Optimization of specific concentrations and incubation times is recommended for each new radioligand or cell line.
1. Materials and Reagents:
-
CCK-B Receptor Membranes: Membrane preparation from a cell line stably expressing the human CCK-B receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) CCK-B receptor antagonist with high affinity and specific activity.
-
Unlabeled Antagonist (for non-specific binding): A known high-affinity CCK-B receptor antagonist.
-
Test Compounds: CCK-B receptor antagonists to be evaluated.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA, 0.1% (w/v) Bovine Serum Albumin (BSA, protease-free).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
2. Procedure:
-
Plate Preparation: If using glass fiber filters, pre-soak the 96-well filter plates in 0.3% polyethyleneimine (PEI) for 30 minutes at room temperature to reduce non-specific binding.[3]
-
Assay Setup: In a 96-well assay plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of CCK-B receptor membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of radioligand, 50 µL of a high concentration of unlabeled antagonist (e.g., 1000-fold the Kd of the radioligand), and 150 µL of CCK-B receptor membrane suspension.
-
Test Compound Competition: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 150 µL of CCK-B receptor membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature (or 25°C) with gentle agitation.[4] The optimal incubation time should be determined in preliminary kinetic experiments to ensure equilibrium is reached.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters 3-5 times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.[3]
-
Drying: Dry the filter plate at 50°C for 30 minutes.[4]
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[6][7][8] These signaling events ultimately lead to various cellular responses.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of CCK-B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of prominent Cholecystokinin-B (CCK-B) receptor antagonists, with a focus on YF476 (also known as Netazepide or Sograzepide) and L-365,260. The information presented is supported by experimental data to aid researchers in selecting the appropriate antagonist for their in vivo studies.
Introduction to CCK-B Receptor Antagonism
The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor (CCK2R), is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. In the brain, it is implicated in anxiety, pain perception, and memory. In the stomach, it plays a crucial role in mediating gastric acid secretion stimulated by gastrin. Consequently, antagonists of the CCK-B receptor are valuable tools for research in neuroscience and gastroenterology and hold therapeutic potential for conditions such as anxiety disorders and peptic ulcers. This guide focuses on the in vivo validation of two potent and selective non-peptide CCK-B receptor antagonists: YF476 and L-365,260.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo potency of YF476 and L-365,260 in inhibiting gastric acid secretion, a key physiological response mediated by the CCK-B receptor.
Table 1: In Vivo Efficacy of YF476 in Inhibiting Pentagastrin-Stimulated Gastric Acid Secretion
| Species | Route of Administration | ED₅₀ (μmol/kg) | Reference |
| Anesthetized Rat | Intravenous | 0.0086 | [1] |
| Heidenhain Pouch Dog | Intravenous | 0.018 | [1] |
| Heidenhain Pouch Dog | Oral | 0.020 | [1] |
Table 2: In Vivo Efficacy of L-365,260 in Inhibiting Gastrin/Pentagastrin-Stimulated Gastric Acid Secretion
| Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mouse | Oral | 0.03 | [2] |
| Rat | Oral | 0.9 | [2] |
| Guinea Pig | Oral | 5.1 | [2] |
| Rat | Intravenous | - | [3] |
| Human | Oral | 50 mg (single dose) produced 50% inhibition | [4] |
Note: Direct comparison of ED₅₀ values between the two antagonists should be made with caution due to differences in the experimental models, species, and routes of administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments cited in this guide.
Protocol 1: Pentagastrin-Induced Gastric Acid Secretion in Anesthetized Rats
This protocol is a standard method to evaluate the in vivo efficacy of CCK-B receptor antagonists on gastric acid secretion.
1. Animal Preparation:
- Male Sprague-Dawley rats are fasted overnight with free access to water.
- Anesthesia is induced, typically with urethane.
- A tracheotomy is performed to ensure a clear airway.
- The stomach is exposed via a midline abdominal incision. A double-lumen cannula is inserted through an incision in the forestomach and secured. Another cannula is placed in the duodenum just below the pylorus and also secured.
2. Gastric Perfusion:
- The stomach is continuously perfused with saline at a constant rate through the gastric cannula.
- The perfusate is collected every 15 minutes from the duodenal cannula.
3. Drug Administration:
- A continuous intravenous infusion of pentagastrin is administered to stimulate gastric acid secretion.
- The test antagonist (e.g., YF476 or L-365,260) or vehicle is administered intravenously or orally at various doses prior to or during the pentagastrin infusion.
4. Sample Analysis:
- The collected gastric perfusate is titrated with a standardized NaOH solution to a pH of 7.0 to determine the acid output.
- The inhibitory effect of the antagonist is calculated as the percentage reduction in acid secretion compared to the vehicle-treated control group.
Protocol 2: Elevated Plus-Maze Test for Anxiety in Mice
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.
1. Apparatus:
- The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
2. Acclimation:
- Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
3. Drug Administration:
- The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
4. Testing Procedure:
- Each mouse is placed individually in the center of the maze, facing an open arm.
- The mouse is allowed to freely explore the maze for a set period, typically 5 minutes.
- The session is recorded by an overhead video camera.
5. Data Analysis:
- An automated tracking system or manual scoring is used to measure parameters such as:
- Time spent in the open arms.
- Number of entries into the open arms.
- Time spent in the closed arms.
- Number of entries into the closed arms.
- An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group.
Visualizing Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams are provided.
Caption: CCK-B Receptor Signaling Pathway.
Caption: General Workflow for In Vivo Validation.
References
- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CCK-B Receptor Antagonists: YM022 versus YF476 (CCK-B Receptor Antagonist 2)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent cholecystokinin-B (CCK-B) receptor antagonists: YM022 and YF476, also known as CCK-B Receptor Antagonist 2 or Netazepide. This document synthesizes available experimental data to objectively evaluate their performance, offering insights into their potential therapeutic applications.
Executive Summary
Both YM022 and YF476 are potent and highly selective antagonists for the CCK-B receptor, a key target in the regulation of gastric acid secretion and anxiety. This guide presents a detailed comparison of their binding affinities, in vivo efficacy, and duration of action, supported by experimental data. YF476 generally demonstrates higher potency in in vitro binding assays and a longer duration of action in in vivo studies compared to YM022.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for YM022 and YF476, facilitating a direct comparison of their pharmacological profiles.
| Parameter | YM022 | YF476 (this compound) | Species/Tissue |
| CCK-B Receptor Binding Affinity (Ki) | 0.068 nM[1] | 0.068 nM (rat brain)[2], 0.62 nM (canine cloned), 0.19 nM (human cloned)[2] | Rat, Canine, Human |
| CCK-A Receptor Binding Affinity (Ki) | 63 nM[1] | 279 nM (rat pancreas) | Rat |
| Selectivity (CCK-A Ki / CCK-B Ki) | ~926-fold | ~4100-fold (rat) | Rat |
| CCK-B Receptor Inhibition (IC50) | 0.73 nM (canine cloned)[3] | 0.43 nM | Canine |
| CCK-A Receptor Inhibition (IC50) | 136 nM (canine)[3] | 1.82 µM | Canine |
| Inhibition of Pentagastrin-Induced Gastric Acid Secretion (ED50, i.v.) | 0.0261 µmol/kg (dog)[3] | 0.0086 µmol/kg (rat)[2], 0.018 µmol/kg (dog)[2] | Dog, Rat |
| Duration of Action (Inhibition of ECL-cell HDC activity, s.c.) | ~4 weeks | ~8 weeks | Rat |
Mandatory Visualization
Below are diagrams illustrating key aspects of CCK-B receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM022, a potent and selective gastrin/CCK-B receptor antagonist, inhibits peptone meal-induced gastric acid secretion in Heidenhain pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CCK-B Receptor Antagonists: YF476 (Netazepide) vs. L-365,260 in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cholecystokinin-B (CCK-B) receptor antagonists, YF476 (also known as Netazepide or "CCK-B Receptor Antagonist 2") and L-365,260. The focus is on their pharmacological properties and performance in preclinical models of anxiety, supported by experimental data.
Introduction to CCK-B Receptor Antagonism in Anxiety
The cholecystokinin (CCK) system, particularly the CCK-B receptor subtype, is significantly implicated in the neurobiology of anxiety and panic disorders. Activation of CCK-B receptors in the brain has been shown to induce anxiety-like behaviors in animal models and panic attacks in humans. Consequently, antagonists of the CCK-B receptor have been a focal point of research for developing novel anxiolytic therapies. This guide compares two such antagonists: YF476, a highly potent and selective compound, and L-365,260, a well-characterized tool compound in anxiety research.
Comparative Pharmacological Profile
Both YF476 and L-365,260 are potent and selective antagonists of the CCK-B receptor. Their primary difference in preclinical anxiety models appears to stem from their ability to penetrate the blood-brain barrier.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | IC50 (nM) | Selectivity (CCK-A/CCK-B) |
| YF476 (Netazepide) | CCK-B | Rat (brain) | 0.068[1] | - | ~4100-fold[1] |
| CCK-B | Human (cloned) | 0.19[1] | - | ||
| L-365,260 | CCK-B | Guinea Pig (brain) | 2.0[2] | - | ~140-fold |
| CCK-B | Human | - | 2[2] |
Performance in Preclinical Anxiety Models
Direct comparative studies of YF476 and L-365,260 in anxiety models are limited. However, a key study provides a head-to-head comparison in the light-dark box model.
Light-Dark Box Test
A study conducted at the University of Liverpool directly compared the anxiolytic activity of YF476 (Netazepide) and L-365,260 in the mouse light-dark box model.[3] In this test, an increase in the time spent in the light compartment is indicative of an anxiolytic effect.
Table 2: Comparative Efficacy in the Mouse Light-Dark Box Test
| Compound | Dose (mg/kg, i.p.) | % Time in Light Compartment (Mean ± SEM) | Outcome |
| Vehicle (Control) | - | ~10 ± 2 | Baseline |
| YF476 (Netazepide) | 0.03 - 30 | No significant change from vehicle | No anxiolytic activity observed[3] |
| L-365,260 | 3 | ~20 ± 3 | Anxiolytic activity observed[3] |
| Diazepam (Positive Control) | 1 | ~25 ± 4 | Anxiolytic activity observed[3] |
*Indicates a statistically significant increase compared to the vehicle control group. Data are approximated from graphical representations in the source.[3]
The study concluded that while L-365,260 and the positive control diazepam increased the time spent in the light compartment, YF476 had no effect on this parameter, suggesting a lack of anxiolytic activity.[3] The authors hypothesized that this could be due to YF476's inability to effectively cross the blood-brain barrier.[3]
Elevated Plus Maze (EPM) & Elevated Zero Maze (EZM)
L-365,260 has demonstrated anxiolytic-like effects in the elevated plus-maze and elevated zero-maze, two widely used models of anxiety. In these tests, anxiolytic compounds increase the time spent in and the number of entries into the open, more aversive areas of the maze.
-
In the elevated zero-maze, L-365,260 (at 1.0 and 5.0 mg/kg) significantly increased the number of open part entries, the number of head dips, and the percentage of time spent exploring the open part, while decreasing risk assessment behaviors like stretched-attend postures.[4]
-
In the elevated plus-maze, L-365,260 has been shown to produce 'anxiolytic' behavior in guinea pigs.[5] It also prevented the anxiogenic-like effects of a CCK-B agonist in rats.[6] However, some studies have reported a lack of effect of L-365,260 on its own in the EPM in mice, suggesting its anxiolytic properties may be more apparent in states of heightened anxiety.[7][8]
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal size.
-
Animals: Mice or rats are commonly used. They should be habituated to the testing room for at least 30-60 minutes before the experiment.
-
Procedure:
-
Administer the test compound (e.g., YF476, L-365,260, or vehicle) via the intended route (e.g., intraperitoneally, orally) at a specified time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period, typically 5 minutes.
-
The session is recorded by an overhead video camera for later analysis.
-
-
Data Analysis: Key parameters measured include:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Anxiolytic activity is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Light-Dark Box Test Protocol
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Mice are frequently used for this test.
-
Procedure:
-
Following drug administration and habituation, the mouse is placed in the center of the illuminated compartment, facing away from the opening.
-
The animal is allowed to explore the apparatus for a period of 5-10 minutes.
-
Behavior is recorded via a video camera.
-
-
Data Analysis: The primary measures are:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Anxiolytic effects are reflected by an increase in the time spent in the light compartment and the number of transitions.
-
Signaling Pathways and Experimental Workflow
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist like CCK, it initiates a cascade of intracellular events leading to neuronal excitation. An antagonist like L-365,260 or YF476 prevents this cascade by blocking the initial binding of the agonist.
Caption: CCK-B Receptor Signaling Pathway.
Experimental Workflow for Preclinical Anxiety Testing
The following diagram illustrates a typical workflow for evaluating a novel CCK-B receptor antagonist in a preclinical anxiety model.
References
- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of BOC-CCK-4 and L 365.260 on cortical 5-HT release in guinea-pigs on exposure to the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCK-B Receptor Antagonist 2 and Proglumide for Researchers
For researchers and drug development professionals navigating the landscape of cholecystokinin (CCK) receptor antagonists, a clear understanding of the available tools is paramount. This guide provides a detailed, data-driven comparison of two notable antagonists: the highly selective CCK-B Receptor Antagonist 2 (also known as YF476 or Netazepide) and the non-selective classical antagonist, proglumide. This objective analysis, supported by experimental data, aims to facilitate informed decisions in research and development.
Executive Summary
This compound emerges as a significantly more potent and selective antagonist for the CCK-B receptor compared to proglumide. While proglumide interacts with both CCK-A and CCK-B receptors with low affinity, this compound exhibits sub-nanomolar affinity for the CCK-B receptor and a high degree of selectivity over the CCK-A receptor. This profound difference in pharmacological profile dictates their respective utility in experimental and potential therapeutic contexts.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and proglumide, highlighting the dramatic differences in their binding affinities and in vivo potencies.
Table 1: Receptor Binding Affinity
| Antagonist | Receptor Subtype | Species | Binding Affinity (Kᵢ/IC₅₀) |
| This compound (YF476) | CCK-B | Rat (Brain) | Kᵢ: 0.068 nM |
| CCK-B | Canine (Cloned) | Kᵢ: 0.62 nM | |
| CCK-B | Human (Cloned) | Kᵢ: 0.19 nM | |
| CCK-A | Rat (Pancreas) | >4100-fold lower affinity than for CCK-B | |
| Proglumide | CCK-A/CCK-B | Rat (Pancreatic Islets) | IC₅₀: 0.8 mM (for inhibiting ¹²⁵I-CCK-33 binding)[1] |
| CCK-A/CCK-B | Hog (Duodenal Muscle) | IC₅₀: ~25-186 µM (for inhibiting CCK-4 induced relaxation)[2] |
Table 2: In Vitro Functional Potency
| Antagonist | Assay | Cell/Tissue Type | Potency (IC₅₀/EC₅₀) |
| This compound (YF476) | Inhibition of Gastrin-induced Effects | Various | Not explicitly detailed in provided search results |
| Proglumide | Inhibition of CCK-stimulated Amylase Release | Mouse Pancreatic Acini | 0.3 - 10 mM (dose-dependent inhibition) |
| Inhibition of CCK-stimulated Insulin Release | Rat Pancreatic Islets | EC₅₀: 1.2 ± 0.4 mM[1] |
Table 3: In Vivo Efficacy
| Antagonist | Model | Species | Endpoint | Potency (ED₅₀) |
| This compound (YF476) | Pentagastrin-induced Gastric Acid Secretion | Rat | Inhibition | 0.0086 µmol/kg (i.v.) |
| Pentagastrin-induced Gastric Acid Secretion | Dog | Inhibition | 0.018 µmol/kg (i.v.), 0.020 µmol/kg (p.o.) | |
| Proglumide | Pentagastrin-stimulated Gastric Acid Secretion | Dog | Competitive Inhibition | Apparent Inhibitory Constant: 300 mg/kg·h (i.v.) |
| Socially Transferred Pain | Mouse | Reduction of Nociception | 10 mg/kg (i.p.) | |
| Chronic Pancreatitis Pain | Human | Pain Reduction | 1200 mg/day (p.o.) |
Mechanism of Action and Signaling Pathways
Both antagonists exert their effects by blocking the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, to their receptors. However, their selectivity profiles lead to distinct biological outcomes.
CCK-B Receptor Signaling Pathway:
The CCK-B receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit. Upon activation by CCK or gastrin, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to various cellular responses, including gastric acid secretion, smooth muscle contraction, and regulation of cell growth and proliferation.
Caption: CCK-B Receptor Signaling Pathway and Points of Antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these antagonists.
1. Radioligand Binding Assay (for Receptor Affinity)
-
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of the antagonist for CCK receptors.
-
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat brain for CCK-B, pancreas for CCK-A) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or proglumide).
-
Separation: Bound radioligand is separated from unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a Radioligand Binding Assay.
2. In Vivo Gastric Acid Secretion Assay (for Efficacy)
-
Objective: To evaluate the in vivo efficacy of the antagonist in inhibiting gastric acid secretion.
-
Methodology:
-
Animal Model: Anesthetized rats or conscious dogs with a gastric fistula are typically used.
-
Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as pentagastrin.
-
Antagonist Administration: The antagonist is administered intravenously or orally at various doses.
-
Sample Collection: Gastric juice is collected at regular intervals.
-
Measurement: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.
-
Data Analysis: The dose of the antagonist that produces a 50% inhibition of the stimulated acid secretion (ED₅₀) is calculated.
-
Caption: Experimental Workflow for In Vivo Gastric Acid Secretion Assay.
Conclusion
The choice between this compound and proglumide is contingent on the specific research question. For studies requiring high potency and selective blockade of the CCK-B receptor, such as investigating the role of this specific receptor in gastric acid secretion or central nervous system disorders, this compound is the unequivocally superior tool. Its sub-nanomolar affinity and high selectivity ensure targeted effects with minimal off-target interactions at the CCK-A receptor.
In contrast, proglumide, with its low, non-selective affinity, may be suitable for studies where a broad-spectrum CCK receptor antagonism is desired, or as a historical reference compound. Its utility has also been explored in contexts beyond simple receptor blockade, such as its effects on opioid analgesia and pancreatitis, which may involve more complex mechanisms. Researchers should be mindful of its low potency, requiring high concentrations to achieve significant receptor antagonism.
This guide provides a foundational comparison to aid in the selection of the appropriate CCK receptor antagonist. For further in-depth analysis, consulting the primary literature for specific experimental contexts is highly recommended.
References
A Comparative Analysis of CCK-B Receptor Antagonist 2 and Other Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of CCK-B Receptor Antagonist 2 against other prominent cholecystokinin-B (CCK-B) receptor antagonists. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction to CCK-B Receptors and Antagonists
The cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor (CCK2R), is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. It plays a crucial role in regulating anxiety, pain perception, and gastric acid secretion. The development of selective CCK-B receptor antagonists is a key area of interest for therapeutic interventions in neuropsychiatric and gastrointestinal disorders. This guide focuses on the selectivity profile of this compound (also known as compound 15b) in comparison to other well-characterized antagonists.
Selectivity Profile of CCK-B Receptor Antagonists
The selectivity of an antagonist for the CCK-B receptor over the CCK-A receptor is a critical determinant of its therapeutic potential and side-effect profile. The following table summarizes the binding affinities (IC50 and Ki values) of this compound and other notable antagonists for both CCK-A and CCK-B receptors. A higher selectivity ratio indicates a greater preference for the CCK-B receptor.
| Antagonist | CCK-B Receptor Affinity | CCK-A Receptor Affinity | Selectivity Ratio (CCK-A/CCK-B) |
| This compound (compound 15b) | IC50: 0.43 nM[1] | IC50: 1.82 µM (1820 nM)[1] | ~4233 |
| CI-988 (PD134308) | IC50: 1.7 nM (mouse cortex) | >1600-fold selective for CCK-B | >1600[2] |
| L-365,260 | Ki: 1.9 nM (guinea pig) | Ki: >1000 nM | >526 |
| YM022 | Ki: 0.26 nM (rat brain)[3] | Ki: 270 nM (rat pancreas)[3] | ~1038[3] |
| LY288513 | IC50: 16 nM | - | - |
| Proglumide | Non-selective | Non-selective | - |
| Devazepide (L-364,718) | IC50: 245 nM (guinea pig brain) | IC50: 0.081 nM (rat pancreas) | 0.0003 (CCK-A selective) |
Note: Affinity values (IC50 and Ki) are highly dependent on the experimental conditions, tissue source, and radioligand used. Direct comparison should be made with caution.
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a Gq-protein coupled receptor. Upon agonist binding, it primarily activates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and gene expression.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound (like this compound) for the CCK-B receptor.
1. Membrane Preparation:
-
Homogenize tissues known to express CCK-B receptors (e.g., cerebral cortex) in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled CCK-B receptor ligand (e.g., [³H]-L-365,260).
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled standard CCK-B antagonist.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound demonstrates high potency and significant selectivity for the CCK-B receptor over the CCK-A receptor. Its selectivity profile is comparable to or exceeds that of several other well-established CCK-B antagonists. This makes it a valuable tool for preclinical research and a promising candidate for further drug development for conditions where selective CCK-B receptor blockade is desired. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
- 1. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of YM022: its CCKB/gastrin receptor binding profile and antagonism to CCK-8-induced Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CCK-B Receptor Antagonist 2 Binding Affinity
This guide provides a comparative analysis of the binding affinity of a novel compound, CCK-B Receptor Antagonist 2, with other known ligands for the Cholecystokinin B (CCK-B) receptor. The CCK-B receptor, a G-protein coupled receptor, is a significant target in neuroscience and gastroenterology due to its role in anxiety, pain perception, and gastric acid secretion.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.
Binding Affinity of CCK-B Receptor Ligands
The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. It is typically measured and reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The lower the Ki or IC50 value, the higher the binding affinity.
The table below summarizes the binding affinities of this compound and other established CCK-B receptor ligands. It is important to note that these values are compiled from various sources and may have been determined using different experimental conditions.
| Compound | Binding Affinity (IC50/Ki) | Receptor Specificity | Notes |
| This compound | 0.43 nM (IC50) [4][5] | Potent CCK-B Antagonist | Also shows inhibitory activity at the CCK-A receptor with an IC50 of 1.82 µM.[5] |
| L-365,260 | 1.9 nM (Ki)[4] | Selective CCK-B Antagonist | Orally active, non-peptide antagonist.[4] |
| JNJ-26070109 | 8.49 pKi (human) | Selective CCK-B Antagonist | Orally bioactive with good pharmacokinetic properties.[4] |
| GV150013X | 2.29 nM (Ki)[4] | CCK-B Antagonist | Attenuates central nervous system disorders.[4] |
| Nastorazepide (Z-360) | 0.47 nM (Ki)[4] | Gastrin/CCK-2 Antagonist | Orally active 1,5-benzodiazepine derivative with antitumor activity.[4] |
| Gastrin I (human) | Endogenous Ligand | CCK-B Agonist | A primary endogenous ligand for the CCK-B receptor, involved in gastric acid secretion.[4] |
| Cholecystokinin (CCK) | Endogenous Ligand | Non-selective Agonist | Binds to both CCK-A and CCK-B receptors.[3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols
The binding affinities presented are typically determined using competitive radioligand binding assays.[6] This technique is considered the gold standard for quantifying the affinity of a ligand for its receptor.[6]
General Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CCK-B receptor.[7] Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a suitable buffer for the assay.[8]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]-BH-CCK-8 or [3H]-L-365,260) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound).[9][10][11]
-
Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.[8]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the CCK-B receptor signaling pathway and the workflow of a competitive binding assay.
Caption: CCK-B Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the cholecystokinin-B/gastrin receptor transmembrane domains in determining affinity for subtype-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of variation in L-365,260 competition curves in radioligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CCK-B Receptor Antagonist 2: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of CCK-B Receptor Antagonist 2's cross-reactivity with CCK-A receptors, supported by experimental data and protocols. This analysis aims to offer a clear perspective on the compound's selectivity and its potential applications in targeted therapeutic strategies.
Cholecystokinin (CCK) receptors, primarily divided into CCK-A and CCK-B subtypes, are crucial G protein-coupled receptors involved in various physiological processes. While the CCK-A receptor is predominantly found in peripheral tissues like the pancreas and gallbladder, the CCK-B receptor is mainly expressed in the central nervous system and the stomach.[1] The development of selective antagonists for these receptors is a key focus in pharmacology for treating conditions ranging from gastrointestinal disorders to anxiety and pain.[1]
This guide focuses on "this compound," also identified in scientific literature and commercial sources as YF476 and Sograzepide/Netazepide, to evaluate its binding affinity and selectivity for the CCK-B receptor over the CCK-A receptor.[2][3] To provide a comprehensive assessment, its performance is compared with established selective antagonists: L-365,260 for the CCK-B receptor and Devazepide for the CCK-A receptor.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of a receptor antagonist is a critical determinant of its therapeutic efficacy and potential side effects. The following table summarizes the in vitro binding affinities (IC50/Ki) of this compound and other relevant compounds for both CCK-A and CCK-B receptors. A higher selectivity ratio indicates a greater preference for the CCK-B receptor.
| Compound | Target Receptor | IC50 / Ki (nM) | Cross-Reactivity with CCK-A Receptor (IC50/Ki in nM) | Selectivity Ratio (CCK-A/CCK-B) |
| This compound (YF476) | CCK-B | 0.43 (IC50) / 0.068 (Ki) | 1820 (IC50) / ~279 (Ki, calculated from IC50) | ~4100 |
| L-365,260 | CCK-B | 2 (IC50) / 2.0 (Ki) | 280 (IC50) | 140 |
| Devazepide (L-364,718) | CCK-A | 0.081 (IC50, rat pancreas) | 245 (IC50, guinea pig brain) | ~0.00033 (highly selective for CCK-A) |
Note: IC50 and Ki values can vary based on experimental conditions and tissue/cell types used. The data presented is a synthesis from multiple sources for comparative purposes.[2][3][4][5]
Based on the data, this compound (YF476) demonstrates exceptional potency for the CCK-B receptor with an IC50 of 0.43 nM and a Ki of 0.068 nM.[2][3] Its cross-reactivity with the CCK-A receptor is significantly lower, with an IC50 of 1.82 µM (1820 nM), resulting in a remarkable selectivity ratio of approximately 4100-fold in favor of the CCK-B receptor.[3] This high degree of selectivity suggests a lower likelihood of off-target effects related to CCK-A receptor blockade.
In comparison, L-365,260, another well-characterized CCK-B antagonist, shows high affinity for the CCK-B receptor (IC50 = 2 nM) but with a lower selectivity ratio of 140. Devazepide serves as a reference for a highly selective CCK-A antagonist, exhibiting potent inhibition of the CCK-A receptor (IC50 = 0.081 nM) and significantly weaker activity at the CCK-B receptor.[4]
Experimental Methodologies
The determination of binding affinities and functional antagonism relies on robust in vitro assays. Below are detailed protocols for the key experiments used to characterize the cross-reactivity of CCK-B receptor antagonists.
Radioligand Binding Assay
This assay is the gold standard for measuring the affinity of a ligand for a receptor.[6][7] It quantifies the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of the test compound for CCK-A and CCK-B receptors.
Materials:
-
Membrane preparations from cells or tissues expressing either CCK-A or CCK-B receptors.
-
Radioligand: Typically [3H]pCCK-8 or [125I]CCK-8, which bind to both receptor subtypes.[3]
-
Test compounds: this compound, L-365,260, Devazepide.
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6][8]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced activation of the Gq-protein coupled signaling pathway, which is a hallmark of both CCK-A and CCK-B receptor activation.[9][10]
Objective: To determine the functional antagonist potency of the test compound by measuring its ability to inhibit agonist-stimulated inositol phosphate production.
Materials:
-
Whole cells expressing either CCK-A or CCK-B receptors.
-
Labeling medium containing myo-[3H]inositol.
-
Agonist: CCK-8 or Gastrin.
-
Test compounds: this compound, L-365,260, Devazepide.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Extraction solution (e.g., perchloric acid).
-
Anion-exchange chromatography columns.
-
Scintillation counter.
Protocol:
-
Cell Labeling: Incubate the cells with myo-[3H]inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with LiCl and the test antagonist at various concentrations for a defined period.
-
Stimulation: Add the CCK agonist (e.g., CCK-8) to stimulate the receptors and incubate for a specific time (e.g., 30 minutes).
-
Extraction: Terminate the reaction by adding an extraction solution (e.g., ice-cold perchloric acid) to lyse the cells and extract the inositol phosphates.
-
Separation: Neutralize the extracts and separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography.[11]
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation, is then determined.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical Gq-coupled signaling pathway for CCK-A and CCK-B receptors.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of cholecystokinin on the accumulation of inositol phosphates in isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CCK-B Receptor Antagonists Across Species
The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor with a significant role in various physiological processes, including anxiety, pain perception, and gastrointestinal functions.[1] Its involvement in these pathways has made it a key target for drug development. However, the efficacy of CCK-B receptor antagonists can vary significantly across different species, a critical consideration for preclinical and translational research.[2][3] This guide provides an objective comparison of the performance of several key CCK-B receptor antagonists, supported by experimental data from various animal models.
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq proteins, which in turn activate Phospholipase C-β (PLC-β).[4] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. These events converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, ultimately influencing gene expression and cellular responses like proliferation and secretion.[4][5]
References
- 1. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 2. Inter- and intraspecies polymorphisms in the cholecystokinin-B/gastrin receptor alter drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CCK-B Receptor Antagonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin B (CCK-B) receptor has emerged as a significant target in pain modulation, primarily due to its role in facilitating nociceptive signaling and its opposition to opioid-induced analgesia.[1][2] This has led to the investigation of various CCK-B receptor antagonists as potential therapeutic agents for the management of chronic pain. This guide provides a comparative analysis of the preclinical efficacy of several key CCK-B receptor antagonists, including CI-988, L-365,260, the non-selective antagonist proglumide, and the novel biologic scFv 77-2. The performance of these antagonists in various animal models of neuropathic and inflammatory pain is summarized, with supporting experimental data and detailed methodologies.
Quantitative Comparison of Antagonist Efficacy
The following tables summarize the quantitative data on the analgesic effects of different CCK-B receptor antagonists in various preclinical pain models.
| Antagonist | Pain Model | Animal Model | Administration Route | Dose Range | Key Efficacy Outcome | Citation(s) |
| CI-988 | Diabetic Neuropathy | Mouse | Intrathecal (i.t.) | 0.1 - 1 nmol | Dose-dependent increase in pain threshold (von Frey test) | [3] |
| Axotomy (Nerve Injury) | Rat | Intravenous (i.v.) | Not specified | Potentiation of morphine-induced reflex depression | [4] | |
| L-365,260 | Neuropathic Pain (nerve injury) | Rat | Subcutaneous (s.c.) | 0.2 mg/kg | Enhanced morphine analgesia (paw pressure test) | [5] |
| Inflammatory Pain (TNBS-induced colitis) | Rat | Not specified | Not specified | Increased morphine's antinociceptive effects in non-inflamed rats | [6] | |
| Proglumide | Neuropathic Pain (spared nerve injury) | Rat | Intraperitoneal (i.p.) | 20 mg/kg | Significant increase in mechanical withdrawal thresholds | [7][8] |
| Post-surgical Pain | Human | Intravenous (i.v.) | 0.05 mg | Potentiated magnitude and duration of morphine analgesia | [9] | |
| Chronic Benign Pain | Human | Oral | Not specified | Enhanced analgesic effect of morphine | [10] | |
| scFv 77-2 | Trigeminal Neuropathic Pain (FRICT-ION model) | Mouse | Intraperitoneal (i.p.) | 0.4 - 40 mg/kg | Dose-dependent reversal of mechanical hypersensitivity | |
| Sciatic Neuropathic Pain (SNI model) | Mouse | Intraperitoneal (i.p.) | 4 mg/kg | Significant reduction of mechanical hypersensitivity |
Experimental Protocols
Von Frey Test for Mechanical Allodynia
The von Frey test is a widely used method to assess mechanical sensitivity in rodents.[7][11]
General Procedure:
-
Acclimatization: Animals are placed in individual transparent plexiglass chambers on an elevated mesh floor and allowed to acclimate for a specific period (e.g., 15-30 minutes) before testing.[12][13]
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed against the paw until it buckles, and the pressure is held for a few seconds.[7][11]
-
Response Assessment: A positive response is recorded when the animal briskly withdraws, flinches, or licks its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is often calculated using the up-down method, where the choice of the next filament is determined by the animal's response to the previous one.[5][11]
Specific Parameters for Diabetic Neuropathy Model (Mouse):
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice.[13]
-
Testing: Pain thresholds are measured using the von Frey method immediately after intrathecal administration of the antagonist.[3]
Hot Plate Test for Thermal Nociception
The hot plate test measures the response latency to a thermal stimulus and is used to evaluate the efficacy of centrally acting analgesics.[14][15]
General Procedure:
-
Apparatus: The apparatus consists of a metal plate that is maintained at a constant temperature (e.g., 52-55°C).[12][14]
-
Animal Placement: The animal is placed on the heated surface of the plate, and a timer is started simultaneously.
-
Response Latency: The latency to the first sign of nociception, such as licking a hind paw or jumping, is recorded.[14][15]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.[16]
Specific Parameters for Analgesic Testing (Mouse):
-
Temperature: The hot plate is typically set to 52°C.[14]
-
Measurement: The latency to the first hind paw pain response (lick, shake, or escape jump) is measured.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: CCK-B Receptor Signaling Pathway in Nociception.
Caption: General Experimental Workflow for a Preclinical Pain Model.
Discussion
The preclinical data strongly suggest that CCK-B receptor antagonists hold promise as analgesic agents, particularly as adjuncts to opioid therapy.[1][17][18] The selective antagonists CI-988 and L-365,260, as well as the non-selective antagonist proglumide, have consistently demonstrated efficacy in various animal models of neuropathic and inflammatory pain.[3][4][5][6][7][8] The novel single-chain fragment variable antibody, scFv 77-2, also shows potent analgesic effects in neuropathic pain models.
The primary mechanism of action for these antagonists is the blockade of the CCK-B receptor, which is coupled to a Gq protein.[4] Activation of this receptor by CCK leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[19] The subsequent increase in intracellular calcium can activate calcium/calmodulin-dependent protein kinase II (CaMKII).[3][19] Both PKC and CaMKII are implicated in the enhancement of nociceptive transmission.[19][20][21] By blocking this cascade, CCK-B receptor antagonists can effectively reduce pain signaling.
While the preclinical results are encouraging, it is important to note that the translation to clinical efficacy has been met with mixed results.[1] Further research is needed to optimize dosing, delivery methods, and patient selection to fully realize the therapeutic potential of CCK-B receptor antagonists in pain management.[6][10][22][23]
References
- 1. mdpi.com [mdpi.com]
- 2. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium/calmodulin-dependent protein kinase II is involved in the transmission and regulation of nociception in naïve and morphine-tolerant rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised, double blind, placebo controlled crossover study of the cholecystokinin 2 antagonist L-365,260 as an adjunct to strong opioids in chronic human neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Calcium/calmodulin-dependent protein kinase II is involved in the transmission and regulation of nociception in naïve and morphine-tolerant rat nucleus accumbens [epain.org]
- 10. The cholecystokinin antagonist proglumide enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of tactile allodynia in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cms.transpharmation.com [cms.transpharmation.com]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholecystokinin and pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cholecystokinin and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Roles of CaMKII, PKA, and PKC in the induction and maintenance of LTP of C-fiber-evoked field potentials in rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expression of cholecystokinin by neurons in mouse spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression of cholecystokinin by neurons in mouse spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating CCK-B Receptor Antagonist Specificity: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin B (CCK-B) receptor, a G protein-coupled receptor found predominantly in the central nervous system and gastrointestinal tract, is a key target in drug development for conditions ranging from anxiety and panic disorders to certain types of cancer. Validating the on-target specificity of novel CCK-B receptor antagonists is a critical step to ensure their therapeutic efficacy and minimize off-target effects. The use of knockout (KO) animal models, in which the gene for the CCK-B receptor has been inactivated, provides an unequivocal method for confirming that the pharmacological effects of an antagonist are mediated through its intended target.
This guide provides a comparative framework for understanding how knockout models are employed to validate the specificity of CCK-B receptor antagonists. We will explore this through two primary examples: the antagonist YF476 (Netazepide) in the context of gastric acid secretion and L-365,260 in the context of anxiety-like behavior.
The Principle of Knockout Model Validation
The logic behind using knockout models for antagonist validation is straightforward. If an antagonist is truly specific for the CCK-B receptor, its physiological or behavioral effects observed in wild-type (WT) animals should be absent in animals lacking the CCK-B receptor (KO). This "loss-of-function" approach provides the highest level of confidence in the antagonist's mechanism of action.
Caption: Logical workflow for validating antagonist specificity using knockout models.
CCK-B Receptor Signaling Pathway
The CCK-B receptor, upon binding its endogenous ligands gastrin or cholecystokinin (CCK), activates Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in various cellular responses.
Caption: Simplified CCK-B receptor signaling pathway.
Case Study 1: YF476 (Netazepide) and Gastric Acid Secretion
YF476 is a potent and highly selective CCK-B receptor antagonist.[1] One of the primary physiological roles of the CCK-B receptor in the stomach is to mediate gastrin-stimulated acid secretion.
Comparative Performance Data
| Experimental Group | Treatment | Endpoint | Result | Conclusion |
| Wild-Type Rats [1] | YF476 (intravenous) | Pentagastrin-Induced Gastric Acid Secretion | ED50 = 0.0086 µmol/kg | YF476 potently inhibits gastrin-stimulated acid secretion. |
| CCK-B KO Mice [2] | Gastrin Stimulation | Gastric Acid Secretion | No significant increase in acid secretion. | The CCK-B receptor is essential for gastrin-mediated acid secretion. |
Based on these separate lines of evidence, it is strongly suggested that the inhibitory effect of YF476 on gastric acid secretion is mediated through the CCK-B receptor. A hypothetical direct comparative study would likely yield results similar to those presented in the table below.
Hypothetical Comparative Data:
| Genotype | Treatment | Pentagastrin-Induced Acid Secretion (% of control) |
| Wild-Type | Vehicle | 100% |
| Wild-Type | YF476 | ~20% |
| CCK-B KO | Vehicle | ~10% (no response to pentagastrin) |
| CCK-B KO | YF476 | ~10% (no further reduction) |
Experimental Protocol: Measurement of Gastric Acid Secretion in Mice
This protocol is a generalized procedure for measuring gastric acid secretion in anesthetized mice.
-
Animal Preparation: Mice are fasted overnight with free access to water. They are then anesthetized, and a tracheal cannula is inserted to ensure a clear airway.
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach. The esophagus is ligated at the cardiac end, and a double-lumen cannula is inserted through the forestomach and secured.
-
Gastric Perfusion: The stomach is perfused with a saline solution at a constant rate. The perfusate is collected at regular intervals (e.g., 15 minutes).
-
Stimulation and Antagonist Administration: After a basal collection period, a CCK-B receptor agonist like pentagastrin is administered intravenously to stimulate acid secretion. The antagonist (e.g., YF476) or vehicle is administered prior to or along with the agonist.
-
Sample Analysis: The collected gastric perfusate is titrated with a standardized NaOH solution to determine the acid concentration.
Case Study 2: L-365,260 and Anxiety-Like Behavior
The CCK-B receptor in the brain, particularly in regions like the amygdala, is implicated in anxiety and fear responses. The antagonist L-365,260 has been studied for its anxiolytic potential.
Comparative Performance Data
Studies in wild-type mice have shown that L-365,260 can produce anxiolytic-like effects in behavioral models such as the elevated plus-maze.[3] In contrast, mice lacking the CCK-B receptor (CCK-BR -/-) have been shown to exhibit a phenotype of increased anxiety-like behavior in the elevated plus-maze, spending less time in the open arms compared to their wild-type counterparts.[4] This suggests that the CCK-B receptor plays a crucial role in modulating anxiety. The absence of the receptor leads to a more anxious phenotype, and in such a state, a specific antagonist would not be expected to produce an anxiolytic effect, thus confirming its on-target action.
| Experimental Group | Treatment | Endpoint (Elevated Plus-Maze) | Result | Conclusion |
| Wild-Type Mice [3] | L-365,260 | Time spent in open arms | Increased time in open arms (anxiolytic-like effect). | L-365,260 reduces anxiety-like behavior. |
| CCK-B KO Mice [4] | - | Time spent in open arms | Significantly less time in open arms compared to wild-type. | The CCK-B receptor is involved in the modulation of anxiety. |
Hypothetical Comparative Data:
| Genotype | Treatment | Time in Open Arms of Elevated Plus-Maze (seconds) |
| Wild-Type | Vehicle | 30 |
| Wild-Type | L-365,260 | 60 |
| CCK-B KO | Vehicle | 15 |
| CCK-B KO | L-365,260 | 15 |
Experimental Protocol: Elevated Plus-Maze Test
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two closed arms with high walls.
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for at least 30 minutes before the test.
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The session is recorded by a video camera, and software is used to track the movement of the mouse.
-
Parameters Measured: Key parameters include the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Summary and Conclusion
The use of knockout models provides a definitive method for validating the specificity of CCK-B receptor antagonists. By comparing the pharmacological effects of an antagonist in wild-type animals to the lack of effect in animals deficient for the CCK-B receptor, researchers can be highly confident that the observed actions are mediated through the intended target. The examples of YF476 and L-365,260, in the contexts of gastric acid secretion and anxiety, respectively, illustrate the power of this approach. While direct comparative studies are the gold standard, a synthesis of data from studies on antagonist effects in wild-type animals and the phenotype of knockout mice can also provide strong evidence for on-target specificity. This validation is an indispensable component of the preclinical development of novel and selective CCK-B receptor-targeted therapeutics.
References
- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiety-related behaviors in cholecystokinin-A, B, and AB receptor gene knockout mice in the plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: CI-988 vs. Next-Generation CCK-B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation cholecystokinin-B (CCK-B) receptor antagonist, CI-988, against a newer generation of antagonists, represented here by Netazepide (also known as YM022 or YF476). While preclinical studies of CI-988 showed promise in models of anxiety and pain, its development was halted due to a lack of efficacy in human trials, a failure suspected to be linked to poor pharmacokinetic properties.[1] This comparison highlights the advancements made with newer compounds that exhibit superior potency, oral bioavailability, and a broader range of potential therapeutic applications.
Executive Summary
The data presented demonstrates a significant evolution in the development of CCK-B receptor antagonists since CI-988. Newer compounds, such as Netazepide, exhibit substantially higher binding affinity and in vivo potency. A key differentiator is the improved pharmacokinetic profile of these next-generation antagonists, including good oral bioavailability, which was a major limitation of CI-988. While CI-988 was primarily investigated for anxiety and as an adjunct to opioid analgesia, the focus for newer antagonists has expanded to include gastric acid-related disorders and oncology.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative performance indicators for CI-988 and the representative next-generation CCK-B receptor antagonist, Netazepide.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | CCK-B Receptor Affinity (Ki) | CCK-A Receptor Affinity (Ki) | Selectivity (CCK-A/CCK-B) | Species | Reference |
| CI-988 | ~1-5 nM | >1000 nM | >200-1000 fold | Rat, Guinea Pig | [2][3] |
| Netazepide (YM022/YF476) | 0.068 - 0.19 nM | 279 nM (rat) | ~4100 fold | Human, Rat, Canine |
Table 2: In Vivo Efficacy
| Compound | Model | Effective Dose (ED50) | Route of Administration | Species | Reference |
| CI-988 | Morphine Tolerance Prevention | 1-10 mg/kg | i.p. | Rat | [4] |
| CI-988 | Pentagastrin-induced Gastric Acid Secretion | 0.6 µmol/kg | i.v. | Rat | |
| Netazepide (YM022) | Pentagastrin-induced Gastric Acid Secretion | 0.0086 - 0.009 µmol/kg | i.v. | Rat | |
| Netazepide | Vincristine-Induced Neuropathy Prevention | 2-5 mg/kg/day | p.o. | Mouse | [5] |
| Netazepide | Gastric Neuroendocrine Tumor Regression | 25-50 mg/day | p.o. | Human | [6] |
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Half-life (t½) | Key Observation | Reference |
| CI-988 | Poor/Variable | Not well-established in public literature | Suspected reason for clinical trial failures.[1] | [1] |
| Netazepide (YF476) | ~15% (spray-dried formulation) | ~7 hours (100 mg dose) | Orally active and dose-proportional pharmacokinetics. | [5][7] |
Mandatory Visualization
The following diagrams illustrate key concepts related to CCK-B receptor antagonism.
Caption: CCK-B Receptor Signaling Pathway.
Caption: Experimental Workflow for CCK-B Antagonist Evaluation.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the CCK-B receptor.
-
Membrane Preparation:
-
Tissues or cells expressing the CCK-B receptor (e.g., rat brain cortex, or cell lines transfected with the human CCK-B receptor) are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[8]
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence: assay buffer, the membrane preparation, the test compound at various concentrations (for competition assays) or buffer (for saturation assays), and a radiolabeled ligand with high affinity for the CCK-B receptor (e.g., [³H]pCCK-8 or [¹²⁵I]CCK-8).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK-B receptor agonist or antagonist.
-
The plate is incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, which separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is counted using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Gastric Acid Secretion in Anesthetized Rats (General Protocol)
This protocol outlines a common method to assess the in vivo efficacy of a CCK-B receptor antagonist in inhibiting gastric acid secretion.
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are fasted overnight with free access to water.
-
The animals are anesthetized (e.g., with urethane).
-
A tracheotomy is performed to ensure a clear airway. A catheter is inserted into a jugular vein for intravenous administration of compounds.
-
The stomach is exposed via a midline abdominal incision. The esophagus is ligated, and a double-lumen cannula is inserted into the stomach through an incision in the forestomach and secured.
-
-
Gastric Perfusion and Sample Collection:
-
The stomach is continuously perfused with saline or a dilute sodium hydroxide solution at a constant rate.
-
The perfusate is collected from the outflow cannula at regular intervals (e.g., every 15 minutes).
-
-
Stimulation of Acid Secretion:
-
Antagonist Administration and Measurement:
-
The test antagonist (e.g., CI-988 or Netazepide) is administered intravenously or orally at various doses.
-
Gastric effluent samples continue to be collected at regular intervals.
-
The acid concentration in each sample is determined by titration with a standardized NaOH solution to a pH endpoint (e.g., pH 7.0).
-
The acid output is calculated and expressed, for example, in µmol H⁺/15 min.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in pentagastrin-stimulated acid secretion.
-
Dose-response curves are constructed, and the ED50 (the dose of the antagonist that produces 50% of the maximal inhibition) is calculated.
-
Conclusion
The benchmarking of CI-988 against a newer generation of CCK-B receptor antagonists, exemplified by Netazepide, clearly illustrates significant progress in the field. While CI-988 was a pioneering selective antagonist, its clinical utility was hampered, likely by suboptimal pharmacokinetic properties. In contrast, Netazepide demonstrates markedly improved potency, selectivity, and, crucially, good oral bioavailability, which has enabled its successful clinical investigation for conditions such as gastric neuroendocrine tumors. This comparative analysis underscores the importance of optimizing pharmacokinetic profiles in drug development and highlights the expanded therapeutic potential of targeting the CCK-B receptor with next-generation compounds.
References
- 1. CI-988 - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin B antagonists. Synthesis and quantitative structure-activity relationships of a series of C-terminal analogues of CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CI988, a selective antagonist of cholecystokininB receptors, prevents morphine tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Receptor Kinetics: CCK-B Receptor Antagonist YF476 versus Devazepide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor kinetics of two prominent cholecystokinin (CCK) receptor antagonists: CCK-B Receptor Antagonist 2, also known as YF476 or netazepide, and devazepide. This analysis is supported by available experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction to CCK Receptor Antagonists
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion, appetite regulation, and anxiety. It exerts its effects through two main G-protein coupled receptors: CCK-A (primarily in the periphery, e.g., pancreas and gallbladder) and CCK-B (predominantly in the central nervous system and stomach). Antagonists of these receptors are valuable research tools and hold therapeutic potential for various disorders.
YF476 (Netazepide) is a potent and highly selective antagonist for the CCK-B receptor.
Devazepide is a potent and selective antagonist for the CCK-A receptor, with significantly lower affinity for the CCK-B receptor.
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data on the binding affinities of YF476 and devazepide for CCK-A and CCK-B receptors. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.
| Compound | Receptor Subtype | Species/Tissue/Cell Line | Ligand | Parameter | Value | Reference |
| YF476 (Netazepide) | CCK-B | Rat Brain | [¹²⁵I]CCK-8 | Ki | 0.068 nM | [1] |
| CCK-B | Cloned Canine | [¹²⁵I]CCK-8 | Ki | 0.62 nM | [1] | |
| CCK-B | Cloned Human | [¹²⁵I]CCK-8 | Ki | 0.19 nM | [1] | |
| CCK-A | Rat Pancreas | [¹²⁵I]CCK-8 | Ki | ~279 nM* | [1] | |
| Devazepide | CCK-A | Rat Pancreas | Not Specified | IC₅₀ | 81 pM | [2][3] |
| CCK-A | Bovine Gallbladder | Not Specified | IC₅₀ | 45 pM | [2][3] | |
| CCK-B | Guinea Pig Brain | Not Specified | IC₅₀ | 245 nM | [2][3] |
*Calculated based on the reported 4100-fold higher affinity of YF476 for rat brain CCK-B receptors over rat pancreatic CCK-A receptors.
Receptor Kinetics: Association and Dissociation Rates
Experimental Protocols
While specific, detailed protocols for the cited studies are not fully available, a general methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) is outlined below. This protocol is representative of the techniques likely used to generate the data in the table above.
General Radioligand Binding Assay Protocol (Competitive Inhibition)
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex for CCK-B, pancreas for CCK-A) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer
-
A fixed concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [¹²⁵I]CCK-8).
-
A range of concentrations of the unlabeled antagonist (the "competitor," i.e., YF476 or devazepide).
-
The membrane preparation.
-
-
For determining non-specific binding, a high concentration of a known, potent, unlabeled ligand for the target receptor is added to a set of wells.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
5. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow Visualizations
To aid in the understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: CCK-A/CCK-B Receptor Gq-coupled Signaling Pathway.
Caption: General Experimental Workflow for a Radioligand Binding Assay.
Conclusion
Based on the available data, YF476 is a highly potent and selective antagonist for the CCK-B receptor, with Ki values in the sub-nanomolar range for rat and human receptors. In contrast, devazepide is an extremely potent and selective antagonist for the CCK-A receptor, with IC₅₀ values in the picomolar range, while exhibiting significantly lower affinity for the CCK-B receptor.
The primary difference in their receptor kinetics lies in their selectivity for the two CCK receptor subtypes. YF476 is the preferred tool for studying the physiological and pharmacological roles of the CCK-B receptor, whereas devazepide is the gold standard for investigating CCK-A receptor-mediated processes.
Further studies are required to elucidate the specific association and dissociation rates (k_on and k_off) for both compounds to provide a more complete picture of their receptor kinetics and to better predict their in vivo pharmacological profiles. Researchers should be mindful of the species and tissue/cell line differences in receptor affinity when designing and interpreting experiments.
References
evaluating the antagonistic properties of CCK-B Receptor Antagonist 2 enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonistic properties of cholecystokinin-B (CCK-B) receptor antagonist enantiomers. The data presented herein is intended to assist researchers in the selection and application of these compounds for therapeutic and investigational purposes. The CCK-B receptor, predominantly found in the central nervous system, is a key target in the study of anxiety, pain, and gastric secretion.[1][2] Understanding the stereoselectivity of antagonists is crucial for developing potent and specific therapeutic agents.
Quantitative Comparison of Enantiomeric Antagonists
The binding affinity and selectivity of CCK-B receptor antagonists are significantly influenced by their stereochemistry. The following table summarizes the in vitro binding affinities (IC50/Ki) of representative enantiomeric pairs and other key antagonists for both CCK-A and CCK-B receptors.
| Compound | CCK-B Receptor Affinity (IC50/Ki, nM) | CCK-A Receptor Affinity (IC50/Ki, nM) | Selectivity Ratio (CCK-A/CCK-B) | Reference Compound(s) |
| PD 135666 | 0.1 | 26 | 260 | PD 140548 |
| PD 140548 (enantiomer of PD 135666) | 260 | 2.8 | 0.01 | PD 135666 |
| PD 142898 | 4.2 | 3.8 | ~1 | PD 142896 |
| PD 142896 (enantiomer of PD 142898) | 1160 | 7.9 | 0.007 | PD 142898 |
| L-365,260 | 7-10 | 55-570 | ~5-81 | L-364,718 |
| Compound 26A | 6.1 | 1061.4 | 174 | - |
Data compiled from multiple sources.[3][4][5] Note that affinity values can vary based on the specific radioligand and tissue preparation used in the assay.
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental methodologies.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To measure the concentration of an antagonist that inhibits 50% of the specific binding of a radiolabeled ligand to the CCK-B receptor (IC50 value).
-
Methodology:
-
Tissue Preparation: Membranes are prepared from tissues rich in the target receptor, such as the cerebral cortex for CCK-B receptors or the pancreas for CCK-A receptors.[5]
-
Incubation: The membranes are incubated with a specific radiolabeled ligand for the CCK-B receptor (e.g., [³H]pBC 264 or [¹²⁵I]Bolton Hunter CCK-8) and varying concentrations of the antagonist being tested.[3][5]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated from the resulting concentration-response curves. The Ki (inhibition constant) can be derived from the IC50 using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Assay
This functional assay measures the ability of an antagonist to block the agonist-induced activation of the CCK-B receptor.
-
Objective: To determine the potency of an antagonist in inhibiting the production of inositol phosphates, a second messenger in the CCK-B receptor signaling pathway.
-
Methodology:
-
Cell Culture: Cells stably transfected with the CCK-B receptor (e.g., CHO cells) are cultured.[6][7]
-
Labeling: The cells are labeled with [³H]myo-inositol.
-
Stimulation: The cells are pre-incubated with the antagonist followed by stimulation with a CCK-B receptor agonist (e.g., CCK-8 or gastrin).
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted.
-
Quantification: The amount of [³H]inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced IP production (IC50) is calculated.
-
In Vivo Models
In vivo experiments are crucial for evaluating the physiological effects of the antagonists.
-
Gastric Acid Secretion: The ability of a CCK-B antagonist to inhibit gastrin-stimulated gastric acid secretion is measured in animal models, such as the isolated lumen-perfused mouse stomach.[8]
-
Anxiety Models: The anxiolytic effects of CCK-B antagonists are often evaluated using behavioral models like the elevated plus-maze in rodents.[5]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 3. Cholecystokinin peptidomimetics as selective CCK-B antagonists: design, synthesis, and in vitro and in vivo biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological properties of new constrained CCK-B antagonists: discrimination of two affinity states of the CCK-B receptor on transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of CCK-B Receptor Antagonist 2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target effects of CCK-B Receptor Antagonist 2, also known as YF476, netazepide, or sograzepide, with other relevant cholecystokinin-B (CCK-B) receptor antagonists. The data presented herein is intended to facilitate informed decisions in research and development involving the modulation of the CCK-B receptor system.
Introduction to CCK-B Receptors
The cholecystokinin-B (CCK-B) receptor, also designated as the gastrin receptor or CCK2R, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1][2] This receptor plays a crucial role in a variety of physiological processes, including the regulation of anxiety, pain perception, and gastric acid secretion.[1][3] The activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, initiates a cascade of intracellular signaling events.[4][5] Given its involvement in these key physiological functions, the CCK-B receptor has emerged as a significant target for therapeutic intervention in conditions such as anxiety disorders, gastrointestinal diseases, and certain types of cancer.[3][6][7]
Comparative Analysis of CCK-B Receptor Antagonists
This compound (YF476/Netazepide) is a potent, selective, and orally active non-peptide antagonist of the CCK-B receptor.[5][8] Its efficacy is highlighted by its high binding affinity and significant in vivo activity. The following tables provide a quantitative comparison of this compound with other notable antagonists.
Table 1: In Vitro Binding Affinity and Selectivity of CCK-B Receptor Antagonists
| Compound | Receptor Species | Binding Affinity (Ki, nM) | Selectivity (CCK-A/CCK-B Ratio) | Reference |
| This compound (YF476) | Rat (Brain) | 0.068 | 4100-fold | [5] |
| Canine (Cloned) | 0.62 | - | [5] | |
| Human (Cloned) | 0.19 | - | [5] | |
| L-365,260 | Guinea Pig (Brain) | 2.0 | >100-fold | [9] |
| CI-988 (PD134308) | Mouse (Cortex) | 1.7 | 2500-fold | [10] |
| YM022 | - | - | >10,000-fold | [10] |
| L-740,093 (Inverse Agonist) | - | - | - | [3] |
Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different assay conditions.
Table 2: In Vivo Efficacy of CCK-B Receptor Antagonists
| Compound | Animal Model | Assay | Efficacy (ED50) | Route of Administration | Reference |
| This compound (YF476) | Rat | Inhibition of pentagastrin-induced acid secretion | 0.0086 µmol/kg | Intravenous | [5] |
| Dog | Inhibition of pentagastrin-induced acid secretion | 0.018 µmol/kg | Intravenous | [5] | |
| Dog | Inhibition of pentagastrin-induced acid secretion | 0.020 µmol/kg | Oral | [5] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the on-target effects of CCK-B receptor antagonists.
Radioligand Binding Assay Protocol
This assay is employed to determine the binding affinity of a compound to the CCK-B receptor.
-
Receptor Preparation: Membranes are prepared from tissues or cells endogenously expressing or transfected with the CCK-B receptor (e.g., rat brain cortex).[5][11]
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand, such as [125I]CCK-8, and varying concentrations of the unlabeled antagonist being tested.[5][11]
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[12]
-
Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.[12]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[13]
In Vivo Gastric Acid Secretion Assay
This functional assay assesses the ability of an antagonist to inhibit gastric acid secretion stimulated by a CCK-B receptor agonist.
-
Animal Model: Anesthetized rats or conscious dogs with a Heidenhain pouch are typically used.[5]
-
Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of pentagastrin, a CCK-B receptor agonist.[5]
-
Antagonist Administration: The test antagonist is administered either intravenously or orally at various doses.[5]
-
Sample Collection: Gastric juice is collected at regular intervals, and the acid output is measured by titration.
-
Data Analysis: The dose of the antagonist that produces a 50% inhibition of the maximal acid secretion response (ED50) is calculated.[5]
Visualizing On-Target Effects
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by agonists like gastrin or CCK triggers multiple downstream signaling cascades. The primary pathway involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors such as mitogen-activated protein kinases (MAPKs), like ERK, which are involved in cell proliferation and differentiation.[14][15] Other G-proteins, including Gs and Gα12/13, have also been implicated in CCK-B receptor signaling.[15]
Figure 1. Simplified CCK-B receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-B receptor.
Figure 2. Workflow for a competitive radioligand binding assay.
Conclusion
This compound (YF476/Netazepide) is a highly potent and selective antagonist of the CCK-B receptor, demonstrating significant efficacy both in vitro and in vivo. The provided data and experimental outlines offer a foundation for researchers to compare its on-target effects with other antagonists and to design further investigations into the therapeutic potential of modulating the CCK-B receptor pathway. Clinical studies have explored the use of netazepide for conditions such as gastric neuroendocrine tumors, highlighting its potential for clinical translation.[8][16]
References
- 1. Evaluation of a series of novel CCKB antagonists using a functional assay in the rat central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triomedicines.com [triomedicines.com]
- 3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 4. Evaluation of a series of novel CCKB antagonists using a functional assay in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCK-B receptor antagonist YF476 inhibits pancreatic enzyme secretion at a duodenal level in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholecystokinin peptidomimetics as selective CCK-B antagonists: design, synthesis, and in vitro and in vivo biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 16. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CCK-B Receptor Antagonist 2
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of CCK-B Receptor Antagonist 2, a potent, orally active Gastrin/CCK-B antagonist.[1][2] Adherence to these protocols is critical for ensuring personnel safety and environmental protection in research and drug development settings. These procedures are based on established guidelines for hazardous chemical waste management in a laboratory environment.[3][4][5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation to prevent dangerous chemical reactions.[3][4] this compound waste should be classified as hazardous chemical waste and must not be mixed with non-hazardous trash or disposed of down the sink.[3][5]
Key Segregation Principles:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, weighing papers, and pipette tips, in a designated, clearly labeled container lined with a clear plastic bag.[6] Do not use biohazard bags for chemical waste.[3][6]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[3][4] If dissolved in a solvent, segregate based on the solvent type (e.g., halogenated vs. non-halogenated).[4]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent.[5] The first rinseate is considered hazardous waste and must be collected for disposal.[3] Subsequent rinses should also be collected as hazardous waste. After rinsing and air-drying, the original label must be completely defaced or removed before the container can be disposed of as regular glass or plastic waste.[3][5]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
-
Container Preparation and Labeling:
-
Select a waste container that is compatible with the chemical nature of the waste (e.g., glass or high-density polyethylene).[4]
-
Ensure the container has a tight-fitting screw cap to prevent leaks and evaporation.[4][5]
-
Attach a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department to the container before adding any waste.[3]
-
The label must include the full chemical name ("this compound"), any solvents present with their approximate concentrations, and the date waste was first added.[4]
-
-
Waste Accumulation:
-
Collect all waste streams (solid, liquid) in their respective, properly labeled containers.
-
Keep waste containers securely closed except when actively adding waste.[3][4] Funnels should not be left in the container opening.[4]
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[7]
-
Use secondary containment, such as a plastic tub, for all liquid waste containers to mitigate spills.[3]
-
Do not overfill containers; fill to no more than 90% capacity or to the shoulder of the container.[3]
-
-
Request for Waste Pickup:
Data Presentation: Waste Stream Summary
Researchers should maintain a log for each hazardous waste container. The following table provides a template for summarizing quantitative data for each waste stream containing this compound.
| Waste Container ID | Date Initiated | Primary Constituent | Concentration (if applicable) | Solvent(s) | Quantity (L or kg) | Date Full | Pickup Request Date |
| e.g., CCKB-L-001 | [Date] | This compound | e.g., 10 mg/L | e.g., DMSO, Water | e.g., 1 L | [Date] | [Date] |
| e.g., CCKB-S-001 | [Date] | Contaminated Labware | N/A | N/A | e.g., 0.5 kg | [Date] | [Date] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. This compound | Gastrin/CCK-B Antagonist | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling CCK-B Receptor Antagonist 2
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of CCK-B Receptor Antagonist 2. The following procedures are designed to minimize exposure risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, orally active gastrin/CCK-B antagonist with an IC50 value of 0.43 nM, indicating high biological activity.[1][2] The Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Due to its high potency, it should be handled as a potent pharmaceutical compound, with an assumed Occupational Exposure Limit (OEL) at or below 10 µg/m³ over an 8-hour time-weighted average.
1.1. Engineering Controls:
-
Work with this compound should be conducted in a designated area within a certified chemical fume hood or a ventilated laminar flow enclosure to minimize inhalation exposure.
-
For procedures with a high potential for aerosol generation (e.g., sonication, vortexing), a glove box or other containment enclosure is recommended.
1.2. Personal Protective Equipment (PPE):
A risk assessment should be performed for all procedures involving this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double gloving with appropriate chemical-resistant gloves. Butyl rubber or Viton™ gloves are recommended for handling aromatic amines and heterocyclic compounds. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. | The molecular structure of this compound contains aromatic and heterocyclic amine moieties. Standard nitrile gloves may not provide sufficient protection against these chemical classes. Double gloving provides an additional layer of safety. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields. For splash hazards, chemical splash goggles are required. | Protects eyes from splashes and airborne particles of the compound. |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be required. For weighing or procedures outside of a fume hood, a NIOSH-approved respirator with a combination of P100 particulate filter and an organic vapor cartridge is recommended. A powered air-purifying respirator (PAPR) may be necessary for higher-risk activities. | Protects against inhalation of the potent compound, which is a primary route of exposure. The choice of respirator should be based on a thorough risk assessment. |
| Skin and Body Protection | A fully buttoned lab coat with elastic cuffs. For larger quantities or significant splash potential, a disposable chemical-resistant suit or apron should be worn. | Prevents skin contact with the compound. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills. |
Operational Plan: Safe Handling and Use
2.1. Preparation and Weighing:
-
Designate a specific area for handling the compound.
-
Before weighing, decontaminate the balance and surrounding area.
-
Wear all required PPE.
-
Weigh the solid compound in a fume hood or other ventilated enclosure. Use a microbalance with a draft shield if available.
-
Handle the solid with care to avoid generating dust.
-
Close the primary container immediately after weighing.
2.2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the vial is securely capped.
2.3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate pipettes and techniques to minimize aerosol generation.
-
Keep containers closed when not in use.
Disposal Plan
3.1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing the antagonist should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
3.2. Disposal Method:
-
Due to its high potency and toxicity to aquatic life, this compound and its contaminated waste must be disposed of as hazardous pharmaceutical waste.[3]
-
The primary recommended method of disposal is incineration by a licensed hazardous waste disposal company.[2]
-
Do not dispose of this compound down the drain or in regular trash.
Decontamination and Spill Response
4.1. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Use a suitable solvent (e.g., ethanol, methanol) followed by a soap and water solution to clean surfaces. All cleaning materials must be disposed of as hazardous waste.
4.2. Spill Response:
-
Evacuate the immediate area of the spill.
-
Alert others in the vicinity and your supervisor.
-
Contain the spill with absorbent pads or other suitable material, working from the outside in.
-
Wear appropriate PPE, including respiratory protection.
-
Clean the spill area using a suitable solvent and then soap and water.
-
Collect all contaminated materials in a labeled hazardous waste container for disposal via incineration.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a typical experiment to assess the effect of this compound on the viability of a cancer cell line expressing the CCK-B receptor.
Objective: To determine the IC50 value of this compound in a human pancreatic cancer cell line (e.g., MiaPaCa-2) using a CCK-8 assay.
Materials:
-
This compound
-
Human pancreatic cancer cell line (e.g., MiaPaCa-2)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Resuspend cells in fresh culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the antagonist in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the antagonist. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the antagonist concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified CCK-B receptor signaling pathway and point of antagonism.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
